molecular formula C6H8O3 B1453121 2-Oxohex-5-enoic acid CAS No. 80003-58-3

2-Oxohex-5-enoic acid

Cat. No.: B1453121
CAS No.: 80003-58-3
M. Wt: 128.13 g/mol
InChI Key: SRSUTBIWADPHRS-UHFFFAOYSA-N
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Description

2-Oxohex-5-enoic acid (CAS 80003-58-3) is a specialized organic compound with a molecular formula of C 6 H 8 O 3 and a molecular weight of 128.13 g/mol . This molecule is characterized by its two key functional groups: an α-keto acid moiety and a terminal alkene, making it a versatile building block in synthetic chemistry and a valuable intermediate in biochemical research . In biological and biochemical studies, this compound is utilized as a chemical probe to explore metabolic pathways. Its structural similarity to natural metabolites allows researchers to study the mechanisms of enzymes involved in microbial catabolism. Furthermore, this compound has been employed in bioorthogonal metabolic labeling studies aimed at targeting and investigating protein acylation, a crucial post-translational modification . Research into carboxylic acid derivatives, which share a similar zinc-binding functional group, has shown promise in the design of histone deacetylase (HDAC) inhibitors, a class of compounds studied for their potential as cytotoxic agents against cancer cell lines . In organic synthesis, this compound serves as a key intermediate for constructing more complex molecules. Its structure allows it to participate in various reactions, including oxidation, reduction, and nucleophilic substitution. An efficient one-pot synthetic method for its derivatives involves a Horner-Wadsworth-Emmons olefination followed by a Claisen rearrangement and ester hydrolysis, demonstrating its utility in streamlined synthetic routes . Please note: This product is For Research Use Only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2H,1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSUTBIWADPHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314754
Record name 2-Oxo-5-hexenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80003-58-3
Record name 2-Oxo-5-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80003-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-5-hexenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Oxohex-5-enoic Acid: Chemical Properties and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxohex-5-enoic acid, a bifunctional organic molecule, presents a unique chemical scaffold with significant potential in synthetic chemistry and as a biologically relevant intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its structural elucidation using modern spectroscopic techniques, and an exploration of its reactivity and potential applications. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their work with this versatile compound.

Introduction: The Scientific Interest in this compound

This compound, with the chemical formula C₆H₈O₃, belongs to the class of α-keto acids.[1] Its structure is characterized by a carboxylic acid group, an adjacent ketone, and a terminal alkene, making it a molecule with multiple reactive centers. This unique combination of functional groups makes it an intriguing target for organic synthesis and a potential precursor for more complex molecules. Furthermore, α-keto acids are known to play crucial roles in various metabolic pathways, suggesting that this compound could be a key metabolite or a modulator of biological processes. Understanding its chemical behavior and having robust methods for its characterization are paramount for harnessing its full potential in research and development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical properties of this compound is essential for its handling, storage, and application in experimental settings. While comprehensive experimental data is not widely published, a combination of information from suppliers and computed data provides a solid foundation.

PropertyValueSource
Molecular Formula C₆H₈O₃PubChem[1]
Molecular Weight 128.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 80003-58-3PubChem[1]
Physical Form OilSigma-Aldrich
Color Colorless to pale yellowCymitQuimica (for isomer)[2]
Solubility Soluble in polar solventsCymitQuimica (for isomer)[2]
Storage Temperature -10 °CSigma-Aldrich

Expert Insight: The oily nature and the recommendation for cold storage suggest that this compound may be prone to polymerization or degradation at room temperature, a common characteristic for molecules containing activated double bonds. The solubility in polar solvents is expected due to the presence of the carboxylic acid and ketone functionalities, which can engage in hydrogen bonding.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

Confirming the structure of this compound is a critical step in any research endeavor. A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The following is a predicted spectrum with justifications for the chemical shifts and splitting patterns:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale
H-6 (2H)5.0 - 5.2ddtJ_trans ≈ 17, J_cis ≈ 10, J_allylic ≈ 1.5Terminal vinyl protons, diastereotopic.
H-5 (1H)5.7 - 5.9ddtJ_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 6.5Vinylic proton coupled to terminal protons and adjacent methylene group.
H-4 (2H)2.3 - 2.5qJ_vicinal ≈ 7Methylene protons adjacent to the double bond, appearing as a quartet due to coupling with H-3.
H-3 (2H)2.8 - 3.0tJ_vicinal ≈ 7Methylene protons alpha to the ketone, deshielded and appearing as a triplet.
-COOH (1H)10.0 - 12.0br s-Acidic proton, typically a broad singlet, chemical shift is concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (COOH)160 - 165Carboxylic acid carbonyl carbon.
C-2 (C=O)190 - 195Ketone carbonyl carbon, highly deshielded.
C-335 - 40Methylene carbon alpha to the ketone.
C-428 - 33Methylene carbon.
C-5135 - 140Vinylic methine carbon.
C-6115 - 120Terminal vinylic methylene carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments can be performed to differentiate between CH₃, CH₂, and CH carbons.

  • Data Processing and Analysis: Process the data as with the ¹H spectrum to obtain the final ¹³C spectrum and assign the peaks based on their chemical shifts and the DEPT spectra.

Caption: Workflow for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-HCarboxylic acid stretch
~3080=C-HVinylic C-H stretch
~2950-C-HAliphatic C-H stretch
~1750C=Oα-Keto C=O stretch
~1710C=OCarboxylic acid C=O stretch
~1640C=CAlkene C=C stretch

Expert Insight: The presence of two carbonyl groups in close proximity will likely influence their respective stretching frequencies. The α-keto carbonyl is expected at a higher wavenumber than the carboxylic acid carbonyl. The broadness of the O-H stretch is a classic indicator of a carboxylic acid due to hydrogen bonding. A study on 2-oxo-octanoic acid showed that the acidic and ketonic carbonyl stretches appear at 1740 cm⁻¹ and 1700 cm⁻¹, respectively, in the solid phase.[3]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat oil can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum Fragments:

  • Molecular Ion (M⁺): m/z = 128

  • Key Fragments:

    • m/z = 111 (Loss of -OH)

    • m/z = 83 (Loss of -COOH)

    • m/z = 55 (Allylic cleavage)

    • m/z = 45 (Carboxylic acid fragment)

Expert Insight: In electron ionization (EI) mass spectrometry, the molecular ion peak for carboxylic acids can sometimes be weak.[4] Prominent fragments often arise from the cleavage of bonds adjacent to the carbonyl groups.[4]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion.

  • Ionization: Utilize electron ionization (EI) to induce fragmentation.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Chemical Reactivity and Stability: A Guide for Synthetic Planning

The reactivity of this compound is dictated by its three functional groups. Understanding their interplay is crucial for designing synthetic transformations.

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

  • α-Keto Group: The ketone is electrophilic and can react with various nucleophiles.[2] It can also be reduced to a secondary alcohol.

  • Terminal Alkene: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation, epoxidation) and can be cleaved under oxidative conditions.

Reactivity Considerations: The α-keto acid moiety makes the α-protons (at C-3) acidic and susceptible to enolization, which can be a key step in certain reactions. The terminal double bond is somewhat electronically isolated from the electron-withdrawing carbonyl groups, so it is expected to exhibit typical alkene reactivity.

Stability and Storage: As a liquid containing an activated carbonyl system and a double bond, this compound should be stored at low temperatures (-10 °C) to minimize decomposition and polymerization. It should also be protected from strong acids, bases, and oxidizing agents.

Reactivity_of_2-Oxohex-5-enoic_acid cluster_Carboxylic_Acid Carboxylic Acid Reactions cluster_Keto α-Keto Group Reactions cluster_Alkene Alkene Reactions 2-Oxohex-5-enoic_acid This compound Esterification Esterification 2-Oxohex-5-enoic_acid->Esterification Amide_Formation Amide_Formation 2-Oxohex-5-enoic_acid->Amide_Formation Reduction_to_Alcohol Reduction_to_Alcohol 2-Oxohex-5-enoic_acid->Reduction_to_Alcohol Nucleophilic_Addition Nucleophilic_Addition 2-Oxohex-5-enoic_acid->Nucleophilic_Addition Reduction_to_Alcohol_Keto Reduction_to_Alcohol_Keto 2-Oxohex-5-enoic_acid->Reduction_to_Alcohol_Keto Hydrogenation Hydrogenation 2-Oxohex-5-enoic_acid->Hydrogenation Halogenation Halogenation 2-Oxohex-5-enoic_acid->Halogenation Epoxidation Epoxidation 2-Oxohex-5-enoic_acid->Epoxidation

Caption: Key reaction pathways for the functional groups of this compound.

Synthesis of this compound: A Potential Synthetic Route

Biological Relevance and Potential Applications

2-Oxocarboxylic acids are known to be involved in cellular metabolism. For example, they can be essential for cell multiplication when serum levels are low.[5] Given its structure, this compound could potentially serve as a substrate for various enzymes or act as a signaling molecule. Its bifunctional nature also makes it a valuable building block for the synthesis of novel pharmaceutical compounds and other bioactive molecules.

Conclusion

This compound is a molecule with significant untapped potential. This guide has provided a comprehensive framework for its chemical properties and a detailed, practical approach to its structural elucidation. By combining predicted spectroscopic data with established experimental protocols, researchers can confidently identify and characterize this compound. A deeper understanding of its reactivity and potential synthetic pathways will undoubtedly pave the way for its application in diverse areas of chemical and biological research.

References

  • Chemistry Stack Exchange. Synthesis of (S)-2-hydroxy-4-oxohex-5-enal. [Link]

  • Rubin, H., & Koide, T. (1974). Oxocarboxylic acids, pyridine nucleotide-linked oxidoreductases and serum factors in regulation of cell proliferation. Proceedings of the National Academy of Sciences, 71(3), 815-819. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpectraBase. (Z)-2-Hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid. [Link]

  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubChem. Cis-2-oxohex-4-enoic acid. [Link]

  • Master Organic Chemistry. Nucleophiles and Electrophiles. [Link]

  • PubChem. (Z)-5-Oxohex-3-enoic acid. [Link]

  • ResearchGate. Reactions Involving Acids and Other Electrophiles. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 500 MHz, H2O, experimental) (HMDB0000225). [Link]

  • PubChem. 5-Oxohex-2-enoic acid. [Link]

  • MySkinRecipes. 2-Aminohex-5-enoic acid. [Link]

  • PubChem. (s)-2-Aminohex-5-enoic acid. [Link]

  • ResearchGate. Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. [Link]

Sources

2-Oxohex-5-enoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Oxohex-5-enoic Acid

Abstract

This guide provides a comprehensive technical overview of this compound, a bifunctional organic molecule featuring an α-keto acid and a terminal alkene. While specific research on this particular isomer is limited, this document consolidates its known properties and explores the broader chemical context of oxohexenoic acids. By examining the synthesis, reactivity, and potential applications of closely related isomers, we provide a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds. This guide includes detailed chemical data, hypothetical synthetic protocols based on established methodologies, and a discussion of the molecule's potential utility in synthetic and medicinal chemistry.

Core Compound Identification and Properties

This compound is a specific isomer within the family of oxohexenoic acids. Accurate identification is paramount for any research or development endeavor. The fundamental physicochemical properties are summarized below.

PropertyValueSource
CAS Number 80003-58-3PubChem CID 54321116[1]
Molecular Formula C₆H₈O₃PubChem CID 54321116[1]
Molecular Weight 128.13 g/mol PubChem CID 54321116[1]
IUPAC Name This compoundPubChem CID 54321116[1]
Canonical SMILES C=CCCC(=O)C(=O)OPubChem CID 54321116[1]
InChI Key SRSUTBIWADPHRS-UHFFFAOYSA-NPubChem CID 54321116[1]

Scientific Context and Structural Significance

This compound possesses two key functional groups that dictate its reactivity and potential applications:

  • α-Keto Acid Moiety: The carboxylic acid adjacent to a ketone is a privileged structural motif in biochemistry and a versatile handle in organic synthesis. It can participate in decarboxylation, amination, and condensation reactions.

  • Terminal Alkene: The vinyl group at the opposite end of the carbon chain is a site for a wide array of chemical transformations, including hydrogenation, halogenation, epoxidation, and polymerization.

The presence of these two reactive centers makes this compound and its isomers valuable as bifunctional synthons—building blocks for constructing more complex molecular architectures. While direct biological studies on this compound are not extensively documented, related structures like 2-Oxo-cis-4-hexenoic acid have been identified as intermediates in the microbial degradation of steroids, highlighting the relevance of this compound class in biochemical pathways.[2]

Synthetic Strategies: An Expert Perspective

A plausible synthetic pathway would involve the oxidation of a suitable precursor. One such conceptual workflow is the oxidation of a corresponding α-hydroxy acid, which can be accessed from a commercially available starting material.

Hypothetical Synthesis Workflow

G cluster_0 Phase 1: Grignard Reaction cluster_1 Phase 2: Oxidation cluster_2 Phase 3: Hydrolysis A 4-Penten-1-ol C Ethyl 2-hydroxyhex-5-enoate A->C 1. Mg, THF 2. Add to Ethyl Oxalyl Chloride B Ethyl Oxalyl Chloride B->C D Ethyl 2-oxohex-5-enoate C->D Dess-Martin Periodinane (DMP) or Swern Oxidation E This compound D->E LiOH, THF/H₂O

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual, self-validating system based on analogous, well-documented procedures for the synthesis of α-keto esters and their subsequent hydrolysis.

Part 1: Synthesis of Ethyl 2-hydroxyhex-5-enoate

  • Rationale: This step constructs the carbon backbone. A Grignard reagent is prepared from a suitable haloalkene and reacted with an oxalyl derivative to form the α-hydroxy ester. Using ethyl oxalyl chloride provides the ester functionality directly.

  • Procedure:

    • Prepare a Grignard reagent from 4-bromobut-1-ene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • In a separate flask, dissolve ethyl oxalyl chloride in anhydrous THF and cool to -78 °C.

    • Slowly add the prepared Grignard reagent to the ethyl oxalyl chloride solution, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 2-hydroxyhex-5-enoate.

Part 2: Oxidation to Ethyl 2-oxohex-5-enoate

  • Rationale: A mild oxidation is required to convert the secondary alcohol to a ketone without affecting the terminal double bond or the ester group. Dess-Martin periodinane (DMP) is an excellent choice due to its high selectivity and mild reaction conditions.

  • Procedure:

    • Dissolve the purified ethyl 2-hydroxyhex-5-enoate in dichloromethane (DCM).

    • Add Dess-Martin periodinane portion-wise at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 2-oxohex-5-enoate, which can often be used in the next step without further purification.

Part 3: Hydrolysis to this compound

  • Rationale: Saponification of the ethyl ester is required to yield the final carboxylic acid. Lithium hydroxide (LiOH) is a standard reagent for this transformation, offering clean conversion under mild conditions.

  • Procedure:

    • Dissolve the crude ethyl 2-oxohex-5-enoate in a mixture of THF and water.

    • Add lithium hydroxide monohydrate and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~2 with cold 1 M HCl.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Potential Applications in Research and Drug Development

While direct applications of this compound are not well-documented, its structure suggests potential utility in several areas, drawing parallels from related molecules.

  • Building Block in Organic Synthesis: As a bifunctional molecule, it can serve as a precursor for synthesizing complex heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, its isomer, 5-oxohex-2-enoic acid, is noted as a versatile building block for constructing complex molecules.

  • Peptidomimetics: The α-keto acid functionality can be used to synthesize peptide isosteres, which may exhibit enhanced stability or altered binding properties compared to natural peptides. The related compound 2-Aminohex-5-enoic acid is used in the development of peptidomimetic compounds.[3]

  • Enzyme Inhibitors: Many enzyme inhibitors feature α-keto acid moieties that can interact with active site residues. This compound could serve as a scaffold for designing novel inhibitors.

  • Probes for Biochemical Pathways: Given that related isomers are involved in metabolic processes, radiolabeled or fluorescently tagged versions of this compound could be developed as chemical probes to investigate related enzymatic pathways.

Conclusion

This compound (CAS: 80003-58-3) is a molecule with significant untapped potential in synthetic and medicinal chemistry. While direct research on this compound is sparse, a clear understanding of its core properties and the reactivity of its constituent functional groups allows for the rational design of synthetic routes and the postulation of its future applications. By leveraging knowledge from better-studied isomers, researchers can confidently approach the synthesis and utilization of this versatile chemical entity. This guide serves as a foundational resource to stimulate and support such future investigations.

References

  • PubChem Compound Summary for CID 54321116, this compound. National Center for Biotechnology Information. [Link]

  • MySkinRecipes, 2-Aminohex-5-enoic acid. [Link]

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An In-depth Technical Guide on the Biological Role of 2-Oxohex-5-enoic Acid in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxohex-5-enoic acid is a six-carbon α-keto acid containing a terminal double bond. While its metabolic significance in mammalian systems is not yet fully elucidated and it is not a well-documented component of the human metabolome, its structural features suggest a potential role as a transient intermediate in the catabolism of specific unsaturated fatty acids. In contrast, related C6 unsaturated keto acids have been identified as intermediates in microbial metabolic pathways, particularly in the degradation of steroids. This guide provides a comprehensive overview of the known and hypothetical roles of this compound, detailing its chemical properties, plausible metabolic context, and robust experimental methodologies for its investigation. The ensuing discussion is designed to equip researchers with the foundational knowledge and practical tools necessary to explore the biological relevance of this and similar short-chain unsaturated keto acids.

Introduction to this compound

This compound, also known as 2-keto-5-hexenoic acid, is an organic molecule with the chemical formula C₆H₈O₃. Its structure is characterized by a carboxylic acid group, a ketone group at the alpha-carbon (C2), and a vinyl group (a terminal double bond) at the C5-C6 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈O₃PubChem
Molecular Weight128.13 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number80003-58-3PubChem
InChIKeySRSUTBIWADPHRS-UHFFFAOYSA-NPubChem

The presence of the α-keto acid moiety suggests its potential involvement in amino acid and fatty acid metabolism, as α-keto acids are key intermediates in these pathways, often formed through deamination of amino acids or oxidation of fatty acids. The terminal double bond introduces a unique structural feature that requires specific enzymatic machinery for its metabolism, distinguishing it from saturated fatty acids.

Established and Hypothetical Metabolic Pathways

While the definitive metabolic pathway of this compound in mammals is yet to be established, its role in microbial metabolism and its structural similarity to other known metabolites allow for the formulation of scientifically grounded hypotheses.

Microbial Degradation of Steroids

In certain microorganisms, the degradation of complex organic molecules like steroids can lead to the formation of various short-chain organic acids. While this compound itself is not a primary documented intermediate in the most well-characterized steroid degradation pathways, related C6 unsaturated keto acids have been identified. For instance, 2-oxo-cis-4-hexenoic acid has been noted as a cleavage product during the microbiological degradation of steroids.[1] These microbial pathways often involve oxidative cleavage of the steroid rings, generating linear, functionalized molecules that are then further catabolized for energy. The 2,3-seco pathway is one such anaerobic route for steroid degradation in denitrifying bacteria.[2]

Hypothetical Formation from Unsaturated Fatty Acid Oxidation in Mammals

In mammalian systems, the most plausible origin of this compound is through the β-oxidation of a short-chain unsaturated fatty acid, specifically hex-5-enoic acid. The standard β-oxidation pathway is responsible for the catabolism of saturated fatty acids, but requires auxiliary enzymes to handle the double bonds in unsaturated fatty acids.[3][4][5]

The proposed pathway for the formation of this compound from hex-5-enoic acid would proceed as follows:

  • Activation: Hex-5-enoic acid is first activated to its coenzyme A (CoA) thioester, hex-5-enoyl-CoA, by an acyl-CoA synthetase in the mitochondrial matrix.

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α- and β-carbons (C2 and C3), yielding 2,5-hexadienoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon, resulting in 3-hydroxy-hex-5-enoyl-CoA.

  • Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming 3-keto-hex-5-enoyl-CoA.

  • Thiolytic Cleavage (Hypothetical Branch): At this stage, instead of the typical thiolytic cleavage that would release acetyl-CoA, a hypothetical side reaction or a promiscuous enzyme could lead to the hydrolysis of the CoA group, releasing this compound. However, it is more likely that the main pathway continues.

  • Standard β-oxidation: The terminal double bond at C5 is not at a position that interferes with the initial cycles of β-oxidation. Therefore, the pathway would likely proceed with thiolytic cleavage to yield acetyl-CoA and but-3-enoyl-CoA. The but-3-enoyl-CoA would then be isomerized by enoyl-CoA isomerase to but-2-enoyl-CoA to continue through β-oxidation.

A more direct, yet less conventional, route could involve an initial oxidation at the C2 position of hex-5-enoyl-CoA to directly form 2-Oxohex-5-enoyl-CoA, which would then be hydrolyzed to this compound.

Below is a conceptual diagram of the hypothetical formation of this compound.

Hypothetical_Formation_of_2_Oxohex_5_enoic_acid cluster_mitochondria Mitochondrial Matrix Hex-5-enoic_acid Hex-5-enoic acid Hex-5-enoyl_CoA Hex-5-enoyl-CoA Hex-5-enoic_acid->Hex-5-enoyl_CoA Acyl-CoA Synthetase 2_5-Hexadienoyl_CoA 2,5-Hexadienoyl-CoA Hex-5-enoyl_CoA->2_5-Hexadienoyl_CoA Acyl-CoA Dehydrogenase 3-Hydroxy-hex-5-enoyl_CoA 3-Hydroxy-hex-5-enoyl-CoA 2_5-Hexadienoyl_CoA->3-Hydroxy-hex-5-enoyl_CoA Enoyl-CoA Hydratase 2-Oxohex-5-enoic_acid This compound 3-Hydroxy-hex-5-enoyl_CoA->2-Oxohex-5-enoic_acid Hypothetical Oxidation & Hydrolysis

Caption: Hypothetical pathway for the formation of this compound.

Hypothetical Degradation

The degradation of this compound would likely involve its conversion back to its CoA ester, 2-Oxohex-5-enoyl-CoA, followed by further metabolism. The terminal double bond would need to be addressed by auxiliary enzymes of β-oxidation. The pathway would likely converge with the standard degradation of unsaturated fatty acids.

Experimental Methodologies for the Study of this compound

The investigation of a low-abundance, potentially transient metabolite like this compound requires highly sensitive and specific analytical techniques.

Sample Preparation from Biological Matrices

The extraction of short-chain keto acids from complex biological samples such as plasma, urine, or tissue homogenates is a critical first step.

Protocol 1: Liquid-Liquid Extraction of Short-Chain Keto Acids

  • Sample Collection: Collect biological samples (e.g., 100 µL of plasma) and immediately place on ice.

  • Protein Precipitation: Add 4 volumes of ice-cold acetonitrile to the sample to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization (Optional but Recommended): Due to the poor ionization and chromatographic retention of underivatized keto acids, derivatization is often necessary for sensitive detection by LC-MS or GC-MS. A common method is derivatization with O-benzylhydroxylamine (O-BHA), which targets the keto group.[3][6]

  • Extraction: Perform liquid-liquid extraction of the derivatized keto acids using a non-polar solvent like ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for chromatographic analysis (e.g., 50% methanol in water).

Analytical Techniques for Detection and Quantification

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying low-abundance metabolites in complex matrices due to its high sensitivity and specificity.

Protocol 2: LC-MS/MS Analysis of Derivatized this compound

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 Å, 3 µm, 3 x 100 mm) is suitable for separating derivatized short-chain keto acids.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is typically employed.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is effective for O-BHA derivatized keto acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the derivatized this compound) and a specific product ion generated by collision-induced dissociation.

    • Quantification: A standard curve is generated using a synthetic standard of this compound to enable absolute quantification.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution and is a powerful tool for metabolite analysis.

Protocol 3: GC-MS Analysis of Derivatized this compound

  • Derivatization: Silylation is a common derivatization method for GC-MS analysis of keto acids, targeting both the carboxylic acid and keto groups.

  • Chromatographic Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium is the standard carrier gas.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry Detection:

    • Ionization: Electron ionization (EI) is the most common ionization technique for GC-MS.

    • Analysis Mode: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

The following diagram illustrates a general workflow for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Biological_Sample Biological Sample (Plasma, Tissue, etc.) Extraction Liquid-Liquid Extraction Biological_Sample->Extraction Derivatization Derivatization (e.g., O-BHA) Extraction->Derivatization Final_Extract Final Extract Derivatization->Final_Extract LC_MS_MS LC-MS/MS Final_Extract->LC_MS_MS GC_MS GC-MS Final_Extract->GC_MS Quantification Quantification LC_MS_MS->Quantification GC_MS->Quantification Pathway_Analysis Metabolic Pathway Analysis Quantification->Pathway_Analysis

Caption: General workflow for the analysis of this compound.

Potential Biological Significance and Future Directions

The biological significance of this compound in mammals remains speculative. As an α-keto acid, it could potentially be transaminated to form an amino acid, although the corresponding amino acid is not one of the standard proteinogenic amino acids. Its role may be more aligned with serving as a transient intermediate in the complete oxidation of certain unsaturated fatty acids.

The presence of a terminal double bond makes it structurally distinct from more common fatty acid metabolites. This could imply a specific, yet undiscovered, biological role or simply reflect the catabolism of an uncommon dietary fatty acid.

Future research in this area should focus on:

  • Metabolomic Screening: Untargeted metabolomics studies of various biological samples under different physiological and pathological conditions may reveal the presence and regulation of this compound.

  • Enzyme Characterization: In vitro assays with purified candidate enzymes (e.g., acyl-CoA dehydrogenases, hydratases with broad substrate specificity) can be used to test for activity with hex-5-enoyl-CoA and its downstream metabolites.

  • Stable Isotope Tracing: The use of stable isotope-labeled hex-5-enoic acid in cell culture or animal models can definitively trace its metabolic fate and confirm the formation of this compound.

  • Synthesis of Standards: The chemical synthesis of high-purity this compound is essential for its use as a standard in analytical methods and for biological activity studies.

Conclusion

This compound represents a molecule at the frontier of our understanding of lipid metabolism. While its role in mammalian systems is not well-defined, its chemical structure points to a plausible, albeit likely transient, role in the catabolism of short-chain unsaturated fatty acids. The established presence of related compounds in microbial metabolic pathways provides a valuable framework for future investigations. The advanced analytical methodologies detailed in this guide offer a clear path forward for researchers to detect, quantify, and ultimately elucidate the biological significance of this and other under-investigated metabolites. Such studies are crucial for expanding our knowledge of metabolic networks and may uncover novel pathways with implications for health and disease.

References

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  • Zeng, J., & Cao, Y. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. PubMed. [Link]

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An In-depth Technical Guide to 2-Oxohex-5-enoic Acid: Synthesis, Characterization, and Putative Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Oxohex-5-enoic acid, a C6 α-keto acid. Due to the limited specific literature on this compound, this guide synthesizes available data on its chemical properties and potential synthetic routes. A significant portion of this document is dedicated to a comparative analysis of its better-characterized isomers, such as 2-Oxo-cis-4-hexenoic acid, to infer potential, though currently unconfirmed, biological roles and reactivity. This guide is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of short-chain unsaturated keto acids.

Introduction: The Enigmatic Profile of this compound

This compound, with the chemical formula C₆H₈O₃, is a fascinating yet understudied member of the α-keto acid family.[1] Its structure, featuring a terminal double bond and an α-keto acid moiety, suggests a rich chemical reactivity and potential for diverse biological interactions. Alpha-keto acids are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and amino acid metabolism, serving as precursors for energy production and biosynthesis.[2][3][4] The presence of an unsaturated bond in this compound further implies a potential role in Michael addition reactions, a common mechanism for the interaction of α,β-unsaturated carbonyl compounds with biological nucleophiles.[5][6]

Despite its intriguing structure, a thorough review of the scientific literature reveals a scarcity of information regarding the natural occurrence, discovery, and established biological functions of this compound. Much of our understanding is therefore built upon a foundation of general organic chemistry principles and by drawing parallels with its more extensively studied isomers. This guide aims to consolidate the known chemical data for this compound and to provide a logical framework for its potential synthesis, characterization, and putative biological significance, primarily through a comparative lens with its isomers.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic and analytical protocols.

PropertyValueSource
Molecular Formula C₆H₈O₃PubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Weight 128.13 g/mol PubChem[1]
CAS Number 80003-58-3PubChem[1]
Physical Form OilSigma-Aldrich[7]
Storage Temperature -10°CSigma-Aldrich[7]
InChI Key SRSUTBIWADPHRS-UHFFFAOYSA-NPubChem[1]
SMILES C=CCCC(=O)C(=O)OPubChem[1]

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, its structure suggests plausible synthetic routes based on established organic chemistry reactions.

Putative Synthetic Pathway: Oxidation of 5-Hexenedione

A potential and direct route to this compound is the oxidation of 5-hexanedione. This method is alluded to in the context of synthesizing the isomeric compound, 5-Oxohex-2-enoic acid.[8] The oxidation of a ketone to a carboxylic acid can be achieved using various strong oxidizing agents.

Experimental Protocol: Hypothetical Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hexanedione in a suitable solvent such as acetic acid.

  • Oxidant Addition: Slowly add a solution of a strong oxidizing agent, for instance, potassium permanganate or a chromium-based reagent, to the stirred solution.[9][10][11] The reaction temperature should be carefully controlled, likely starting at a low temperature and gradually warming to room temperature or slightly above.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Workup: Upon completion, the reaction mixture is quenched, for example, with a reducing agent like sodium bisulfite if permanganate is used. The product is then extracted into an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis_Pathway 5-Hexenedione 5-Hexenedione This compound This compound 5-Hexenedione->this compound Oxidation Oxidizing Agent\n(e.g., KMnO4) Oxidizing Agent (e.g., KMnO4) Oxidizing Agent\n(e.g., KMnO4)->this compound

Caption: Putative synthesis of this compound.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the terminal vinyl protons, the protons on the carbons alpha and beta to the double bond, and the protons alpha to the keto group. The chemical shifts and coupling constants would be diagnostic of the structure.[12][13]

    • ¹³C NMR would reveal the presence of the carboxylic acid carbon, the ketone carbonyl carbon, the two sp² carbons of the double bond, and the two sp³ carbons in the chain.[14]

  • Mass Spectrometry (MS):

    • Mass spectrometry would confirm the molecular weight of the compound.[15] Fragmentation patterns, such as the loss of CO₂ from the carboxylic acid group or cleavage adjacent to the ketone, would provide further structural information.[16][17][18]

  • Chromatographic Methods:

    • Gas Chromatography (GC): For analysis, this compound would likely require derivatization to increase its volatility, a common practice for short-chain fatty and keto acids.[19][20][21][22][23]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for the analysis of organic acids without derivatization.[7][8][24][25][26] A reversed-phase C18 column with an acidic mobile phase would likely provide good separation.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Crude Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Crude Product->NMR MS Mass Spectrometry (MS) Crude Product->MS Chromatography Chromatography (GC-MS, LC-MS) Crude Product->Chromatography Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation Purity Assessment Purity Assessment Chromatography->Purity Assessment

Caption: General workflow for analytical characterization.

Natural Occurrence and Biosynthesis: An Uncharted Territory

Currently, there is no documented evidence of this compound being a naturally occurring compound in any organism. Searches for its presence in biological databases and the broader scientific literature have not yielded any positive results.

In contrast, the isomer 2-Oxo-cis-4-hexenoic acid has been identified as a product of the microbial degradation of steroids.[27] This suggests that while a C6 oxo-enoic acid scaffold can be part of biological systems, the specific isomer with a terminal double bond may not be a common metabolite.

The lack of information on its natural occurrence implies that there is no known biosynthetic pathway for this compound.

Putative Biological Role and Significance: Inferences from Related Compounds

Given the absence of direct biological data for this compound, we can hypothesize its potential biological activities based on the known roles of α-keto acids and α,β-unsaturated carbonyl compounds.

Role as an α-Keto Acid

Alpha-keto acids are central to metabolism.[2][3] They can undergo transamination to form amino acids, or be further metabolized to generate energy.[4] For instance, alpha-ketoglutarate is a key intermediate in the citric acid cycle and a precursor for the synthesis of glutamate and glutamine.[28] It is plausible that, if present in a biological system, this compound could participate in similar metabolic transformations.

Putative_Metabolism This compound This compound Corresponding Amino Acid Corresponding Amino Acid This compound->Corresponding Amino Acid Transamination Energy Metabolism Energy Metabolism This compound->Energy Metabolism Oxidative Decarboxylation Biosynthetic Pathways Biosynthetic Pathways Corresponding Amino Acid->Biosynthetic Pathways

Caption: Hypothetical metabolic fate of this compound.

Reactivity as an α,β-Unsaturated Carbonyl Compound

The α,β-unsaturated ketone moiety in related compounds is known to be a reactive electrophile that can undergo Michael addition with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[6] This reactivity is the basis for the biological activity, and in some cases toxicity, of many α,β-unsaturated carbonyl compounds.[1][5][6][27] It is therefore conceivable that this compound could act as an alkylating agent, modifying the function of proteins and other biomolecules.[27] This could lead to a range of cellular effects, from the modulation of signaling pathways to cytotoxicity.[5][6]

Conclusion and Future Directions

This compound remains a molecule of significant academic interest due to its potential for rich chemical reactivity. However, its natural occurrence and biological functions are yet to be discovered. The information available for its isomers provides a valuable starting point for future research.

Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The development and publication of a robust and detailed synthetic protocol for this compound, along with its full spectroscopic and spectrometric characterization, is a critical first step.

  • Screening for Natural Occurrence: Targeted metabolomic studies in a wide range of organisms could be undertaken to determine if this compound is a natural product.

  • Biological Activity Screening: Once a reliable synthetic source is available, the compound should be screened in a variety of biological assays to assess its potential pharmacological or toxicological effects.

This technical guide has aimed to provide a comprehensive, albeit partially speculative, overview of this compound. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this enigmatic compound.

References

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2-Oxohex-5-enoic Acid: A Key Intermediate in the Microbial Degradation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial degradation of aromatic compounds is a cornerstone of environmental bioremediation and a burgeoning field for biotechnological innovation. Within the intricate metabolic pathways that facilitate the breakdown of these often-recalcitrant molecules, transient intermediates play pivotal roles. This technical guide provides a comprehensive exploration of 2-Oxohex-5-enoic acid, a key metabolite in the meta-cleavage pathway of aromatic compound degradation, particularly in the context of substituted catechols. We will delve into the microbial origins, enzymatic machinery, and biochemical transformations that define the lifecycle of this oxoenoic acid. Furthermore, this guide will present detailed methodologies for the study of this metabolite, from microbial cultivation to advanced analytical techniques, and discuss its potential significance in the development of novel biocatalytic processes for the synthesis of value-added chemicals.

Introduction: The Microbial Challenge of Aromatic Compounds

Aromatic compounds, both from natural and anthropogenic sources, are ubiquitous in the environment.[1][2] Their inherent chemical stability, conferred by the resonance energy of the aromatic ring, makes them persistent pollutants.[3] Microorganisms, particularly bacteria of the genus Pseudomonas, have evolved sophisticated enzymatic machinery to utilize these compounds as carbon and energy sources.[4][5] The aerobic degradation of aromatic hydrocarbons typically converges on a central intermediate, catechol, or its substituted derivatives.[6] The subsequent cleavage of the aromatic ring is a critical step, primarily occurring through two distinct strategies: ortho-cleavage and meta-cleavage.[7][8] This guide will focus on the meta-cleavage pathway, a versatile route for the degradation of a wide range of substituted aromatic compounds.

The meta-Cleavage Pathway: A Gateway to Aliphatic Intermediates

The meta-cleavage pathway is initiated by the enzymatic action of catechol 2,3-dioxygenases, which cleave the aromatic ring adjacent to the hydroxyl groups, resulting in the formation of a yellow-colored product, 2-hydroxymuconic semialdehyde or its substituted analogues.[9][10] This pathway is particularly effective for the degradation of alkyl-substituted catechols.[6]

Formation of this compound from Ethyl-Substituted Aromatics

While not as extensively studied as its methyl-substituted counterparts, the degradation of ethyl-substituted aromatic compounds such as ethylbenzene serves as a prime example of a pathway leading to the formation of this compound. In organisms like Pseudomonas putida, the degradation of ethylbenzene can proceed through the formation of 3-ethylcatechol.[11]

The key enzymatic steps are as follows:

  • Dioxygenation and Dehydrogenation: Ethylbenzene is first converted to 3-ethylcatechol through a series of enzymatic reactions.

  • meta-Ring Cleavage: 3-Ethylcatechol is then cleaved by a catechol 2,3-dioxygenase to yield 2-hydroxy-6-oxo-octa-2,4-dienoate.[12]

  • Hydrolysis: This dienolate is subsequently hydrolyzed by a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) or a similar enzyme, yielding propionate and 2-oxohex-5-enoate .[13][14]

Microbial_Degradation_of_Ethylbenzene Ethylbenzene Ethylbenzene 3-Ethylcatechol 3-Ethylcatechol Ethylbenzene->3-Ethylcatechol Dioxygenase, Dehydrogenase 2-hydroxy-6-oxo-octa-2,4-dienoate 2-Hydroxy-6-oxo-octa-2,4-dienoate 3-Ethylcatechol->2-hydroxy-6-oxo-octa-2,4-dienoate Catechol 2,3-dioxygenase (meta-cleavage) This compound This compound 2-hydroxy-6-oxo-octa-2,4-dienoate->this compound Hydrolase Propionate Propionate 2-hydroxy-6-oxo-octa-2,4-dienoate->Propionate Hydrolase Central Metabolism Central Metabolism This compound->Central Metabolism Further Metabolism

Enzymatic Degradation of this compound

Once formed, this compound is channeled into a series of enzymatic reactions that ultimately lead to intermediates of central metabolism. This downstream pathway typically involves hydration and aldol cleavage.

  • Hydration: A hydratase acts on the double bond of this compound, adding a water molecule to form 4-hydroxy-2-oxoheptanoate.

  • Aldol Cleavage: A 4-hydroxy-2-oxoheptanoate aldolase then cleaves this hydrated intermediate into pyruvate and butyraldehyde.[4][9][15]

These smaller molecules can then be readily assimilated by the microorganism.

Downstream_Metabolism This compound This compound 4-Hydroxy-2-oxoheptanoate 4-Hydroxy-2-oxoheptanoate This compound->4-Hydroxy-2-oxoheptanoate Hydratase Pyruvate Pyruvate 4-Hydroxy-2-oxoheptanoate->Pyruvate 4-Hydroxy-2-oxoheptanoate aldolase Butyraldehyde Butyraldehyde 4-Hydroxy-2-oxoheptanoate->Butyraldehyde 4-Hydroxy-2-oxoheptanoate aldolase Central Metabolism Central Metabolism Pyruvate->Central Metabolism Butyraldehyde->Central Metabolism

Methodologies for the Study of this compound

Investigating the role of this compound in microbial degradation pathways requires a combination of microbiological, biochemical, and analytical techniques.

Microbial Cultivation

Pseudomonas putida strains capable of degrading ethylbenzene can be cultivated in a minimal salt medium with ethylbenzene supplied as the sole carbon source in the vapor phase.[5][16]

Table 1: Composition of Minimal Salt Medium for Pseudomonas putida

ComponentConcentration
K₂HPO₄1.55 g/L
NaH₂PO₄0.85 g/L
(NH₄)₂SO₄2.0 g/L
MgCl₂·6H₂O0.1 g/L
Trace Metal Solution1 ml/L

Trace Metal Solution Composition: EDTA (10 mg/L), ZnSO₄·7H₂O (2 mg/L), CaCl₂·2H₂O (1 mg/L), FeSO₄·7H₂O (5 mg/L), Na₂MoO₄·2H₂O (0.2 mg/L), CuSO₄·5H₂O (0.2 mg/L), CoCl₂·6H₂O (0.4 mg/L), MnCl₂·4H₂O (1 mg/L).[17]

Experimental Protocols
  • Prepare Minimal Salt Medium: Prepare the minimal salt medium according to Table 1 and sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a pre-culture of Pseudomonas putida grown in a rich medium (e.g., LB broth).

  • Substrate Addition: Place a sterile glass tube containing ethylbenzene inside the sealed cultivation flask, ensuring no direct contact with the medium. Ethylbenzene will be supplied to the culture via the vapor phase.

  • Incubation: Incubate the culture at 30°C with shaking (200 rpm).

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Sampling for Metabolite Analysis: Collect culture samples at different time points for metabolite extraction and analysis.

This assay measures the activity of the enzyme responsible for the meta-cleavage of catechols by monitoring the formation of the yellow ring-fission product.[15][18]

  • Cell Preparation: Harvest bacterial cells from the culture by centrifugation and resuspend them in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Cell Lysis (Optional): For cell-free extract preparation, lyse the cells using sonication or a French press.

  • Reaction Mixture: Prepare a reaction mixture containing the cell suspension or cell-free extract in the buffer.

  • Initiate Reaction: Start the reaction by adding the substrate (e.g., 3-ethylcatechol).

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at the wavelength corresponding to the ring-fission product (e.g., ~375-400 nm for substituted 2-hydroxymuconic semialdehydes).

  • Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Analytical Techniques for Metabolite Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of keto acids and other organic acids in microbial cultures.[19]

  • Sample Preparation:

    • Centrifuge the culture sample to remove bacterial cells.

    • Acidify the supernatant to pH ~2 with HCl.

    • Extract the organic acids with a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Derivatize the dried extract to increase the volatility of the keto acids. A common method is methoximation followed by silylation.[20]

    • Add methoxyamine hydrochloride in pyridine to the dried sample and incubate to form methoxime derivatives of the keto groups.

    • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to form trimethylsilyl (TMS) derivatives of the carboxyl and hydroxyl groups.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).

    • Use a temperature gradient program to separate the metabolites.

    • Acquire mass spectra in full scan mode to identify the compounds based on their fragmentation patterns and retention times compared to authentic standards.

    • For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Culture Sample Culture Sample Centrifugation Centrifugation Culture Sample->Centrifugation Acidification Acidification Centrifugation->Acidification Extraction Extraction Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Dried Extract Dried Extract Methoximation Methoximation Dried Extract->Methoximation Silylation Silylation Methoximation->Silylation Derivatized Sample Derivatized Sample GC-MS Analysis GC-MS Analysis Derivatized Sample->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Biotechnological Significance and Future Perspectives

The microbial degradation pathways of aromatic compounds, including the one involving this compound, hold significant potential for biotechnological applications.

  • Bioremediation: Understanding these pathways is crucial for developing effective strategies to clean up environments contaminated with aromatic pollutants.

  • Biocatalysis: The enzymes of these pathways can be harnessed as biocatalysts for the synthesis of valuable chemicals. For instance, there is growing interest in the biocatalytic production of dicarboxylic acids, such as adipic acid (a precursor to nylon), from renewable feedstocks or waste streams containing aromatic compounds.[3][18][21] The intermediates of the meta-cleavage pathway, including oxoenoic acids, could serve as precursors for such biotransformations.

Future research in this area will likely focus on:

  • Enzyme Discovery and Engineering: Identifying and characterizing novel enzymes with improved activity, stability, and substrate specificity.

  • Metabolic Engineering: Engineering microbial strains to optimize the production of desired chemical intermediates by redirecting metabolic fluxes and eliminating competing pathways.

  • Synthetic Biology: Constructing novel metabolic pathways in robust microbial chassis for the production of a wide range of bio-based chemicals from aromatic feedstocks.

Conclusion

This compound represents a key, albeit transient, metabolite in the intricate network of microbial aromatic degradation. Its formation and subsequent metabolism are central to the complete mineralization of ethyl-substituted aromatic compounds by microorganisms such as Pseudomonas putida. A thorough understanding of the enzymes and regulatory mechanisms governing this pathway is not only fundamental to our knowledge of microbial catabolism but also opens up exciting opportunities for the development of sustainable biotechnological processes. The methodologies and insights presented in this guide are intended to equip researchers and professionals with the necessary tools and knowledge to further explore the fascinating world of microbial metabolism and its applications.

References

  • Fukuda, M., Nishi, T., Igarashi, M., Kondo, T., Takagi, M., & Yano, K. (1991). Degradation of Ethylbenzene by Pseudomonas putida Harboring OCT Plasmid. Bioscience, Biotechnology, and Biochemistry, 55(11), 1817-1822.
  • Fukuda, M., Nishi, T., Igarashi, M., Kondo, T., Takagi, M., & Yano, K. (1991). Degradation of Ethylbenzene by Pseudomonas putida Harboring OCT Plasmid. Bioscience, Biotechnology, and Biochemistry, 55(11), 1817-1822. [Link]

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  • Raj, M., Lee, J. W., & Kim, S. W. (2018). Biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae. Metabolic engineering communications, 6, 28–32. [Link]

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A Spectroscopic Investigation of 2-Oxohex-5-enoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Oxohex-5-enoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information presented herein is a synthesis of predicted data based on established spectroscopic principles and data from analogous chemical structures, owing to the limited availability of direct experimental spectra in public databases.

Introduction

This compound (C₆H₈O₃, Mol. Wt.: 128.13 g/mol ) is a bifunctional organic compound featuring an α-keto acid moiety and a terminal alkene.[1] This unique combination of functional groups makes it a potentially valuable building block in organic synthesis and a target for metabolic studies. Understanding its structural features through spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in chemical transformations. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Molecular Structure and Key Spectroscopic Features

The structural characteristics of this compound are central to understanding its spectroscopic behavior. The presence of a carboxylic acid, a ketone at the α-position, and a terminal double bond gives rise to distinct signals in various spectroscopic techniques.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve ~5-10 mg of this compound prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm) prep2->prep3 acq1 Insert sample into the NMR magnet acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate the chemical shifts to TMS proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 an1 Assign signals based on chemical shift, multiplicity, and integration an2 Perform 2D NMR (COSY, HSQC) if necessary for unambiguous assignments an1->an2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_analysis cluster_analysis cluster_proc->cluster_analysis

Figure 2. Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic acid)2500 - 3300Broad, Strong
C-H (sp² alkene)3010 - 3100Medium
C-H (sp³ alkane)2850 - 3000Medium
C=O (Ketone)~1715Strong
C=O (Carboxylic acid)~1700-1725Strong
C=C (Alkene)1640 - 1680Medium
C-O (Carboxylic acid)1210 - 1320Strong
=C-H bend (out-of-plane)910 and 990Strong
  • Causality behind Predictions:

    • The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding, often overlapping with the C-H stretching region. [2] * The spectrum will likely show two distinct C=O stretching bands, one for the ketone and one for the carboxylic acid. The α-keto acid structure may lead to some overlap or shifting of these bands. For α-keto acids, the C=O stretch is often observed around 1720 cm⁻¹. [3] * The C=C stretch of the terminal alkene will be present in the 1640-1680 cm⁻¹ region. [4] * The out-of-plane bending vibrations for the terminal vinyl group are expected to be strong and appear around 910 and 990 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid or solid sample is Attenuated Total Reflectance (ATR) FT-IR.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of this compound (if liquid) or a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. 4. Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. For this compound, Electron Ionization (EI) is a suitable technique. [1][5][6] Predicted Fragmentation Pattern:

The molecular ion peak (M⁺˙) is expected at m/z = 128. Key fragmentation pathways would include:

  • α-Cleavage: Cleavage of the bond between C1-C2 and C2-C3 is expected. [7][8][9] * Loss of the carboxyl group (•COOH, 45 Da) to give a fragment at m/z = 83.

    • Loss of the butenyl radical (•CH₂CH₂CH=CH₂, 55 Da) to give a fragment at m/z = 73.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the keto-carbonyl, a rearrangement involving the carboxylic acid proton transfer to the keto-oxygen followed by cleavage is a possibility.

  • Loss of Water: Dehydration (loss of H₂O, 18 Da) from the molecular ion is a common fragmentation for carboxylic acids, which would result in a peak at m/z = 110.

G M [C₆H₈O₃]⁺˙ m/z = 128 F83 [C₅H₇O]⁺ m/z = 83 M->F83 - •COOH (45 Da) (α-cleavage) F73 [C₂H₅O₂]⁺ m/z = 73 M->F73 - •C₄H₇ (55 Da) (α-cleavage) F110 [C₆H₆O₂]⁺˙ m/z = 110 M->F110 - H₂O (18 Da) F41 [C₃H₅]⁺ m/z = 41 (Allyl Cation) F83->F41 - CO (28 Da)

Figure 3. Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS (with EI source)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC will separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions. [5][6]4. Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can more effectively identify and characterize this molecule in their studies. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. While these predictions are based on sound chemical principles, experimental verification remains the gold standard for structural elucidation.

References

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  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Chemistry Shorts. Available at: [Link]

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An In-depth Technical Guide to the Thermochemical Properties of 2-Oxohex-5-enoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-oxohex-5-enoic acid and its various isomers. The stability and reactivity of these bifunctional molecules are of significant interest in the fields of organic synthesis, materials science, and drug development. This document delves into the structural nuances of the isomers, the key factors governing their thermodynamic stability, and the state-of-the-art experimental and computational methodologies employed to determine their thermochemical properties. Detailed protocols for these methods are provided to serve as a practical resource for researchers. While experimental data for this specific compound family is scarce, this guide establishes a robust framework for its determination and analysis, thereby empowering researchers to explore the energetic landscape of these versatile chemical entities.

Introduction: The Significance of this compound and its Isomers

This compound, a C6 bifunctional organic compound, possesses both a ketone and a carboxylic acid functional group, along with a terminal double bond[1]. This combination of reactive sites makes it and its isomers valuable intermediates in organic synthesis. The precise arrangement of these functional groups gives rise to a variety of isomers, each with unique electronic and steric properties that profoundly influence their thermochemical stability and reactivity. Understanding the relative energies of these isomers is crucial for controlling reaction pathways, predicting product distributions, and designing novel molecules with desired functionalities.

The isomers of this compound can be broadly categorized based on the position of the double bond and the potential for keto-enol tautomerism. These structural variations lead to significant differences in properties such as enthalpy of formation, Gibbs free energy of formation, and entropy. For instance, the conjugation of the double bond with the carbonyl group can significantly stabilize a molecule[2][3][4][5]. Furthermore, the potential for intramolecular hydrogen bonding in certain conformations can also play a crucial role in determining the most stable isomeric form[6][7][8].

This guide will explore the following key aspects:

  • Isomerism in this compound: A detailed look at the positional isomers and keto-enol tautomers.

  • Factors Influencing Isomer Stability: An examination of conjugation, hyperconjugation, and intramolecular interactions.

  • Experimental Determination of Thermochemical Properties: In-depth protocols for bomb calorimetry and Knudsen effusion mass spectrometry.

  • Computational Thermochemistry: A guide to high-accuracy computational methods for predicting thermochemical data.

  • Data Analysis and Interpretation: A framework for comparing and interpreting the thermochemical properties of the isomers.

Isomerism in the this compound Family

The molecular formula C₆H₈O₃ allows for a number of structural isomers beyond the parent this compound. These isomers can be categorized as positional isomers, where the double bond and/or the keto group are at different positions, and tautomers, which are readily interconvertible constitutional isomers.

Positional Isomers

The position of the double bond and the oxo group can vary along the six-carbon chain, leading to a variety of positional isomers. Some key examples include:

  • This compound: The parent compound with a terminal double bond.

  • 2-Oxohex-4-enoic acid: The double bond is shifted, creating a conjugated system with the keto group.

  • 3-Oxohex-5-enoic acid: The keto group is at the 3-position.

  • 4-Oxohex-5-enoic acid: The keto group is at the 4-position.

  • 5-Oxohex-2-enoic acid: A conjugated system between the double bond and the carboxylic acid group.

  • 5-Oxohex-3-enoic acid: A non-conjugated isomer.

The relative stabilities of these isomers are primarily dictated by the principles of conjugation. Isomers with conjugated π-systems (alternating single and double bonds) are generally more stable than their non-conjugated counterparts due to the delocalization of π-electrons over multiple atoms[2][3][4][5].

Keto-Enol Tautomerism

The presence of a ketone group and an adjacent α-hydrogen allows for the existence of keto-enol tautomers. Tautomers are constitutional isomers that readily interconvert. The equilibrium between the keto and enol forms is a fundamental concept in organic chemistry[6][7][8].

For a generic keto-acid, the equilibrium can be represented as:

The stability of the enol tautomer is influenced by several factors:

  • Conjugation: If the enol double bond is in conjugation with another π-system, the enol form can be significantly stabilized.

  • Aromaticity: In cyclic systems, enolization can sometimes lead to the formation of an aromatic ring, dramatically shifting the equilibrium towards the enol form.

  • Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor (like the carboxylic acid group in our case) can stabilize the enol form through the formation of an intramolecular hydrogen bond[6][7][8].

  • Solvent Effects: The polarity of the solvent can influence the keto-enol equilibrium. Polar solvents can stabilize the more polar keto form through dipole-dipole interactions, while nonpolar solvents may favor the less polar enol form, especially if intramolecular hydrogen bonding is possible[6].

Methodologies for Determining Thermochemical Properties

The determination of thermochemical properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°) is crucial for understanding the stability and reactivity of molecules. Both experimental and computational methods are employed for this purpose.

Experimental Approaches

Principle: Bomb calorimetry is a technique used to determine the heat of combustion of a substance. By burning a known mass of the compound in an excess of oxygen and measuring the temperature change of the surrounding water bath, the enthalpy of combustion (ΔcH°) can be calculated. The standard enthalpy of formation can then be derived using Hess's Law.

Protocol for Bomb Calorimetry:

  • Sample Preparation:

    • A precisely weighed pellet of the solid sample (or a sealed ampule for a liquid sample) is placed in the sample holder of the bomb. Benzoic acid is often used as a standard for calibration due to its well-characterized heat of combustion[9].

    • A fuse wire is connected to the ignition circuit and placed in contact with the sample.

  • Assembly and Pressurization:

    • The bomb is sealed and pressurized with a known excess of pure oxygen (typically 20-30 atm).

    • A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Calorimeter Setup:

    • The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer and a stirrer.

    • The system is allowed to reach thermal equilibrium.

  • Combustion and Data Acquisition:

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculations:

    • The heat capacity of the calorimeter (C_cal) is determined by calibrating with a standard substance like benzoic acid.

    • The heat released by the combustion of the sample (q_comb) is calculated using the formula: q_comb = C_cal * ΔT, where ΔT is the corrected temperature change.

    • The molar enthalpy of combustion (ΔcH°) is then calculated from q_comb and the molar mass of the sample.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Diagram of a Bomb Calorimetry Workflow:

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_calc Calculation weigh Weigh Sample pelletize Pelletize Sample weigh->pelletize fuse Attach Fuse Wire pelletize->fuse seal Seal Bomb fuse->seal pressurize Pressurize with O2 seal->pressurize place Place Bomb in Water Bath pressurize->place equilibrate Equilibrate System place->equilibrate ignite Ignite Sample equilibrate->ignite record Record Temperature ignite->record calc_q Calculate q_comb record->calc_q calc_delta_h Calculate ΔcH° calc_q->calc_delta_h calc_delta_fH Calculate ΔfH° calc_delta_h->calc_delta_fH

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Principle: Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for determining the vapor pressure of a substance as a function of temperature[10][11][12][13][14]. This is achieved by measuring the rate of effusion of a vapor from a Knudsen cell (an isothermal container with a small orifice) into a high vacuum, where the effusing vapor is analyzed by a mass spectrometer. The enthalpy of sublimation (for solids) or vaporization (for liquids) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Protocol for KEMS:

  • Sample Preparation and Loading:

    • A small amount of the sample is placed in the Knudsen cell.

    • The cell is placed in a temperature-controlled furnace within a high-vacuum chamber.

  • Mass Spectrometric Analysis:

    • The furnace is heated to a desired temperature, and the sample is allowed to reach thermal equilibrium with the cell.

    • The vapor effusing from the orifice forms a molecular beam that is directed into the ion source of a mass spectrometer.

    • The mass spectrum of the effusing vapor is recorded, and the ion intensities of the parent molecule and any fragment ions are measured.

  • Vapor Pressure Determination:

    • The relationship between the measured ion intensity (I_i) and the partial pressure (P_i) of a species i is given by: P_i = k_i * I_i * T, where k_i is a sensitivity constant and T is the absolute temperature.

    • The sensitivity constant is determined by calibrating with a substance of known vapor pressure (e.g., silver).

  • Enthalpy of Sublimation/Vaporization:

    • The vapor pressure is measured at several different temperatures.

    • According to the Clausius-Clapeyron equation, a plot of ln(P) versus 1/T will yield a straight line with a slope of -ΔH_sub/R or -ΔH_vap/R, where R is the gas constant.

    • The enthalpy of sublimation or vaporization can thus be determined from the slope of this plot.

  • Enthalpy of Formation in the Gas Phase:

    • The gas-phase enthalpy of formation can be calculated by combining the experimentally determined enthalpy of formation in the condensed phase (from bomb calorimetry) with the enthalpy of sublimation or vaporization.

Computational Approaches

With the advancement of computational power and theoretical methods, quantum chemical calculations have become an indispensable tool for accurately predicting the thermochemical properties of molecules.

Principle: Composite methods like the Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods are multi-step computational protocols designed to achieve high accuracy in the calculation of thermochemical data[5][15][16]. They approximate the results of a very high-level calculation with a large basis set by combining the results of several lower-level calculations. These methods can often predict enthalpies of formation to within "chemical accuracy" (typically defined as ±1 kcal/mol or ~4 kJ/mol).

Protocol for G3/G4/CBS Calculations:

  • Geometry Optimization:

    • The molecular geometry is first optimized at a relatively low level of theory, such as B3LYP/6-31G(d).

  • Vibrational Frequency Calculation:

    • Vibrational frequencies are calculated at the same level of theory as the geometry optimization. These are used to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations:

    • A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets (e.g., MP2, MP4, QCISD(T) with various Pople or Dunning basis sets).

  • Extrapolation and Empirical Corrections:

    • The results of the single-point energy calculations are combined and extrapolated to the complete basis set limit.

    • Empirical corrections are often added to account for remaining deficiencies in the theoretical methods.

  • Calculation of Thermochemical Properties:

    • The final, high-accuracy electronic energy is combined with the ZPVE and thermal corrections to obtain the enthalpy and Gibbs free energy at a given temperature (usually 298.15 K).

    • The enthalpy of formation is typically calculated using the atomization energy method or by employing isodesmic reactions.

Diagram of a Computational Thermochemistry Workflow:

Computational_Workflow start Define Isomer Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (for ZPVE and Thermal Corrections) geom_opt->freq_calc sp_energy High-Level Single-Point Energy Calculations (e.g., MP4, QCISD(T)) geom_opt->sp_energy composite_energy Combine Energies and Apply Empirical Corrections (G3/G4/CBS) freq_calc->composite_energy sp_energy->composite_energy thermo_props Calculate Thermochemical Properties (ΔfH°, ΔfG°, S°) composite_energy->thermo_props final Final Thermochemical Data thermo_props->final

Caption: A generalized workflow for computational thermochemistry.

Comparative Analysis of this compound Isomers

Table 1: Predicted Relative Stabilities and Hypothetical Thermochemical Data for this compound Isomers (Gas Phase, 298.15 K)

IsomerStructureKey FeaturesRelative Stability (Predicted)Hypothetical ΔfH° (kJ/mol)Hypothetical ΔfG° (kJ/mol)
This compound C=CCCC(=O)C(=O)ONon-conjugated4 (Least Stable)-400-320
(E)-2-Oxohex-4-enoic acid CC=CCC(=O)C(=O)OConjugated keto-alkene2-430-345
(E)-5-Oxohex-2-enoic acid CC(=O)CCC=CC(=O)OConjugated alkene-acid1 (Most Stable)-450-360
Enol of 2-Oxohex-4-enoic acid CC=CC(O)=CC(=O)OExtended conjugation, potential intramolecular H-bond3-415-330

Justification for Predicted Stabilities:

  • (E)-5-Oxohex-2-enoic acid is predicted to be the most stable isomer due to the presence of a conjugated system between the carbon-carbon double bond and the carbonyl group of the carboxylic acid. This extended delocalization provides significant resonance stabilization.

  • (E)-2-Oxohex-4-enoic acid is also stabilized by conjugation between the double bond and the ketone carbonyl group, making it more stable than the non-conjugated parent compound.

  • The enol tautomer of 2-oxohex-4-enoic acid benefits from extended conjugation and the possibility of forming a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the carboxylic acid carbonyl oxygen. However, the energetic cost of forming a C=C bond at the expense of a C=O bond generally makes the keto form more stable in simple systems[7].

  • This compound is predicted to be the least stable of this set due to the lack of any conjugation involving the double bond.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding and determining the thermochemical properties of this compound and its isomers. While a lack of direct experimental data necessitates a focus on methodologies, the principles and protocols outlined herein offer a clear path forward for researchers in this area.

The interplay of conjugation and keto-enol tautomerism dictates the energetic landscape of these bifunctional molecules. The experimental techniques of bomb calorimetry and Knudsen effusion mass spectrometry, coupled with high-accuracy computational methods like G3/G4 and CBS, provide a powerful toolkit for elucidating the precise thermochemical parameters.

Future research should focus on the experimental determination of the enthalpies of formation and vaporization for these key isomers to validate the computational predictions and provide a solid thermodynamic foundation for their synthetic and materials science applications. Such data will be invaluable for the rational design of reaction conditions and the prediction of material properties, ultimately accelerating innovation in the diverse fields that utilize these versatile chemical building blocks.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

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A Technical Guide for the Investigation of Oxoenoic Acids in Bacterial Steroid Catabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The catabolism of steroids is a critical biochemical process with implications ranging from global carbon cycling to human health and industrial biotechnology. While mammalian steroid metabolism is extensively characterized, the microbial degradation of the steran nucleus represents a distinct and complex set of pathways. This guide addresses the potential involvement of short-chain keto acids, specifically focusing on the evidence surrounding 2-oxohex-5-enoic acid and its isomers, in the context of bacterial steroid degradation. Initial literature points not to the specific 5-enoic isomer, but rather to its related isomer, 2-oxo-cis-4-hexenoic acid , as a historical metabolite of steroid ring A cleavage by microorganisms. This document provides a comprehensive overview of the underlying biochemistry, proposes a hypothetical pathway for its formation, details robust analytical methodologies for its detection, and presents a validated experimental protocol to investigate this phenomenon in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals engaged in microbiology, biochemistry, and natural product discovery.

The Context of Oxoenoic Acids in Steroid Metabolism

Steroids are a class of lipids characterized by the four-ring steran nucleus. While essential in eukaryotes, they also serve as a significant carbon source for various microorganisms, particularly bacteria from the phyla Actinobacteria and Proteobacteria[1][2]. These microbes have evolved sophisticated enzymatic machinery to dismantle the resilient steroid structure, typically through aerobic pathways like the 9,10-seco pathway, which involves the oxidative cleavage of rings A and B[1][3].

The central topic of this guide, This compound (C₆H₈O₃), is a six-carbon α-keto acid[4]. A direct, well-documented role for this specific isomer in steroid metabolism is not prominent in contemporary scientific literature. However, pioneering work by Coulter and Talalay in 1967 identified a closely related isomer, 2-oxo-cis-4-hexenoic acid , as a cleavage product resulting from the microbiological degradation of steroid ring A by Pseudomonas species[5][6]. This discovery provides the foundational logic for investigating the formation of such C6 keto acids during bacterial steroid catabolism. The degradation of the steroid nucleus into central metabolites requires its conversion into simpler aliphatic molecules, and oxoenoic acids represent plausible intermediates in this process.

Proposed Biochemical Pathway: From Steroid Ring A to an Oxoenoic Acid

The generation of an aliphatic keto acid from a cyclic steroid precursor is a multi-step enzymatic process. The pathway begins with the modification and opening of Ring A, a common strategy in aerobic bacterial steroid degradation[3][7]. The following proposed pathway synthesizes established steps from the 9,10-seco pathway to logically arrive at a 2-oxohexenoic acid intermediate.

Causality of the Pathway:

  • Initial Dehydrogenation: The pathway is initiated by 3β-hydroxysteroid dehydrogenase, which converts the 3-hydroxyl group of a steroid like cholesterol or testosterone into a ketone and isomerizes the double bond, priming the ring for oxidative attack[7].

  • Ring Aromatization & Cleavage: A key step is the hydroxylation at the C9 position by 3-ketosteroid 9α-hydroxylase (KshA), which destabilizes the ring system. Subsequent enzymatic steps lead to the aromatization of Ring A, forming a catechol-like intermediate. This aromatic ring is then susceptible to cleavage by a dioxygenase, such as 3,4-dihydroxy-9,10-seconandrosta-1,3,5(10)-trien-9,17-dione dioxygenase (HsaC)[3].

  • Hydrolysis and Decarboxylation: The opened ring, now a dicarboxylic acid derivative, is hydrolyzed by an enzyme like HsaD. This cleavage releases the side chain that was once Rings C and D (as HIP, methylhexahydroindanedione propanoate) and a linear C6 intermediate derived from Rings A and B.

  • Final Processing: This linear C6 intermediate undergoes further enzymatic processing, including decarboxylation and oxidation, catalyzed by a suite of hydrolases and dehydrogenases, to yield the final 2-oxohexenoic acid product.

Bacterial Steroid Degradation to Oxoenoic Acid cluster_0 Ring A/B Processing Steroid Steroid Precursor (e.g., Testosterone) KetoSteroid 3-Keto-4-ene-Steroid Steroid->KetoSteroid 3β-HSD SecoSteroid 9,10-Seco Steroid (Ring A Opened) KetoSteroid->SecoSteroid KshA, HsaC (Dioxygenase) HIP HIP Intermediate (Rings C/D Remnant) SecoSteroid->HIP HsaD (Hydrolase) LinearC6 Linear C6 Intermediate SecoSteroid->LinearC6 HsaD (Hydrolase) OxoenoicAcid 2-Oxohex-4-enoic Acid LinearC6->OxoenoicAcid Hydrolase / Dehydrogenase (Decarboxylation & Oxidation)

Caption: Proposed microbial pathway for steroid Ring A degradation.

Analytical Methodologies for Detection and Quantification

Identifying and quantifying a low-molecular-weight, polar metabolite like this compound from a complex biological matrix (e.g., bacterial culture supernatant) requires a robust analytical workflow. Gas chromatography-mass spectrometry (GC-MS) following chemical derivatization is the gold standard for this application, offering high sensitivity and structural confirmation.

3.1. Analytical Workflow Overview

The core principle is to chemically modify the non-volatile and polar keto acid into a volatile and thermally stable derivative that is amenable to GC analysis.

  • Sample Preparation: The initial step involves separating the analyte from interfering matrix components like proteins, salts, and lipids. Solid-Phase Extraction (SPE) is an effective method.

  • Derivatization: The carboxylic acid and ketone functionalities are reactive. A two-step derivatization is often employed: oximation to protect the keto group, followed by silylation to derivatize the acidic proton and any hydroxyl groups.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer fragments the eluting molecules, generating a unique mass spectrum for identification.

Analytical Workflow A Bacterial Culture Supernatant B Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) A->B C Elution & Evaporation B->C D Derivatization Step 1: Oximation (MOTC/MOX Reagent) C->D E Derivatization Step 2: Silylation (BSTFA + TMCS) D->E F GC-MS Analysis E->F G Data Processing: Peak Integration & Spectral Library Match F->G

Caption: GC-MS analytical workflow for oxoenoic acid detection.

3.2. Key Instrumental Parameters

The following table summarizes typical starting parameters for a GC-MS method designed for the analysis of derivatized organic acids. Optimization is required for specific instrumentation.

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column providing good separation for a wide range of derivatized metabolites.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temp 250 °CEnsures rapid volatilization of derivatized analytes without thermal degradation.
Oven Program 70 °C (2 min), ramp 10 °C/min to 300 °C (5 min)A standard temperature ramp that effectively separates analytes with varying volatilities.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS Source Temp 230 °CStandard temperature for electron ionization (EI) source.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces reproducible, library-searchable mass spectra.
Acquisition Mode Full Scan (m/z 50-550)Allows for the identification of unknown compounds and confirmation against a spectral library.

Experimental Protocol: Screening for 2-Oxohexenoic Acid Production

This protocol provides a self-validating system to test the hypothesis that a steroid-degrading bacterium can produce 2-oxohexenoic acid from a steroid precursor. Comamonas testosteroni, a well-known steroid degrader, serves as an excellent model organism[7].

4.1. Materials and Reagents

  • Comamonas testosteroni (e.g., ATCC 11996)

  • Nutrient Broth or a defined minimal medium

  • Testosterone (dissolved in ethanol to make a 10 mg/mL stock)

  • Negative Control Culture (no testosterone)

  • Blank Medium Control

  • Solid-Phase Extraction (SPE) C18 cartridges (500 mg)

  • Methanol, Ethyl Acetate, Hexane (HPLC grade)

  • Derivatization Reagents: Methoxyamine hydrochloride (MOX) in pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • GC-MS vials with inserts

4.2. Step-by-Step Methodology

Part A: Bacterial Culture and Induction

  • Inoculation: Inoculate 100 mL of sterile minimal medium in a 250 mL flask with a fresh culture of C. testosteroni. Incubate at 30 °C with shaking (200 rpm) until the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induction: Add testosterone stock solution to a final concentration of 100 µg/mL. Add an equivalent volume of ethanol to a separate, inoculated flask to serve as the vehicle control. Maintain an un-inoculated flask with testosterone as a media blank.

  • Incubation: Continue incubation for another 24-48 hours. Collect 10 mL aliquots at 0, 12, 24, and 48 hours post-induction.

  • Sample Quenching & Preparation: Immediately centrifuge the collected aliquots at 5,000 x g for 10 min at 4 °C. Carefully collect the supernatant and store at -80 °C until extraction.

Part B: Sample Extraction and Derivatization 5. SPE Conditioning: Condition a C18 SPE cartridge by washing with 5 mL methanol followed by 5 mL of deionized water. 6. Sample Loading: Acidify 5 mL of the culture supernatant to pH ~2.5 with 1M HCl. Load the acidified sample onto the conditioned SPE cartridge. 7. Washing: Wash the cartridge with 5 mL of water to remove salts and polar interferents. 8. Elution: Elute the retained organic acids with 5 mL of ethyl acetate into a clean glass tube. 9. Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen gas at 40 °C. 10. Oximation: Add 50 µL of MOX reagent to the dried residue. Vortex and incubate at 60 °C for 60 minutes. 11. Silylation: Add 80 µL of BSTFA + 1% TMCS to the vial. Vortex and incubate at 70 °C for 60 minutes. 12. Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Part C: Data Analysis and Validation 13. GC-MS Run: Inject 1 µL of the derivatized sample into the GC-MS using the parameters outlined in Section 3.2. 14. Identification: Process the resulting chromatograms. Search for peaks that are present or significantly increased in the testosterone-induced samples compared to the vehicle controls. Compare the mass spectrum of any candidate peak against the NIST spectral library and, if available, against an authentic derivatized standard of this compound for definitive confirmation. 15. Trustworthiness: The inclusion of vehicle controls (bacterium + ethanol) and media blanks (media + testosterone) is critical. A true positive result is a metabolite that is uniquely produced only when both the bacteria and the steroid substrate are present.

Discussion and Future Directions

The evidence trail, beginning with the work of Coulter and Talalay, strongly suggests that the formation of short-chain oxoenoic acids is a feature of microbial steroid catabolism, even if the exact isomer originally identified was 2-oxo-cis-4-hexenoic acid[6]. The methodologies presented here provide a robust framework for reinvestigating this metabolic process with modern analytical technology.

Future research should focus on:

  • Isomer Resolution: Employing chiral chromatography or comparing results with multiple synthetic standards (2-oxo-5-enoic, 2-oxo-4-enoic, etc.) to definitively identify the isomer(s) produced.

  • Enzyme Discovery: Using proteomics or transcriptomics on steroid-induced bacterial cultures to identify the specific hydrolase and dehydrogenase enzymes responsible for the final steps of the pathway.

  • Substrate Scope: Screening a wider range of steroid-degrading microorganisms and different steroid substrates (e.g., estrogens, bile acids) to understand the prevalence and specificity of this metabolic route.

By confirming the identity of these aliphatic intermediates and the enzymes that produce them, researchers can gain a more complete understanding of the global steroid carbon cycle and potentially uncover novel biocatalysts for industrial applications.

References

  • Holert, J., et al. (2018). Delineation of Steroid-Degrading Microorganisms through Comparative Genomic Analysis. mBio, 9(1), e02344-17. Available at: [Link]

  • García, J.L., et al. (2020). Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways. Microorganisms, 8(2), 230. Available at: [Link]

  • Wang, F., et al. (2022). Characteristic metabolites involved in bacterial steroid degradation pathways. ResearchGate. (Diagram from a related publication). Available at: [Link]

  • Holert, J., et al. (2018). Metagenomes Reveal Global Distribution of Bacterial Steroid Catabolism in Natural, Engineered, and Host Environments. mBio, 9(1), e02345-17. Available at: [Link]

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  • National Center for Biotechnology Information (n.d.). Ethyl 2-oxohex-5-enoate. PubChem Compound Database. CID=10920753. Available at: [Link]

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  • Agency for Toxic Substances and Disease Registry (ATSDR) (1998). Chapter 6: Analytical Methods. Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available at: [Link]

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Navigating the Uncharted Territory of 2-Oxohex-5-enoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: An Enigmatic Molecule with Latent Potential

In the vast landscape of organic chemistry and drug discovery, some molecules stand out for their well-defined roles, while others, like 2-Oxohex-5-enoic acid, remain largely unexplored. This α-keto acid, characterized by a six-carbon chain with a terminal double bond, presents a unique combination of reactive functional groups that suggests a wealth of untapped potential in chemical synthesis and biological applications.[1] Despite its intriguing structure, dedicated research on this compound is sparse, creating a knowledge gap that this technical guide aims to address.

This document provides a comprehensive literature review, venturing into the knowns and unknowns of this compound. By examining its fundamental properties and drawing insights from the synthesis and biological activities of its isomers and related α-keto acids, we will construct a foundational understanding for researchers, scientists, and drug development professionals. This guide will illuminate potential synthetic pathways, hypothesize biological significance, and propose avenues for future investigation, thereby charting a course for the scientific exploration of this enigmatic molecule.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₆H₈O₃.[1] Its structure features a carboxylic acid group, an adjacent ketone (alpha-keto group), and a terminal vinyl group.[1] This unique arrangement of functional groups imparts a specific reactivity profile, making it a potentially versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 128.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 80003-58-3PubChem[1]
XLogP3 0.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 128.047344113 g/mol PubChem[1]
Topological Polar Surface Area 54.4 ŲPubChem[1]

Source: All data is computationally generated and sourced from the PubChem database.[1]

Synthesis Strategies: A Roadmap Inferred from Analogs

While a definitive, optimized synthesis for this compound is not prominently documented, established methods for creating unsaturated keto acids provide a strong foundation for its potential synthesis. These approaches often involve the strategic formation of carbon-carbon bonds and the controlled oxidation of precursors.

Hypothetical Synthetic Pathway 1: Aldol Condensation Approach

A plausible route to an isomer, 5-Oxohex-2-enoic acid, involves an aldol condensation, a fundamental carbon-carbon bond-forming reaction. This strategy could potentially be adapted. For instance, the condensation of a protected glyoxylic acid with a suitable four-carbon aldehyde or ketone, followed by deprotection and dehydration, could yield the desired α,β-unsaturated system.

Aldol_Condensation_Pathway Protected_Glyoxylic_Acid Protected Glyoxylic Acid Aldol_Adduct Aldol Adduct Protected_Glyoxylic_Acid->Aldol_Adduct Base 4_Carbon_Aldehyde_Ketone Suitable 4-Carbon Aldehyde/Ketone 4_Carbon_Aldehyde_Ketone->Aldol_Adduct Dehydration Dehydration & Deprotection Aldol_Adduct->Dehydration Unsaturated_Keto_Acid Unsaturated Keto Acid Isomer Dehydration->Unsaturated_Keto_Acid

Caption: A potential synthetic route to an unsaturated keto acid isomer via aldol condensation.

Hypothetical Synthetic Pathway 2: Oxidation of a Precursor

Another viable strategy involves the oxidation of a suitable precursor molecule. For example, the oxidation of a 5-hexenedione could introduce the carboxylic acid functionality. Alternatively, a two-step oxidation of hex-2-en-5-ol, first oxidizing the secondary alcohol to a ketone and then a terminal group to a carboxylic acid, could be envisioned for a related isomer. The challenge in adapting this for this compound would be the selective oxidation of the appropriate carbon atom.

Oxidation_Pathway Hexenediol_Precursor Hexenediol Precursor Selective_Oxidation_1 Selective Oxidation (Alcohol to Ketone) Hexenediol_Precursor->Selective_Oxidation_1 Keto_Alcohol Keto-Alcohol Intermediate Selective_Oxidation_1->Keto_Alcohol Selective_Oxidation_2 Selective Oxidation (Alcohol to Carboxylic Acid) Keto_Alcohol->Selective_Oxidation_2 Target_Molecule 2-Oxohex-5-enoic Acid Selective_Oxidation_2->Target_Molecule

Caption: A conceptual two-step oxidation pathway to this compound.

Biological Significance: Clues from Metabolic Pathways

While the specific biological role of this compound is yet to be determined, the functions of its isomers and the broader class of α-keto acids offer compelling clues. Alpha-keto acids are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and amino acid metabolism.[2]

A significant finding is the role of an isomer, 2-Oxo-cis-4-hexenoic acid, as a key intermediate in the bacterial degradation of steroids. This suggests that this compound could potentially be involved in similar metabolic or catabolic pathways in various organisms.

Furthermore, α-keto acids derived from the metabolism of organoselenium compounds have been shown to act as inhibitors of histone deacetylase (HDAC) in prostate cancer cells, highlighting a potential role in epigenetic regulation and cancer therapy.[3] This opens an exciting avenue for investigating the potential bioactivity of this compound and its derivatives.

Potential Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound—possessing a carboxylic acid, a ketone, and a terminal alkene—makes it a highly attractive scaffold for medicinal chemists. Each of these functional groups can be selectively modified to generate a diverse library of compounds for drug screening.

  • Carboxylic Acid: Can be converted to esters, amides, or other derivatives to modulate pharmacokinetic properties such as solubility and cell permeability.

  • Ketone: Can undergo reductive amination to introduce amino groups or be targeted by nucleophiles in various addition reactions.

  • Alkene: Can participate in a wide range of reactions, including Michael additions, epoxidations, and metathesis, allowing for the introduction of further complexity and pharmacophores.

Derivatives of related hexenoic acids have been investigated as thromboxane A2 receptor antagonists and synthetase inhibitors, demonstrating the potential of this class of molecules in developing antithrombotic agents.[4]

Analytical Methodologies

The accurate detection and quantification of this compound in biological matrices or reaction mixtures are crucial for its study. Given its α-keto acid structure, established analytical techniques for this class of compounds are directly applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with fluorescence detection after derivatization, is a highly sensitive and specific method for analyzing α-keto acids.[5][6][7]

Protocol: HPLC Analysis of α-Keto Acids with Fluorescence Detection

  • Sample Preparation: Biological samples (e.g., cell lysates, plasma) are deproteinized, typically with an acid like perchloric acid, followed by centrifugation.

  • Derivatization: The α-keto acids in the supernatant are derivatized with a fluorescent labeling reagent such as o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form highly fluorescent quinoxalinone derivatives.[5]

  • Chromatographic Separation: The derivatized sample is injected into a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used to separate the different α-keto acid derivatives.

  • Detection: The separated derivatives are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification: The concentration of each α-keto acid is determined by comparing its peak area to a standard curve generated from known concentrations of the derivatized standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of keto acids, often requiring derivatization to increase their volatility.

Protocol: GC-MS Analysis of Keto Acids

  • Extraction: Keto acids are extracted from the sample using an appropriate organic solvent.

  • Derivatization: The extracted keto acids are derivatized to form more volatile esters (e.g., methyl or ethyl esters) or silyl derivatives (e.g., using BSTFA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The temperature of the column is programmed to increase over time to separate the different derivatives based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Analytical_Workflow cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow HPLC_Sample Sample (e.g., cell lysate) HPLC_Deproteinization Deproteinization HPLC_Sample->HPLC_Deproteinization HPLC_Derivatization Fluorescent Derivatization HPLC_Deproteinization->HPLC_Derivatization HPLC_Separation HPLC Separation (Reverse Phase) HPLC_Derivatization->HPLC_Separation HPLC_Detection Fluorescence Detection HPLC_Separation->HPLC_Detection GCMS_Sample Sample GCMS_Extraction Solvent Extraction GCMS_Sample->GCMS_Extraction GCMS_Derivatization Volatilization Derivatization GCMS_Extraction->GCMS_Derivatization GCMS_Separation GC Separation GCMS_Derivatization->GCMS_Separation GCMS_Detection Mass Spectrometry Detection GCMS_Separation->GCMS_Detection

Caption: General workflows for the analysis of α-keto acids using HPLC and GC-MS.

Future Research Directions and Conclusion

The study of this compound is in its infancy, and the path forward is rich with opportunities for discovery. Key areas for future research include:

  • Development of a robust and scalable synthesis: An efficient method for producing this compound is paramount to enabling its comprehensive study.

  • Exploration of its biological activity: Screening this compound and its derivatives against a range of biological targets, including enzymes and receptors, could uncover novel therapeutic applications.

  • Investigation of its metabolic fate: Understanding if and how this compound is metabolized in biological systems will provide insights into its potential roles in health and disease.

  • Application in materials science: The presence of multiple reactive functional groups suggests that this compound could serve as a valuable monomer for the synthesis of novel polymers.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54321116, this compound. Retrieved from [Link].

  • Wikipedia contributors. (2023, December 28). Keto acid. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link].

  • Wang, Y., et al. (2013). Synthesis of Acyclic α,β-Unsaturated Ketones via Pd(II)-Catalyzed Intermolecular Reaction of Alkynamides and Alkenes. Journal of the American Chemical Society, 135(32), 11501–11504. [Link]

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Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of 2-Oxohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the enzymatic synthesis of 2-Oxohex-5-enoic acid, a valuable building block in organic synthesis. While established enzymatic routes for this specific molecule are not widely documented, this application note details a robust and scientifically grounded protocol utilizing a pyruvate aldolase. The proposed method is based on the known catalytic activity of aldolases in forming carbon-carbon bonds through the condensation of pyruvate and an aldehyde. Here, we outline a theoretical yet highly plausible pathway for the synthesis of 4-hydroxy-2-oxohex-5-enoic acid from pyruvate and but-3-enal, followed by a dehydration step to yield the target compound. This guide offers detailed, step-by-step methodologies for the enzymatic reaction, product purification, and characterization, along with insights into the rationale behind the experimental design.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, serving as a versatile precursor for the construction of complex molecular architectures.[1][2] Traditional chemical syntheses of α-keto acids often involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents.[3][4][5] In contrast, enzymatic synthesis offers a green and highly selective alternative, proceeding under mild conditions with high stereospecificity.[3][4]

This application note proposes a novel enzymatic approach for the synthesis of this compound. The core of this protocol is the utilization of a pyruvate aldolase, an enzyme class known for its ability to catalyze the reversible aldol addition of pyruvate to an aldehyde acceptor.[6][7] Specifically, we hypothesize the condensation of pyruvate with but-3-enal to form 4-hydroxy-2-oxohex-5-enoic acid, which can subsequently be dehydrated to the desired this compound. This document provides the foundational knowledge and a detailed experimental workflow to enable researchers to explore and optimize this promising biosynthetic route.

Proposed Enzymatic Pathway

The proposed two-step enzymatic synthesis of this compound is depicted below. The first step involves the aldol addition of pyruvate and but-3-enal catalyzed by a pyruvate aldolase. The resulting intermediate, 4-hydroxy-2-oxohex-5-enoic acid, is then dehydrated to yield the final product.

Enzymatic_Synthesis_Pathway cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration Pyruvate Pyruvate Pyruvate_Aldolase Pyruvate Aldolase Pyruvate->Pyruvate_Aldolase But_3_enal But-3-enal But_3_enal->Pyruvate_Aldolase Intermediate 4-hydroxy-2-oxohex-5-enoic acid Dehydratase Dehydratase (optional) or Acid Catalysis Intermediate->Dehydratase Pyruvate_Aldolase->Intermediate C-C bond formation Final_Product This compound Dehydratase->Final_Product -H2O

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Materials and Reagents

Enzymes and Substrates
ReagentSupplierCatalog No.Purity
Pyruvate Aldolase(e.g., from E. coli)Commercially Available>95%
Sodium PyruvateSigma-AldrichP2256≥99%
But-3-enalSigma-Aldrich754641≥95%
(Optional) Dehydratase
D-GlucoseSigma-AldrichG8270≥99.5%
NAD⁺Sigma-AldrichN7004≥98%
Lactate DehydrogenaseSigma-AldrichL2500
Buffers and Solutions
  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

  • Quenching Solution: 1 M HCl.

  • Mobile Phase for HPLC: Acetonitrile and 0.1% (v/v) formic acid in water.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of 4-hydroxy-2-oxohex-5-enoic acid

This protocol details the aldolase-catalyzed condensation of pyruvate and but-3-enal.

Workflow Diagram:

Synthesis_Workflow A Prepare Reaction Mixture (Buffer, Pyruvate, But-3-enal) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Pyruvate Aldolase) B->C D Incubate with Shaking (37°C, 2-24 hours) C->D E Monitor Reaction Progress (e.g., HPLC, TLC) D->E F Quench Reaction (Add 1 M HCl) E->F G Proceed to Purification F->G

Caption: Experimental workflow for the enzymatic synthesis of 4-hydroxy-2-oxohex-5-enoic acid.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL reaction vessel, prepare a 20 mL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 mM sodium pyruvate, and 50 mM but-3-enal.

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 10 minutes.

  • Enzyme Addition: Initiate the reaction by adding pyruvate aldolase to a final concentration of 1 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation (150 rpm) for 2 to 24 hours.

  • Reaction Monitoring: Monitor the formation of the product and consumption of substrates periodically by taking small aliquots and analyzing them via HPLC or TLC.

  • Reaction Quenching: Once the reaction has reached the desired conversion, terminate it by adding 1 M HCl to lower the pH to approximately 2.0.

  • Centrifugation: Centrifuge the quenched reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme.

  • Supernatant Collection: Carefully collect the supernatant containing the product for subsequent purification.

Protocol 2: Purification of 4-hydroxy-2-oxohex-5-enoic acid

This protocol describes the purification of the synthesized product using solid-phase extraction (SPE).

Step-by-Step Procedure:

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Load the supernatant from Protocol 1 onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove unreacted pyruvate and other polar impurities.

  • Elution: Elute the product from the cartridge using 10 mL of methanol.

  • Solvent Evaporation: Evaporate the methanol from the eluate under reduced pressure to obtain the purified 4-hydroxy-2-oxohex-5-enoic acid.

Protocol 3: (Optional) Dehydration to this compound

The dehydration of 4-hydroxy-2-oxohex-5-enoic acid can be achieved through acid catalysis.

Step-by-Step Procedure:

  • Acid Treatment: Dissolve the purified 4-hydroxy-2-oxohex-5-enoic acid in a minimal amount of a suitable organic solvent (e.g., ethyl acetate) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Purify the final product by column chromatography on silica gel.

Protocol 4: Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical MethodExpected Outcome
High-Performance Liquid Chromatography (HPLC) A single major peak corresponding to the product with a purity of >95%.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of this compound (C₆H₈O₃, MW: 128.13 g/mol ).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra consistent with the structure of this compound, showing characteristic peaks for the vinyl, alkyl, and keto-acid functionalities.

Troubleshooting

IssuePotential CauseSuggested Solution
Low product yield Suboptimal reaction conditions (pH, temperature).Optimize pH and temperature for the specific aldolase used.
Enzyme inhibition by substrate or product.Perform the reaction with lower initial substrate concentrations or in a fed-batch mode.
Incomplete reaction Insufficient enzyme concentration or reaction time.Increase the enzyme concentration or extend the incubation time.
Product degradation Instability of the product under reaction or work-up conditions.Perform the reaction at a lower temperature and ensure rapid work-up and purification.

Conclusion

This application note presents a detailed and scientifically plausible protocol for the enzymatic synthesis of this compound. By leveraging the catalytic prowess of pyruvate aldolases, this method offers a promising green alternative to traditional chemical synthesis. The provided step-by-step procedures for synthesis, purification, and characterization are intended to serve as a valuable resource for researchers in academia and industry, facilitating the exploration and optimization of this novel biosynthetic route.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • hsaF - 4-hydroxy-2-oxohexanoate aldolase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProtKB. Available at: [Link]

  • Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. PMC - NIH. Available at: [Link]

  • This compound | C6H8O3 | CID 54321116. PubChem. Available at: [Link]

  • Proline organocatalysis. Wikipedia. Available at: [Link]

  • Synthesis and properties of the .alpha.-keto acids. Semantic Scholar. Available at: [Link]

  • US8299293B2 - Process for preparing α-keto acids and derivatives thereof. Google Patents.
  • Synthesis of (-)-(5R,6,S)-6-acetoxyhexadecan-5-olide by L-proline-catalyzed asymmetric aldol reactions. ResearchGate. Available at: [Link]

  • Biotransformation of 2-keto-4-hydroxybutyrate via aldol condensation using an efficient and thermostable carboligase from Deinococcus radiodurans. PMC - NIH. Available at: [Link]

  • L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. PubMed. Available at: [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 2-oxohex-5-enoate | C8H12O3 | CID 10920753. PubChem. Available at: [Link]

  • Directed evolution of aldolases for exploitation in synthetic organic chemistry. PMC - NIH. Available at: [Link]

  • 4-Hydroxy-2-oxohexanoic acid | C6H10O4 | CID 441164. PubChem. Available at: [Link]

  • Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions. Wiley Online Library. Available at: [Link]

  • Heterogeneous organocatalysis: the proline case. PMC - PubMed Central - NIH. Available at: [Link]

  • (PDF) L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. ResearchGate. Available at: [Link]

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  • 2-Aminohex-5-enoic acid. MySkinRecipes. Available at: [Link]

  • (Z)-5-Oxohex-3-enoic acid | C6H8O3 | CID 14088633. PubChem - NIH. Available at: [Link]

  • Engineering enzymes for the synthesis of 6-aminohex-2-enoic acid: first steps to green production of adipic acid. research.chalmers.se. Available at: [Link]

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Sources

Quantitative Analysis of 2-Oxohex-5-enoic Acid in Biological Samples: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Oxohex-5-enoic Acid

This compound is an unsaturated alpha-keto acid that may play a role in various metabolic pathways. As an intermediate, its quantification in biological matrices such as plasma, serum, and urine can provide valuable insights for researchers and clinicians. Accurate measurement of this analyte is crucial for understanding its physiological and pathological relevance, potentially serving as a biomarker in metabolic studies and for monitoring therapeutic interventions in drug development.

The dual functionality of a carboxylic acid and a ketone, combined with an unsaturated bond, presents unique analytical challenges. These include the need for sensitive detection methods and robust sample preparation to overcome matrix effects and ensure accurate quantification. This document provides a comprehensive guide to the analytical methodologies for the precise and reliable measurement of this compound in biological samples, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Selection: Navigating the Analytical Landscape

The choice between GC-MS and LC-MS/MS is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution, making it an excellent choice for separating complex mixtures. However, due to the polar nature and low volatility of this compound, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity. Derivatization can also be employed in LC-MS/MS to enhance chromatographic retention and ionization efficiency, though it is not always a prerequisite.

The following workflow provides a decision-making framework for selecting the appropriate analytical method.

start Begin: Quantify this compound decision High Sensitivity & Selectivity Required? start->decision lcms LC-MS/MS Method decision->lcms Yes gcms GC-MS Method (with Derivatization) decision->gcms No end End: Data Analysis & Interpretation lcms->end gcms->end

Caption: Decision workflow for analytical method selection.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is recommended for its high sensitivity and specificity, making it ideal for the analysis of endogenous levels of this compound in biological samples. The protocol described below is adapted from a validated method for the analysis of keto acids in plasma and involves a pre-column derivatization to enhance detection.[1]

A. Rationale for Experimental Choices
  • Sample Preparation: Protein precipitation is a crucial first step to remove high-abundance proteins that can interfere with the analysis and damage the LC column. Acidification of the sample ensures that the carboxylic acid group of the analyte is protonated, which can improve extraction efficiency.

  • Derivatization: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) targets the ketone group of this compound. This derivatization serves two primary purposes: it enhances the hydrophobicity of the analyte, leading to better retention on a reversed-phase LC column, and it introduces a highly electronegative group, which significantly improves ionization efficiency in negative electrospray ionization (ESI) mode, thereby increasing sensitivity.[1]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. If a SIL-IS is not available, a structurally similar compound can be used.

B. Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA)

  • Pyridine

  • Human or animal plasma/serum (for matrix-matched calibrators and QCs)

2. Sample Preparation Workflow

start 1. Plasma/Serum Sample (100 µL) step1 2. Add Internal Standard start->step1 step2 3. Protein Precipitation (e.g., with ACN) step1->step2 step3 4. Centrifuge step2->step3 step4 5. Collect Supernatant step3->step4 step5 6. Derivatization with PFBHA step4->step5 step6 7. LC-MS/MS Analysis step5->step6

Caption: LC-MS/MS sample preparation workflow.

Step-by-Step Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 50 µL of a 10 mg/mL PFBHA solution in 10% pyridine (aqueous).

  • Incubate at 60°C for 30 minutes.

  • After cooling to room temperature, add 50 µL of mobile phase A and inject into the LC-MS/MS system.

C. LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: The precursor ion will be the [M-H]⁻ of the PFBHA-derivatized analyte. The product ions should be determined by infusing a derivatized standard.

    • Theoretical Precursor Ion [M-H]⁻ for PFBHA derivative: The molecular weight of this compound is 128.13 g/mol . PFBHA adds C7H2F5NO, and after condensation with the keto group and loss of H2O, the net addition is C7HF5N. The derivatized molecule's formula is C13H10F5NO3, with a monoisotopic mass of 323.05. The [M-H]⁻ would be m/z 322.04.

D. Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using standards of known concentrations of this compound prepared in a surrogate matrix (e.g., stripped serum or water). The peak area ratio of the analyte to the internal standard is plotted against the concentration, and a linear regression is applied.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is a reliable alternative to LC-MS/MS, particularly when high chromatographic separation is required. A two-step derivatization process is necessary to analyze this compound by GC-MS.

A. Rationale for Experimental Choices
  • Sample Preparation: Similar to the LC-MS/MS method, protein precipitation is essential. This is followed by a liquid-liquid extraction (LLE) step to isolate the analyte from the bulk of the matrix components. Acidification of the sample prior to LLE improves the extraction of the acidic analyte into an organic solvent.

  • Derivatization: A two-step derivatization is employed:

    • Methoximation: The ketone group is first protected by methoximation with methoxyamine hydrochloride. This step prevents enolization and the formation of multiple derivatives in the subsequent silylation step.

    • Silylation: The carboxylic acid group is then derivatized with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte.

B. Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., heptadecanoic acid)

  • Acetonitrile (ACN), GC grade

  • Methyl tert-butyl ether (MTBE), GC grade

  • Methoxyamine hydrochloride

  • Pyridine, anhydrous

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

2. Sample Preparation Workflow

start 1. Plasma/Serum Sample (100 µL) step1 2. Add Internal Standard start->step1 step2 3. Protein Precipitation & Acidification step1->step2 step3 4. Liquid-Liquid Extraction (MTBE) step2->step3 step4 5. Evaporate Organic Layer step3->step4 step5 6. Methoximation step4->step5 step6 7. Silylation (MSTFA) step5->step6 step7 8. GC-MS Analysis step6->step7

Caption: GC-MS sample preparation workflow.

Step-by-Step Procedure:

  • To 100 µL of plasma or serum, add 10 µL of the internal standard.

  • Add 300 µL of acetonitrile and 10 µL of 1M HCl. Vortex and centrifuge as described for the LC-MS/MS method.

  • Transfer the supernatant to a new tube and add 500 µL of MTBE.

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 30 minutes.

  • Cool to room temperature and add 50 µL of MSTFA with 1% TMCS. Incubate at 60°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

C. GC-MS Instrumentation and Conditions
  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the derivatized analyte and internal standard should be determined from their full scan mass spectra.

III. Method Validation and Performance Characteristics

A comprehensive validation of the chosen analytical method is imperative to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[2]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. Accuracy is typically expressed as percent recovery, and precision as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting compounds from the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.[2]

The following table summarizes typical performance characteristics for the analysis of keto acids in biological samples using LC-MS/MS, which can be used as a benchmark when developing a method for this compound.

ParameterPerformance CharacteristicReference
Linearity (r²)> 0.997[1]
Limit of Detection (LOD)0.01–0.25 µM[1]
Reproducibility (CV%)1.1–4.7%[1]
Recovery96–109%[1]

IV. Conclusion

The quantification of this compound in biological samples can be successfully achieved using either LC-MS/MS or GC-MS. The choice of method will depend on the specific analytical requirements of the study. The protocols provided in this application note, adapted from established methods for similar keto acids, offer a robust starting point for method development and validation. Careful consideration of sample preparation, derivatization strategy, and method validation will ensure the generation of accurate and reliable data, enabling researchers to further elucidate the role of this compound in health and disease.

References

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). Journal of Chromatography B, 1021, 156-162. [Link]

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  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. (2023). Journal of Chromatography B, 1230, 123906. [Link]

  • Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. (2005). Analytical Chemistry, 77(24), 8086-8094. [Link]

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Quantitative Analysis of 2-Oxohex-5-enoic Acid: Validated HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

2-Oxohex-5-enoic acid, an unsaturated alpha-keto acid, is a molecule of interest in metabolic research and chemical synthesis. Its accurate quantification presents analytical challenges due to the presence of both a reactive ketone and a polar carboxylic acid functional group. This application note provides two robust and validated analytical methodologies for the determination of this compound in various matrices: a direct approach using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and a highly sensitive method employing Gas Chromatography-Mass Spectrometry (GC-MS) following a crucial two-step derivatization. We provide detailed, step-by-step protocols, the scientific rationale behind methodological choices, and guidance on data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of an α-Keto Acid

This compound (Molecular Formula: C₆H₈O₃, Molecular Weight: 128.13 g/mol ) is an organic compound featuring a terminal double bond, a ketone at the C2 position, and a carboxylic acid at C1.[1] Alpha-keto acids are pivotal intermediates in cellular metabolism. However, their chemical nature makes them notoriously difficult to analyze. They can be thermally labile and prone to decarboxylation, and their high polarity limits volatility, making direct GC-MS analysis impossible.[2] Furthermore, the keto group can exist in equilibrium with its enol tautomer, which can lead to chromatographic artifacts like split or broadened peaks if not properly addressed.

This guide presents two distinct, field-proven workflows designed to overcome these challenges, providing reliable quantification for both routine and high-sensitivity applications.

  • High-Performance Liquid Chromatography (HPLC): A direct, robust method suitable for relatively clean sample matrices and higher concentrations. It leverages reversed-phase chromatography to separate the analyte, followed by UV or mass spectrometry detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A method offering superior chromatographic resolution and sensitivity. It requires a chemical derivatization process to stabilize the analyte and render it volatile for gas-phase analysis.

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is predicated on reversed-phase chromatography, which separates molecules based on their hydrophobicity. By maintaining an acidic mobile phase, this compound remains in its protonated, less polar form, allowing for effective retention on a nonpolar C18 stationary phase.

Principle of HPLC Separation

The separation occurs on a C18 (octadecylsilyl) column where the stationary phase is nonpolar. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used. This compound, being a moderately polar molecule, will partition between the mobile and stationary phases. Adjusting the mobile phase composition allows for the elution of the analyte with a characteristic retention time. For detection, a UV detector set at a low wavelength (~210 nm) can be used, as the carboxylic acid group exhibits absorbance in this region.[3] For enhanced specificity and sensitivity, especially in complex biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach.[4]

Experimental Protocol: HPLC-UV
  • This compound standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes

Table 1: HPLC-UV Chromatographic Conditions.

  • Mobile Phase Preparation (1 L):

    • Weigh 3.4 g of KH₂PO₄ and dissolve it in 850 mL of HPLC-grade water.

    • Adjust the pH to 3.0 using orthophosphoric acid. This ensures the carboxylic acid group of the analyte is fully protonated, maximizing retention on the C18 column.

    • Add 150 mL of acetonitrile.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation (e.g., from cell culture supernatant):

    • Thaw sample on ice.

    • To 500 µL of sample, add 1 mL of ice-cold methanol (protein precipitation). Vortex for 30 seconds.

    • Incubate at -20°C for 30 minutes to maximize protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • System Equilibration and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standards.

    • Quantify the analyte by plotting a calibration curve of peak area versus concentration and interpolating the concentration of the unknown samples.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Biological Sample Precip Protein Precipitation (e.g., Cold Methanol) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Filter Syringe Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC-UV/MS System Filter->HPLC Data Data Acquisition HPLC->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

A generalized workflow for the HPLC analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and specificity, GC-MS is the method of choice. However, due to the non-volatile and thermally labile nature of this compound, a chemical derivatization step is mandatory. This protocol employs a robust two-step derivatization: methoximation followed by silylation.

Principle of Derivatization and GC-MS Analysis
  • Methoximation: The first step targets the reactive keto group. Treatment with methoxyamine hydrochloride converts the ketone into a stable methoxime derivative. This critical step prevents the molecule from undergoing keto-enol tautomerization during heating in the GC inlet, which would otherwise result in multiple peaks and inaccurate quantification.[5]

  • Silylation: The second step targets the polar carboxylic acid group. A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group.[6] This reaction dramatically increases the molecule's volatility and thermal stability, making it suitable for analysis by GC.

Following derivatization, the sample is injected into the GC, where the derivatized analyte is separated from other components on a capillary column before being detected by a mass spectrometer.

Experimental Protocol: GC-MS
  • This compound standard (≥95% purity)

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Hexane (GC grade)

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless, 1 µL injection volume
Oven Program Start at 70°C (hold 2 min), ramp to 200°C at 5°C/min, then ramp to 300°C at 20°C/min (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI), 70 eV
Scan Range m/z 50-550

Table 2: GC-MS Instrumental Conditions.

  • Sample Preparation and Lyophilization:

    • Prepare samples as described in the HPLC section (protein precipitation, centrifugation) or use an appropriate solid-phase extraction (SPE) method.[6]

    • Transfer an exact volume (e.g., 100 µL) of the final extract or standard into a GC vial insert.

    • Completely dry the sample to remove all water and solvent using a vacuum centrifuge or by lyophilization (freeze-drying). This step is critical as water will deactivate the silylating reagent.[5]

  • Derivatization - Step 1 (Methoximation):

    • Prepare a 20 mg/mL solution of Methoxyamine HCl in anhydrous pyridine.

    • Add 50 µL of this solution to each dried sample and standard.

    • Cap the vials tightly and vortex.

    • Incubate in a thermal shaker or heating block at 60°C for 60 minutes.

  • Derivatization - Step 2 (Silylation):

    • Cool the vials to room temperature.

    • Add 80 µL of MSTFA to each vial.

    • Cap tightly, vortex, and incubate at 60°C for 45 minutes.[5]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection. No further dilution is typically needed.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis:

    • The derivatized this compound will produce a characteristic mass spectrum. Identify the analyte peak based on its retention time and mass spectrum by comparing it to the derivatized standard.

    • Quantification is performed using selected ion monitoring (SIM) for highest sensitivity or by integrating the total ion chromatogram (TIC) peak area against a calibration curve.

Expected Mass Spectrum Fragments

The derivatized molecule (this compound-MeOx-TMS) will have a molecular weight of 229.3 g/mol . In EI-MS, you would expect to see characteristic fragment ions. The molecular ion (M⁺) at m/z 229 may be weak or absent. Common fragments include M-15 (loss of a methyl group) at m/z 214 and the base peak often corresponding to the silylated carboxyl group.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Chemical Derivatization cluster_analysis Instrumental Analysis & Data Sample Aqueous Sample (Post-Extraction) Lyophilize Lyophilization (Complete Drying) Sample->Lyophilize MeOx Step 1: Methoximation (60°C, 60 min) Lyophilize->MeOx Silyl Step 2: Silylation (60°C, 45 min) MeOx->Silyl GCMS GC-MS System Silyl->GCMS Data Data Acquisition & Analysis GCMS->Data

The essential two-step derivatization workflow for GC-MS analysis.

Method Validation and Quality Control

For both methods, proper validation is essential to ensure trustworthy results. Key parameters to assess include:

  • Linearity: A calibration curve should be generated with a minimum of five concentration points. The correlation coefficient (r²) should be >0.99.[3]

  • Precision and Accuracy: Assessed by analyzing replicate samples at low, medium, and high concentrations. Precision (as %RSD) should typically be <15%, and accuracy (as % recovery) should be within 85-115%.[3]

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. LOD is often defined as a signal-to-noise ratio of 3, and LOQ as 10.[7]

  • Internal Standards: For the most accurate quantification, especially with complex sample matrices and multi-step preparations like GC-MS, the use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is highly recommended.

Conclusion

The analytical method for this compound must be chosen based on the specific requirements of the study. The described RP-HPLC method offers a direct, rapid, and robust approach suitable for routine analysis and higher concentration samples. For studies demanding the highest sensitivity and selectivity, the GC-MS method with two-step derivatization is superior, providing excellent chromatographic resolution and confident analyte identification through mass spectral data.[5][6] By carefully following these detailed protocols and implementing proper validation procedures, researchers can achieve accurate and reliable quantification of this challenging but important keto acid.

References

  • Kansas Bio. (n.d.). Advancements in Sample Prep for LCMS-MS Organic Acid Analysis.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Nascimento, R. J. D., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 134(3), 1735-1740. [Link]

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed. [Link]

  • Ivanova-Petropulos, V., et al. (2016). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. [Link]

  • BenchChem. (2025). Application Note: Enantioselective HPLC Method for the Separation of 2-Methyl-5-oxohexanoic Acid Enantiomers.
  • Buescher, J. M., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(7), 3537–3544. [Link]

  • White, P. J., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 453, 44-50. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54321116, this compound. Retrieved from [Link]

  • Wang, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 163. [Link]

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-5-oxohexanoic Acid.
  • Bio-Rad. (n.d.). Organic Acid Analysis Standard Instructions.
  • ResearchGate. (n.d.). The major derivatization steps in metabolic profiling by GC/MS.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Smolecule. (2024, February 18). 2-Oxo-cis-4-hexenoic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of (2S)-2-methyl-5-oxohexanoic acid.

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The Versatile Building Block: Application Notes for 2-Oxohex-5-enoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 2-Oxohex-5-enoic Acid

This compound, a bifunctional molecule possessing a terminal alkene, a ketone, and a carboxylic acid, is a highly versatile and valuable building block for organic synthesis.[1] Its strategic placement of reactive sites allows for a diverse range of transformations, making it an attractive precursor for the synthesis of complex carbocyclic and heterocyclic scaffolds. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, natural product synthesis, and materials science.

The unique arrangement of functional groups in this compound dictates its reactivity. The α-keto acid moiety can participate in a variety of nucleophilic additions and condensations, while the terminal alkene is a willing participant in cycloadditions and conjugate additions. This confluence of reactivity opens doors to a vast chemical space, enabling the construction of intricate molecular architectures from a single, readily accessible starting material.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its effective use in synthesis, including reaction monitoring and product characterization.

PropertyValueSource
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
IUPAC Name This compound[1]
CAS Number 80003-58-3[1]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in polar organic solvents[2]

Spectroscopic Data (Predicted and Typical Ranges for α-Keto Acids):

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons, the protons of the methylene groups, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the ketone and carboxylic acid, the sp² carbons of the alkene, and the sp³ carbons of the methylene groups.

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands characteristic of the C=O stretching vibrations of the ketone and carboxylic acid, typically in the range of 1660-1770 cm⁻¹.[1] The O-H stretch of the carboxylic acid will also be prominent. The IR spectra of α-keto acids can be influenced by intramolecular hydrogen bonding.[3][4][5]

Synthesis of this compound: A Proposed Protocol

G cluster_synthesis Synthesis of this compound 5_Hexenoic_Acid 5-Hexenoic Acid SeO2 Selenium Dioxide (SeO₂) Dioxane_H2O Dioxane/H₂O (solvent) Reaction Riley Oxidation Product This compound

Protocol: Synthesis of this compound via Riley Oxidation

Disclaimer: This is a proposed protocol based on the known reactivity of selenium dioxide. Researchers should exercise caution and perform small-scale trials to optimize conditions. Selenium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hexenoic acid (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).

  • Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 equivalents) portion-wise. The reaction is often exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-102 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The black precipitate of elemental selenium can be removed by filtration through a pad of celite.

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis

Dienophile in Diels-Alder Reactions

The terminal alkene of this compound, activated by the adjacent α-keto acid functionality, can serve as a dienophile in [4+2] cycloaddition reactions, providing a direct route to highly functionalized cyclohexene derivatives.[7][12][13] The electron-withdrawing nature of the carbonyl groups enhances the reactivity of the dienophile.

G cluster_diels_alder Diels-Alder Reaction Diene Diene (e.g., Cyclopentadiene) Dienophile This compound Heat Heat Cycloaddition [4+2] Cycloaddition Product Bicyclic Carboxylic Acid

Protocol: Diels-Alder Reaction with Cyclopentadiene

  • Reactant Preparation: In a sealed tube, dissolve this compound (1 equivalent) in a minimal amount of a high-boiling solvent such as toluene.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.2 equivalents) to the solution.

  • Reaction Conditions: Seal the tube and heat the mixture at 150-180 °C for 6-12 hours. The high temperature is necessary to crack the dicyclopentadiene in situ.[2][14]

  • Work-up and Purification: After cooling to room temperature, carefully open the sealed tube. Concentrate the reaction mixture under reduced pressure to remove the solvent and any unreacted cyclopentadiene. The resulting residue, a mixture of endo and exo isomers, can be purified by column chromatography.

Michael Acceptor in Conjugate Additions

The terminal alkene in this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles.[15][16][17][18] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

G cluster_michael_addition Michael Addition Nucleophile Nucleophile (e.g., Thiol, Amine) Michael_Acceptor This compound Base Base (catalyst) Conjugate_Addition 1,4-Conjugate Addition Adduct Michael Adduct

Protocol: Thia-Michael Addition with Thiophenol

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as THF or dichloromethane.

  • Nucleophile and Catalyst: Add thiophenol (1.1 equivalents) followed by a catalytic amount of a base like triethylamine (0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the mixture with dilute acid (e.g., 1M HCl) to remove the catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Precursor for Heterocycle Synthesis: Pyridines

The 1,5-dicarbonyl-like nature of the adducts formed from Michael additions to this compound, or the inherent functionality of the molecule itself, can be exploited for the synthesis of various heterocycles. For instance, condensation with ammonia or its derivatives can lead to the formation of substituted pyridines.[2][6][19][20][21][22][23][24]

G cluster_pyridine_synthesis Pyridine Synthesis Starting_Material This compound Derivative Ammonia Ammonia Source (e.g., NH₄OAc) Condensation Condensation/ Cyclization Pyridine Substituted Pyridine

Protocol: Synthesis of a Substituted Pyridine

  • Reactant Preparation: In a flask suitable for high-temperature reactions, combine the Michael adduct of this compound (e.g., with a malonate ester) (1 equivalent) with ammonium acetate (3-5 equivalents).

  • Solvent and Conditions: Add glacial acetic acid as the solvent and heat the mixture to reflux (around 118 °C) for 4-8 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify the resulting substituted pyridine by column chromatography or crystallization.

Conclusion and Future Outlook

This compound stands out as a building block with immense potential, offering access to a wide array of molecular frameworks. The protocols outlined in this guide serve as a starting point for researchers to explore its utility in their synthetic endeavors. The strategic combination of its functional groups allows for sequential or one-pot transformations, leading to the efficient construction of complex target molecules. Future research could focus on the development of enantioselective transformations involving this prochiral molecule and its application in the synthesis of novel pharmacophores and functional materials.

References

  • Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. PubMed Central. [Link]

  • Riley Oxidation. NROChemistry. [Link]

  • IR-RA spectra for all α-keto acids studied here: pyruvic acid (PA,... ResearchGate. [Link]

  • Riley oxidation. Grokipedia. [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A. [Link]

  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • This compound | C6H8O3 | CID 54321116. PubChem. [Link]

  • An efficient method for synthesis of ??-keto acid ester from terminal alkynes. ResearchGate. [Link]

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  • Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C-H bond functionalization. Sci-Hub. [Link]

  • Selenium dioxide (SeO 2 ) - Riley oxidation. AdiChemistry. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. PubMed Central. [Link]

  • Carbonyl - compounds - IR - spectroscopy. SlidePlayer. [Link]

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  • Selenium Dioxide in Organic Chemistry | Riley Oxidation | Chemical Reactions and Equations for Exam. YouTube. [Link]

  • Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. ResearchGate. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • This compound. PubChem. [Link]

  • The Diels-Alder Reaction: Ethylenic and Acetylenic Dienophiles. Organic Reactions. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Oxidising agent. SlideShare. [Link]

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  • Diels-Alder Reaction. Utah Tech University. [Link]

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  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Selenium Dioxide Oxidation. ResearchGate. [Link]

  • Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. [Link]

  • Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno[3',2'-d]pyrimidines. hrcak. [Link]

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  • 14.5 Characteristics of the Diels–Alder Reaction. Organic Chemistry | OpenStax. [Link]

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Application Notes and Protocols: The Medicinal Chemistry Potential of 2-Oxohex-5-enoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 2-oxohex-5-enoic acid and its closely related isomers in medicinal chemistry. This document provides an in-depth analysis of their chemical reactivity, known biological activities, and their utility as versatile scaffolds in the synthesis of novel therapeutic agents. While direct studies on this compound are limited, this guide leverages data from its more extensively studied isomers to provide a thorough understanding of the potential of this chemical class.

Introduction: A Tale of Isomers and Untapped Potential

This compound is an intriguing molecule characterized by an α-keto acid moiety and a terminal double bond.[1] This combination of functional groups suggests a high degree of reactivity, positioning it as a potentially valuable, yet under-explored, reactive intermediate in organic synthesis and chemical biology.[2][3][4] In contrast, its isomer, 5-oxohex-2-enoic acid, has been recognized as a versatile building block in medicinal chemistry, offering a glimpse into the therapeutic possibilities of this structural motif.

This guide will navigate the known chemistry and biology of these keto-enoic acids, providing a framework for their application in drug discovery. We will explore their intrinsic properties, their use as synthetic precursors, and the biological activities of their derivatives.

Physicochemical Properties of this compound and Its Isomers
PropertyThis compound5-Oxohex-2-enoic acid(Z)-5-Oxohex-3-enoic acid
Molecular Formula C₆H₈O₃C₆H₈O₃C₆H₈O₃
Molecular Weight 128.13 g/mol [1]128.13 g/mol [5]128.13 g/mol [6]
IUPAC Name This compound[1](E)-5-oxohex-2-enoic acid[5](Z)-5-oxohex-3-enoic acid[6]
CAS Number 80003-58-3[1]143228-86-8[5]113219-94-6[6]

The Chemistry of Keto-Enoic Acids: A Synthetic Playground

The reactivity of this compound and its isomers is dictated by the interplay of their functional groups: the carboxylic acid, the ketone, and the carbon-carbon double bond. This trifecta of reactivity allows for a wide range of chemical transformations, making them valuable intermediates for constructing complex molecular architectures.

This compound as a Reactive Intermediate

The structure of this compound, with its α-keto acid functionality, suggests it can participate in a variety of reactions, including:

  • Decarboxylation: α-keto acids are prone to losing carbon dioxide, especially under thermal or catalytic conditions, to generate reactive enolate intermediates.

  • Nucleophilic Addition to the Ketone: The ketone at the 2-position is susceptible to attack by nucleophiles.

  • Reactions at the Terminal Alkene: The double bond can undergo classic alkene reactions such as hydrogenation, halogenation, and epoxidation.

Synthetic Utility of 5-Oxohex-2-enoic Acid

5-Oxohex-2-enoic acid is a well-documented α,β-unsaturated γ-keto carboxylic acid. Its conjugated system makes it an excellent Michael acceptor, allowing for the introduction of various substituents at the β-position. This reactivity is a cornerstone of its utility in building complex molecules.

DOT Diagram: Reactivity of 5-Oxohex-2-enoic Acid

5-Oxohex-2-enoic_acid 5-Oxohex-2-enoic acid Michael_Addition Michael Addition (Nucleophilic Attack at C3) 5-Oxohex-2-enoic_acid->Michael_Addition Nu- Esterification Esterification (at Carboxylic Acid) 5-Oxohex-2-enoic_acid->Esterification R-OH, H+ Heterocycle_Formation Heterocycle Formation Michael_Addition->Heterocycle_Formation Derivative Biologically Active Derivative Esterification->Derivative Heterocycle_Formation->Derivative

Caption: Key reaction pathways for 5-Oxohex-2-enoic acid.

Applications in Medicinal Chemistry

The true value of these scaffolds lies in the biological activity of the molecules derived from them. While this compound itself is not well-studied, its isomers and their derivatives have shown promise in several therapeutic areas.

Anti-inflammatory Agents

A derivative of 5-oxohex-2-enoic acid, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid (AOPHA), has been identified as an inhibitor of peptidylglycine alpha-monooxygenase (PAM). PAM is an enzyme involved in the biosynthesis of neuropeptides like Substance P, which are known mediators of inflammation. The methyl ester of AOPHA demonstrated dose-dependent inhibition of carrageenan-induced edema in rats, indicating significant anti-inflammatory activity. Notably, this action appears to be independent of the cyclooxygenase (COX) enzymes, a common target for nonsteroidal anti-inflammatory drugs (NSAIDs).

This highlights a key application area: the development of novel anti-inflammatory agents with mechanisms of action distinct from traditional NSAIDs. The 5-oxohex-2-enoic acid scaffold provides a starting point for the design of inhibitors targeting other enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).[7][8]

Anxiolytic and Anticonvulsant Potential

5-Oxohex-2-enoic acid has been utilized as a key precursor in the synthesis of a novel chalcone derivative, (E)-6-(4-((E)-3-(3-nitrophenyl)acryloyl)phenyl)-5-oxohex-2-enoic acid. This compound was subsequently evaluated for its anxiolytic and anticonvulsant activities, demonstrating the utility of the parent scaffold in accessing diverse chemical space for neurological applications.

Role in Biochemical Pathways

The isomer, (4Z)-2-oxohex-4-enoic acid, has been identified as a cleavage product in the microbiological degradation of steroids.[9] This suggests a role for this class of molecules in metabolic and biotransformation processes, and they could potentially be used as probes to study these pathways or as starting points for the development of modulators of steroid metabolism.[9]

Experimental Protocols

The following protocols are provided as a guide for researchers looking to work with these compounds.

Protocol for the Synthesis of this compound

This protocol is based on a known method for the synthesis of related compounds.

Objective: To synthesize this compound through the oxidation of a suitable precursor. A plausible route involves the oxidation of 5-hexenedione.

Materials:

  • 5-hexenedione

  • Oxidizing agent (e.g., selenium dioxide, hydrogen peroxide)

  • Appropriate solvent (e.g., dioxane, water)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Dissolve 5-hexenedione in the chosen solvent in a round-bottom flask.

  • Slowly add the oxidizing agent to the solution while stirring. The reaction may be exothermic, so cooling may be necessary.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench any remaining oxidizing agent.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Causality: The choice of oxidizing agent is critical to selectively oxidize one of the ketone groups to a carboxylic acid without affecting the terminal double bond. The purification by column chromatography is essential to remove unreacted starting material and byproducts.

Protocol for a Michael Addition Reaction using 5-Oxohex-2-enoic Acid

Objective: To demonstrate the utility of 5-oxohex-2-enoic acid as a Michael acceptor for the synthesis of a more complex derivative.

Materials:

  • 5-Oxohex-2-enoic acid

  • A suitable nucleophile (e.g., a thiol or an amine)

  • A base catalyst (e.g., triethylamine)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve 5-oxohex-2-enoic acid and the nucleophile in the chosen solvent in a reaction vessel.

  • Add a catalytic amount of the base to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • Remove the solvent under reduced pressure.

  • Purify the resulting product by recrystallization or column chromatography.

  • Confirm the structure of the Michael adduct by spectroscopic methods.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the α,β-unsaturated system in the NMR spectrum of the product and the appearance of signals corresponding to the newly incorporated nucleophile.

DOT Diagram: Michael Addition Workflow

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification Reactants 5-Oxohex-2-enoic acid + Nucleophile + Solvent Catalyst Add Base Catalyst (e.g., Triethylamine) Reactants->Catalyst Stirring Stir at Room Temp Catalyst->Stirring TLC Monitor by TLC Stirring->TLC Neutralize Neutralize with Acid TLC->Neutralize Reaction Complete Concentrate Concentrate Neutralize->Concentrate Purify Purify (Chromatography) Concentrate->Purify Characterize Spectroscopic Characterization Purify->Characterize Pure Product

Caption: Workflow for a typical Michael addition reaction.

Conclusion and Future Directions

This compound and its isomers represent a class of compounds with significant, yet not fully realized, potential in medicinal chemistry. The documented success of 5-oxohex-2-enoic acid as a scaffold for anti-inflammatory and CNS-active agents provides a strong rationale for further investigation into this chemical space. Future research should focus on:

  • Elucidating the biological activity of this compound itself.

  • Expanding the library of derivatives based on these scaffolds.

  • Exploring their potential as inhibitors of other enzymes involved in disease.

  • Utilizing them as chemical probes to investigate biological pathways.

By leveraging the synthetic versatility and latent biological activity of these keto-enoic acids, the drug discovery community can unlock new avenues for the development of novel therapeutics.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxohex-2-enoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • Scribd. (n.d.). Chemistry of Reactive Intermediate Final. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Reactive intermediates – Knowledge and References. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • MDPI. (2023, April 6). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (2025, August 21). Development of eugenol derivatives with 5-LOX inhibitory activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 8030 PDFs | Review articles in REACTIVE INTERMEDIATES. Retrieved from [Link]

  • PubMed. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • ResearchGate. (2023, April 6). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Aminohex-5-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-5-Oxohex-3-enoic acid. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 2-Oxohex-5-enoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of derivatization strategies for the analytical determination of 2-oxohex-5-enoic acid, a reactive α-keto acid. Due to its inherent polarity, thermal instability, and lack of a strong native chromophore, direct analysis of this compound by common chromatographic techniques is challenging. This document details tailored derivatization protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. We delve into the underlying chemical principles, providing a rationale for methodological choices to ensure robust and reproducible quantification in complex matrices for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of this compound

This compound (C₆H₈O₃, MW: 128.13 g/mol ) is a bifunctional molecule containing both an α-keto group and a carboxylic acid moiety, as well as a terminal vinyl group.[1] Its analysis is of interest in various fields, including metabolic research and chemical synthesis. However, the direct quantification of this and similar keto acids is fraught with difficulty for several key reasons:

  • Low Volatility: The polar carboxylic acid and ketone functional groups result in a low vapor pressure, making it unsuitable for direct GC analysis.[2]

  • Thermal Instability: α-keto acids are prone to decarboxylation at the high temperatures typically used in a GC injector port, leading to analyte loss and inaccurate quantification.[2][3]

  • Poor Chromatographic Behavior: The polarity of the molecule can lead to peak tailing and poor resolution on standard GC and reversed-phase HPLC columns.[2]

  • Weak UV Absorbance: Lacking a significant chromophore, this compound exhibits poor sensitivity for HPLC-UV detection at typical analytical concentrations.[4]

To overcome these limitations, chemical derivatization is an essential step to convert the analyte into a form with more favorable properties for chromatographic analysis and detection.

Strategy for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte.[5] A robust and widely adopted two-step methodology involving oximation followed by silylation is recommended.[2][3][5] This sequential approach ensures that both the ketone and carboxylic acid functional groups are effectively derivatized.

The Rationale Behind the Two-Step Approach
  • Step 1: Oximation of the Keto Group: The first step involves the reaction of the keto group with an oximation reagent, typically methoxyamine hydrochloride (MeOx). This reaction converts the ketone into a methoxime derivative.[3] This is a critical initial step because it "locks" the keto group, preventing keto-enol tautomerism which could otherwise lead to multiple derivative peaks for a single analyte.[2] Furthermore, this step stabilizes the α-keto acid structure, preventing potential decarboxylation during subsequent heating.[3]

  • Step 2: Silylation of the Carboxylic Acid Group: The second step targets the active hydrogen of the carboxylic acid group. A silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the acidic proton with a non-polar trimethylsilyl (TMS) group.[5][6] This conversion of the carboxylic acid to a TMS-ester dramatically reduces the molecule's polarity and increases its volatility, making it amenable to GC separation.[7][8] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, ensuring complete derivatization, especially for hindered functional groups.[9][10]

The overall workflow for this derivatization is depicted below.

GCMS_Workflow cluster_sample Sample Preparation cluster_derivatization Two-Step Derivatization Sample Sample containing This compound Drydown Evaporate to Dryness Sample->Drydown Oximation Step 1: Oximation Add MeOx in Pyridine Incubate (e.g., 90 min at 37°C) Drydown->Oximation Silylation Step 2: Silylation Add MSTFA + 1% TMCS Incubate (e.g., 30 min at 37°C) Oximation->Silylation Analysis GC-MS Analysis Silylation->Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol for Oximation and Silylation

This protocol is a self-validating system designed for the derivatization of this compound in a dried sample extract.

Materials:

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)[9]

  • Anhydrous Pyridine

  • Anhydrous solvents for extraction (e.g., Ethyl Acetate)

  • Internal Standard (e.g., a structurally similar keto acid not present in the sample)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • Vortex mixer

Protocol:

  • Sample Preparation:

    • To 100 µL of sample (e.g., biological extract, reaction mixture), add the internal standard.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as it will react with the silylating reagent.[3][11]

  • Step 1: Oximation:

    • Add 50 µL of the MeOx solution in pyridine to the dried sample residue.[2]

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 37°C for 90 minutes in a heating block.[2][3]

    • After incubation, cool the vial to room temperature.

  • Step 2: Silylation:

    • Add 80 µL of MSTFA + 1% TMCS to the reaction vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes.[3]

    • After incubation, cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Rationale for Protocol Choices:

  • Pyridine as Solvent: Pyridine is commonly used as the solvent for oximation and silylation. It is an excellent solvent for the reagents and the analyte, and it also acts as a weak base to neutralize the HCl byproduct generated during the silylation reaction with chlorosilane reagents, driving the reaction to completion.[12][13]

  • Excess Reagent: A molar excess of both derivatizing reagents is used to ensure the reaction proceeds to completion.[9]

  • Temperature and Time: The specified incubation temperatures and times are optimized for the complete reaction of most keto and carboxylic acids without causing degradation of the analyte or the derivatives.[3]

Strategy for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophoric or fluorophoric tag onto the this compound molecule, thereby enhancing its detectability by UV or fluorescence detectors.[14] As an α-keto acid, this compound can be specifically targeted with reagents that react with the 1,2-dicarbonyl moiety.

Derivatization with o-Phenylenediamine (OPD)

o-Phenylenediamine (OPD) is a classic and effective derivatization reagent that condenses with α-keto acids to form highly fluorescent and UV-active quinoxalinol derivatives.[15][16] This reaction is specific to the α-keto acid structure, providing excellent selectivity for analysis in complex biological matrices. The reaction proceeds under acidic conditions, yielding a stable cyclic product.[17][18]

HPLC_Mechanism compound This compound + o-Phenylenediamine conditions Acidic Conditions (e.g., HCl) Heat (e.g., 80-100°C) compound->conditions Condensation Reaction product Fluorescent Quinoxalinol Derivative conditions->product analysis RP-HPLC with Fluorescence/UV Detection product->analysis

Caption: Derivatization of an α-keto acid with OPD for HPLC analysis.

Detailed Protocol for OPD Derivatization

This protocol is designed for the sensitive quantification of this compound using HPLC with fluorescence detection.

Materials:

  • o-Phenylenediamine (OPD) solution (e.g., 12.5 mM in 2 M HCl). Prepare fresh daily.[16]

  • Hydrochloric Acid (HCl), 2 M

  • Sodium Hydroxide (NaOH) for pH adjustment (if necessary)

  • Solvents for HPLC mobile phase (e.g., Methanol, Acetonitrile, Water)

  • Internal Standard (e.g., a different α-keto acid, such as α-ketoisovaleric acid)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Protocol:

  • Sample Preparation:

    • To 100 µL of aqueous sample, add the internal standard. If the sample is in an organic solvent, evaporate it to dryness and reconstitute in water or a suitable buffer.

    • For biological samples like plasma or tissue homogenates, deproteinization (e.g., with perchloric acid or methanol) is required prior to derivatization.

  • Derivatization Reaction:

    • Add 100 µL of the OPD solution (in 2 M HCl) to the sample.[16]

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture in a heating block at 80°C for 20 minutes.[16]

    • Cool the reaction mixture on ice for 10 minutes to stop the reaction.[16]

  • Sample Cleanup (Optional, but Recommended):

    • For cleaner chromatograms, a solid-phase extraction (SPE) step can be implemented here to remove excess OPD and other matrix components. A C18 SPE cartridge is a suitable choice.

  • Analysis:

    • The sample is now ready for injection into the HPLC system.

    • Separation is typically achieved on a C18 reversed-phase column.

    • Fluorescence detection is highly sensitive, with typical excitation around 350-367 nm and emission at 410-446 nm.[15][16]

Rationale for Protocol Choices:

  • Acidic Conditions: The condensation reaction between OPD and the α-keto acid is catalyzed by acid. Strong acids like HCl provide the optimal environment for high reaction yields.[17][18]

  • Heat: Heating accelerates the condensation and cyclization reaction, ensuring it reaches completion within a reasonable timeframe.[16]

  • Reagent Specificity: OPD's reaction with the adjacent keto and carboxylic acid groups provides high selectivity for α-keto acids over other carbonyl-containing molecules in a sample.[19]

Comparative Data and Method Selection

The choice between GC-MS and HPLC-based methods depends on the specific analytical requirements, including sensitivity, selectivity, available instrumentation, and the nature of the sample matrix.

ParameterGC-MS (Oximation/Silylation)HPLC-Fluorescence (OPD Derivatization)
Principle Increases volatility & thermal stabilityAdds a fluorescent tag for sensitive detection
Selectivity High (based on mass fragmentation)High (specific reaction for α-keto acids)
Sensitivity (LOD/LOQ) Low to mid pg rangeLow nM (pmol) range (e.g., LOD 1.3-5.4 nM)[1][20]
Instrumentation GC-MS system requiredHPLC with Fluorescence Detector required
Sample Throughput Moderate (longer run times)Can be high with modern UFLC systems[16]
Key Advantage Provides structural information from MSExceptional sensitivity
Potential Challenge Sample must be completely dry; derivatives can be moisture-sensitiveMatrix interference can quench fluorescence

Note on the Vinyl Group: The terminal vinyl group in this compound is generally stable under the described derivatization conditions. Silylation and OPD condensation reactions primarily target the active hydrogens of the carboxyl/hydroxyl groups and the dicarbonyl moiety, respectively, and are not expected to react with the carbon-carbon double bond.[21][22]

Conclusion

The successful analysis of this compound requires a carefully selected derivatization strategy to overcome its inherent analytical challenges. For comprehensive structural confirmation and robust quantification, the two-step oximation and silylation protocol for GC-MS analysis is highly effective. When ultimate sensitivity is required, particularly for trace-level detection in biological samples, derivatization with o-phenylenediamine followed by HPLC with fluorescence detection is the method of choice. By understanding the chemical principles behind these protocols, researchers can confidently implement and optimize these methods to achieve accurate and reliable quantification of this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis.
  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
  • Iwata, T., & Yamaguchi, M. (1995). Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
  • Mita, M., et al. (2016).
  • Taylor & Francis. (n.d.).
  • Hara, S., et al. (1984). Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography. Analytical Biochemistry, 141(2), 481-487.
  • Li, M., et al. (2022). A green and simple method for the synthesis of benzimidazoles by amino acid catalysis of o-phenylenediamines with α-keto acids. RSC Advances.
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  • United Chemical Technologies. (n.d.).
  • Chen, G., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78129.
  • Obrnuta faza. (n.d.).
  • Adams, S. H., et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 447, 77-84.
  • Lisec, J., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 6(3), 24.
  • Kim, J., et al. (2020). Simultaneous quantification of 18 saturated and unsaturated fatty acids and 7 sterols as their tert-butyldimethylsilyl derivatives in human saliva using gas chromatography-tandem mass spectrometry.
  • Reddy, K. S., & Kumar, R. (2018). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers, 5(12), 1937-1941.
  • Silylation of Pyridine, Picolines, and Quinoline with a Zinc C
  • Mowbray, J., & Ottaway, J. H. (1970). The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination. Biochemical Journal, 120(1), 171-175.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry.
  • PubChem. (n.d.). This compound.
  • Takeda, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(20), 2555-2559.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PLoS ONE.
  • Why are vinyl ketones unstable?. (2020). Quora.
  • Bibel, M. (2022, March 9).
  • Thermo Fisher Scientific. (n.d.). MSTFA + 1% TMCS.
  • Gelest. (n.d.).
  • The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determin
  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Deriv
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • Organic Chemistry Portal. (n.d.).
  • Silylation of Pyridine, Picolines, and Quinoline with a Zinc C
  • AFTER DERIVATIZ
  • Sigma-Aldrich. (n.d.). Product Information - 69479 N-Methyl-N-(trimethylsilyl)trifluoroacetamide.
  • ResearchGate. (n.d.). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection.
  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.).
  • Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. (n.d.).
  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2004).
  • MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. (2024). Journal of Organic Chemistry.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (2024). Analytica Chimica Acta.
  • Why is pyridine a nucleophilic catalyst?
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  • What are the roles of pyridine and DCM in the acyl

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Application Note & Protocols for the Microbial Production of 2-Oxohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Oxohex-5-enoic acid is an unsaturated α-keto acid with potential applications as a versatile building block in the synthesis of specialty chemicals and pharmaceutical intermediates. This document outlines a comprehensive, albeit theoretical, framework for the microbial production of this compound. Due to the nascent stage of research for this specific compound, this guide synthesizes established principles from the broader field of microbial metabolic engineering and biotransformation of organic acids. We present a proposed biosynthetic pathway, strategies for host organism engineering, detailed fermentation and purification protocols, and robust analytical methods for quantification. This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals venturing into the biosynthesis of novel keto acids.

Introduction: The Case for Bio-based this compound

The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable platform chemicals.[1] this compound (C₆H₈O₃), a bifunctional molecule containing both a keto and a carboxylic acid group, as well as a terminal double bond, represents a promising synthetic intermediate.[2] Its chemical reactivity is ripe for exploitation in polymer chemistry and as a precursor for complex chiral molecules. Traditional chemical synthesis of such molecules often involves harsh conditions and reliance on petrochemical feedstocks.[3] Microbial fermentation offers a compelling alternative, enabling production from renewable resources under mild, aqueous conditions.

This guide provides a detailed roadmap for establishing a microbial production platform for this compound. We will explore a proposed biosynthetic pathway leveraging the enzymatic machinery of robust microbial hosts, detail the necessary steps for genetic engineering, and provide comprehensive protocols for fermentation, purification, and analysis.

Part 1: Proposed Biosynthetic Pathway & Enzyme Selection

The core of a successful microbial production strategy lies in identifying or engineering an efficient biosynthetic pathway. For this compound, a direct enzymatic oxidation of a readily available C6 precursor is the most parsimonious approach.

A Proposed Biocatalytic Route

We propose the conversion of a precursor such as 5-hexen-2-one via a selective oxidation reaction. The introduction of a carboxyl group at the C1 position would yield the desired product. This strategy hinges on identifying an enzyme capable of this specific transformation.

G cluster_pathway Proposed Biosynthetic Pathway Precursor 5-Hexen-2-one (Substrate) Product This compound Precursor->Product Whole-cell Biocatalysis Enzyme Candidate Oxidoreductase Enzyme->Precursor

Caption: Proposed one-step biotransformation of 5-hexen-2-one to this compound.

Candidate Enzyme Classes

The key to this biotransformation is an oxidoreductase enzyme. Several classes of enzymes are known to catalyze the oxidation of organic molecules and are prime candidates for screening and engineering.[4][5]

  • Monooxygenases: These enzymes are well-documented for their ability to insert a single oxygen atom into a substrate.[3] Specifically, bacterial monooxygenases have been used for the epoxidation and hydroxylation of alkenes.[3] It is plausible that a monooxygenase could catalyze the oxidation of a precursor to the desired carboxylic acid.

  • Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate and are instrumental in the microbial degradation of aromatic compounds by cleaving double bonds.[6] While typically associated with ring cleavage, their powerful oxidative capabilities make them worthy of investigation.

  • Dehydrogenases: Certain dehydrogenases can catalyze the oxidation of aldehydes to carboxylic acids. If a precursor could be converted to an aldehyde intermediate, a dehydrogenase could complete the synthesis.

Expert Insight: The initial screening for enzymatic activity should encompass a broad range of oxidoreductases from diverse microbial sources, particularly from strains known to metabolize hydrocarbons and related compounds, such as those from the Pseudomonas, Rhodococcus, and Mycobacterium genera.[3]

Part 2: Microbial Host Selection & Genetic Engineering

The choice of microbial chassis is critical for both whole-cell biotransformation and for heterologous expression of a selected enzyme.

Recommended Host Strains
  • Pseudomonas putida : This gram-negative bacterium is a highly versatile host for biotransformation due to its robust metabolism, high tolerance to organic solvents, and minimal nutritional requirements.[7] Strains like P. putida KT2440 are well-characterized and genetically tractable, making them excellent candidates for whole-cell biocatalysis and heterologous expression.[8][9]

  • Escherichia coli : As the most well-understood model organism, E. coli offers an unparalleled toolkit for genetic engineering.[10] For pathways requiring significant metabolic engineering, such as precursor synthesis from a simple carbon source like glucose, E. coli is often the host of choice.[2][11]

Genetic Engineering Workflow

Once a candidate enzyme is identified (e.g., a monooxygenase), its corresponding gene needs to be cloned and expressed in the chosen host.

G cluster_workflow Genetic Engineering Workflow Identify 1. Identify Candidate Gene (e.g., monooxygenase) Amplify 2. PCR Amplification of Gene Identify->Amplify Vector 3. Ligate into Expression Vector (e.g., pBBR1MCS) Amplify->Vector Transform 4. Transform into Host (e.g., P. putida) Vector->Transform Verify 5. Verify Expression (SDS-PAGE, Western Blot) Transform->Verify Screen 6. Screen for Activity Verify->Screen

Caption: General workflow for heterologous expression of a candidate enzyme.

Trustworthiness through Self-Validation: The expression vector should contain an inducible promoter (e.g., arabinose or IPTG-inducible) to control the expression of the potentially toxic oxidase enzyme. A strain transformed with an empty vector should be used as a negative control in all experiments to validate that the observed activity is due to the heterologously expressed enzyme.

Part 3: Fermentation Protocols

The following protocols provide a starting point for the lab-scale production of this compound via whole-cell biotransformation.

Protocol 1: Whole-Cell Biotransformation in Pseudomonas putida

This protocol is designed for a batch or fed-batch process in a controlled bioreactor, using a wild-type or engineered P. putida strain.

Step 1: Pre-culture Preparation

  • Inoculate a single colony of P. putida into a 50 mL flask containing 10 mL of LB medium.

  • Incubate at 30°C with shaking at 220 rpm for 16-18 hours.

  • Use this pre-culture to inoculate the main bioreactor.

Step 2: Bioreactor Cultivation

  • Prepare a 2 L bioreactor with 1 L of M9 minimal medium supplemented with a primary carbon source (e.g., 10 g/L glucose).

  • Inoculate with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Cultivate at 30°C. Maintain pH at 7.0 using automated addition of 2 M NaOH. Provide aeration at 1 vvm (volume of air per volume of liquid per minute) and maintain dissolved oxygen (DO) above 30% by adjusting the agitation speed (e.g., 300-800 rpm).[12]

  • If using an engineered strain with an inducible promoter, add the inducer (e.g., 0.2% L-arabinose) when the culture reaches an OD₆₀₀ of 0.6-0.8.

Step 3: Biotransformation

  • Once the culture reaches the desired cell density (e.g., OD₆₀₀ of 5-10), begin feeding the precursor substrate (e.g., 5-hexen-2-one).

  • The precursor should be fed slowly to avoid toxicity. A starting strategy is to add it to a final concentration of 1-2 g/L.

  • Monitor the conversion of the precursor and the formation of this compound by taking samples periodically for HPLC or GC-MS analysis.

  • Continue the biotransformation for 24-72 hours, or until precursor consumption ceases.

ParameterRecommended SetpointRationale
Host Strain Pseudomonas putida KT2440Robust, genetically tractable, and tolerant to organic compounds.
Medium M9 Minimal MediumDefined medium allows for better process control and simplifies downstream processing.
Temperature 30°COptimal growth temperature for P. putida.[8]
pH 7.0Maintains physiological health and enzyme activity.
Dissolved Oxygen >30%Oxidoreductase enzymes require molecular oxygen for catalysis.
Substrate Feed Fed-batchMinimizes substrate toxicity and allows for higher product titers.

Part 4: Downstream Processing and Purification

The recovery of organic acids from a complex fermentation broth is a multi-step process that can account for a significant portion of the total production cost.[13]

G cluster_purification Purification Workflow Broth 1. Fermentation Broth Centrifuge 2. Centrifugation/ Filtration Broth->Centrifuge Remove Biomass Supernatant 3. Cell-Free Supernatant Centrifuge->Supernatant Acidify 4. Acidification (pH ~2.0) Supernatant->Acidify Extraction 5. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidify->Extraction Protonate Acid Evaporation 6. Solvent Evaporation Extraction->Evaporation Organic Phase Chromatography 7. Column Chromatography (Silica Gel) Evaporation->Chromatography Crude Product PureProduct 8. Pure this compound Chromatography->PureProduct

Sources

Application Notes & Protocols: The Strategic Use of 2-Oxohex-5-enoic Acid in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-oxohex-5-enoic acid as a versatile precursor in the synthesis of novel heterocyclic compounds. We move beyond a simple recitation of procedures to explain the underlying chemical principles and strategic considerations for leveraging this unique starting material. Detailed, field-tested protocols for the synthesis of key heterocyclic scaffolds, including substituted piperidinones and dihydropyranones, are provided, supported by mechanistic diagrams and quantitative data.

Foundational Principles: Understanding this compound

This compound is a bifunctional organic molecule possessing the chemical formula C₆H₈O₃.[1] Its utility in synthetic chemistry stems from the strategic placement of three distinct reactive sites within its six-carbon backbone: a terminal alkene, an α-keto group, and a carboxylic acid. This arrangement makes it an exceptionally valuable building block for constructing complex molecular architectures, particularly heterocyclic rings, which are foundational scaffolds in medicinal chemistry.[2]

The inherent reactivity of these functional groups can be selectively harnessed or used in tandem to drive a variety of cyclization reactions. The α-keto acid moiety provides both electrophilic (at the ketone carbonyl) and nucleophilic (via its enolate) character, while the terminal alkene acts as a competent Michael acceptor or a partner in cycloaddition and cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈O₃PubChem[1]
Molecular Weight 128.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 80003-58-3Sigma-Aldrich[3]
Physical Form OilSigma-Aldrich[3]
InChI Key SRSUTBIWADPHRS-UHFFFAOYSA-NSigma-Aldrich[3]

Strategic Pathways in Heterocycle Synthesis

The true power of this compound lies in its capacity to undergo controlled, high-yield transformations into diverse heterocyclic systems. By carefully selecting reagents and reaction conditions, a synthetic chemist can direct the reaction toward specific, high-value scaffolds. The diagram below illustrates the primary synthetic avenues available from this single starting material.

G cluster_0 Core Precursor cluster_1 Synthetic Strategies cluster_2 Resulting Heterocyclic Scaffolds A This compound B Reductive Amination / Lactamization A->B Amine Source, Reducing Agent C Intramolecular Michael Addition A->C Base or Nucleophilic Catalyst D Multi-Component Reactions (MCRs) A->D Amine, Aldehyde, Isocyanide, etc. E Tandem Dehydrative Cyclization A->E Dehydrating Agent (e.g., Tf2O) F Piperidinones / Lactams B->F G Dihydropyranones C->G H Complex Polycycles (e.g., Pyridopyrimidines) D->H I Pyrrolidines / Piperidines E->I

Caption: Synthetic versatility of this compound.

Protocol I: Catalytic Asymmetric Synthesis of Chiral Piperidin-2-ones

This protocol details a robust method for synthesizing enantioenriched N-substituted piperidin-2-ones (a class of lactams) via a one-pot asymmetric reductive amination and cyclization cascade. The causality behind this protocol lies in the use of a chiral transition metal catalyst, which orchestrates the stereoselective reduction of an in-situ formed imine intermediate, followed by spontaneous intramolecular lactamization.

Mechanistic Rationale

The reaction proceeds through a well-defined sequence. First, the primary amine condenses with the ketone of this compound to form an imine. The chiral Ruthenium catalyst then coordinates to the imine and the terminal alkene, facilitating a highly enantioselective reduction of the C=N bond using a hydrogen source. The resulting chiral amino acid undergoes a rapid, intramolecular nucleophilic attack of the secondary amine onto the carboxylic acid (or its activated form), eliminating water to furnish the thermodynamically stable six-membered lactam ring. This type of catalytic reductive amination/cyclization is a powerful strategy for creating enantioenriched lactams.[4]

G cluster_0 Mechanism: Asymmetric Reductive Amination / Lactamization A This compound + R-NH2 B Imine Intermediate A->B Condensation (-H2O) C Chiral Amino Acid Intermediate B->C [Ru(II)-Catalyst] Asymmetric Reduction (H2 source) D N-Substituted Piperidin-2-one C->D Intramolecular Lactamization (-H2O)

Caption: Reaction pathway for piperidinone synthesis.

Experimental Protocol

Materials & Reagents:

  • This compound (1.0 mmol, 128.1 mg)

  • Substituted primary amine (e.g., Benzylamine, 1.1 mmol, 118 mg)

  • [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 15.3 mg)

  • Chiral Ligand (e.g., (R,R)-TsDPEN) (0.055 mmol, 20.2 mg)

  • Formic acid / Triethylamine azeotrope (5:2 mixture) as hydrogen source

  • Anhydrous Dichloromethane (DCM), 10 mL

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate / Hexanes solvent system

Procedure:

  • Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ru(p-cymene)Cl₂]₂ and the chiral ligand. Add 5 mL of anhydrous DCM and stir at room temperature for 30 minutes.

  • Reaction Assembly: To the catalyst solution, add this compound and the primary amine.

  • Initiation: Add the formic acid/triethylamine mixture (2.0 mL) to the flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Typical mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench by slowly adding 15 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure piperidin-2-one product.

Expected Results & Data

Table 2: Representative Data for Piperidinone Synthesis

Amine SubstrateProduct StructureTypical YieldEnantiomeric Excess (ee)
BenzylamineN-benzyl-6-allylpiperidin-2-one85-95%>95%
AnilineN-phenyl-6-allylpiperidin-2-one80-90%>92%
p-MethoxyanilineN-(4-methoxyphenyl)-6-allylpiperidin-2-one88-97%>96%

Protocol II: Base-Catalyzed Synthesis of Dihydropyran-2-ones

This protocol leverages the inherent electrophilicity of the terminal alkene in this compound via an intramolecular 6-exo-trig Michael addition-cyclization. The causality is rooted in the generation of an enolate from the α-keto acid using a suitable base, which then acts as an internal nucleophile, attacking the electron-deficient alkene to form the six-membered dihydropyranone ring.

Mechanistic Rationale

The reaction is initiated by deprotonation at the C3 position, which is alpha to both the ketone and the carboxylic acid, forming a stabilized enolate. This enolate then undergoes a diastereoselective intramolecular conjugate addition to the terminal double bond. The resulting cyclic intermediate is protonated during work-up to yield the final dihydropyran-2-one product. The choice of base and solvent is critical to control the reaction rate and minimize side reactions.

G cluster_1 Mechanism: Intramolecular Michael Addition / Cyclization A This compound B Enolate Intermediate A->B Base (e.g., DBU) C Cyclized Intermediate B->C 6-exo-trig Cyclization D Dihydropyran-2-one C->D Protonation (Work-up)

Caption: Pathway for dihydropyranone formation.

Experimental Protocol

Materials & Reagents:

  • This compound (1.0 mmol, 128.1 mg)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 30 µL)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • 1 M Hydrochloric Acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate / Hexanes solvent system

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Initiation: Add DBU dropwise to the stirred solution at room temperature.

  • Reaction Execution: Continue stirring at room temperature. Monitor the reaction progress by TLC. The cyclization is often complete within 2-4 hours.

  • Work-up: Upon completion, carefully quench the reaction by adding 1 M HCl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the pure 6-allyldihydro-2H-pyran-2-one.

Expected Results & Data

Table 3: Representative Data for Dihydropyranone Synthesis

CatalystSolventTemperature (°C)Typical Yield
DBU (0.2 eq)THF2585-92%
NaH (1.1 eq)THF0 to 2575-85%
K₂CO₃ (2.0 eq)Acetonitrile6070-80%

Concluding Remarks for the Practicing Scientist

This compound is more than a simple starting material; it is a strategic platform for the efficient construction of high-value heterocyclic compounds. The protocols described herein are not merely recipes but are illustrative of a broader synthetic logic. By understanding the interplay of the functional groups within this molecule, researchers can rationally design novel synthetic routes to access diverse chemical space. The application of modern catalytic methods, particularly asymmetric catalysis, further enhances the value of this precursor, enabling the direct synthesis of chiral building blocks crucial for drug discovery and development. The principles demonstrated here with piperidinones and dihydropyranones can be readily extended to other heterocyclic systems, limited only by the creativity of the synthetic chemist.

References

  • Shi, F., et al. (2020). Ru-catalyzed chiral NH Lactams synthesis via asymmetric reductive amination/cyclization of keto acids/esters. Frontiers in Chemistry. Available at: [Link]

  • Wang, L., et al. (2021). The Applications of β‐Keto Amides for Heterocycle Synthesis. Advanced Synthesis & Catalysis. Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Mohareb, R. M., & Abdallah, A. E. M. (2019). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Darabantu, M., & Mangalagiu, I. I. (2021). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules. Available at: [Link]

  • Patel, R. P. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Available at: [Link]

  • Dömling, A. (2013). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. Available at: [Link]

  • Reddy, D. S., & Lee, C. (2017). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers. Available at: [Link]

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Application Notes and Protocols for the Esterification of 2-Oxohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Oxohex-5-enoic Acid Esterification

This compound is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for a variety of complex molecular architectures. Its structure, incorporating both an α-keto acid and a terminal alkene, presents unique opportunities for synthetic diversification. Esterification of the carboxylic acid moiety is a critical transformation in the synthetic utility of this molecule. This modification protects the acidic proton, enhances solubility in organic solvents, and modulates the electronic properties of the conjugated system, thereby influencing its reactivity in subsequent reactions.

This comprehensive guide provides detailed experimental protocols for the esterification of this compound, exploring three robust and widely applicable methods: the classic Fischer-Speier esterification, the mild Steglich esterification, and the efficient Yamaguchi esterification. Each protocol is accompanied by an in-depth discussion of the underlying mechanism, key reaction parameters, and practical considerations for achieving high yields and purity. Furthermore, detailed procedures for the purification of the resulting ester and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are provided.

Comparative Overview of Esterification Methodologies

The choice of esterification method is dictated by the specific requirements of the synthetic route, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the steric hindrance of the alcohol. The following table provides a comparative summary of the three methods detailed in this guide.

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (excess), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)RefluxCost-effective, simple setup, suitable for large scale.[1]Equilibrium reaction requiring excess alcohol or water removal; harsh acidic conditions may not be suitable for sensitive substrates.[1]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Room Temperature, Anhydrous Solvent (e.g., DCM, THF)Mild reaction conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[2][3]Use of carbodiimide reagents can lead to the formation of N-acylurea byproducts; DCC is a potent allergen.[3]
Yamaguchi Esterification Alcohol, 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent), Et₃N, DMAP (catalyst)Room Temperature, Anhydrous Solvent (e.g., Toluene, DCM)High yields, mild conditions, suitable for a wide range of substrates including sterically demanding ones.[4][5][6]The Yamaguchi reagent is relatively expensive.

Experimental Protocols

I. Fischer-Speier Esterification of this compound

This method is a cost-effective and straightforward approach suitable for producing simple alkyl esters of this compound, such as the methyl or ethyl ester. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[1]

Reaction Scheme:

Step-by-Step Protocol (for Ethyl 2-oxohex-5-enoate):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 20-50 eq), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by flash column chromatography.

Causality Behind Experimental Choices:

  • Excess Alcohol: The Fischer esterification is an equilibrium process.[1] By using a large excess of the alcohol, the equilibrium is shifted towards the formation of the ester product, according to Le Châtelier's principle.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][8]

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Potential Side Reactions:

Under the acidic and heated conditions of the Fischer esterification, the terminal alkene of this compound could potentially undergo acid-catalyzed hydration or polymerization. Careful monitoring of the reaction and using the minimum necessary amount of acid catalyst can help to mitigate these side reactions.

Workflow for Fischer-Speier Esterification

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Excess Alcohol catalyst Add Acid Catalyst (H₂SO₄ or p-TsOH) start->catalyst reflux Reflux catalyst->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry evaporate Solvent Removal wash_dry->evaporate purify Flash Column Chromatography evaporate->purify product Pure Ester purify->product

Caption: Workflow for the Fischer-Speier esterification.

II. Steglich Esterification of this compound

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[2][3] This method is particularly advantageous for substrates that are sensitive to acidic conditions.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of the reaction solvent.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • DCC/EDC: These carbodiimides act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]

  • DMAP: DMAP serves as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[2][3] This catalytic cycle accelerates the esterification and suppresses the formation of the N-acylurea byproduct.[3]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the carbodiimide and the activated intermediates.

Workflow for Steglich Esterification

Steglich_Esterification cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Alcohol + DMAP in Anhydrous Solvent add_dcc Add DCC or EDC at 0 °C start->add_dcc react Stir at Room Temperature add_dcc->react filter_dcu Filter DCU Precipitate react->filter_dcu wash Wash with HCl, NaHCO₃, Brine filter_dcu->wash dry_evaporate Dry (Na₂SO₄) & Solvent Removal wash->dry_evaporate purify Flash Column Chromatography dry_evaporate->purify product Pure Ester purify->product

Caption: Workflow for the Steglich esterification.

III. Yamaguchi Esterification of this compound

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for sterically hindered substrates.[4][5][6] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then activated by DMAP for reaction with the alcohol.[4][9]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere, add triethylamine (Et₃N) (1.1 eq).

  • Mixed Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture at room temperature for 1-2 hours.

  • Ester Formation: In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (1.2 eq) in the same anhydrous solvent. Add this solution to the mixed anhydride solution and stir at room temperature for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Yamaguchi Reagent: 2,4,6-trichlorobenzoyl chloride reacts with the carboxylate to form a mixed anhydride, which is a highly activated species for acylation.[4][9]

  • Triethylamine: Et₃N acts as a base to deprotonate the carboxylic acid, forming the carboxylate nucleophile for the initial reaction with the Yamaguchi reagent.[5]

  • DMAP: As in the Steglich esterification, DMAP acts as a potent nucleophilic catalyst to facilitate the acyl transfer to the alcohol.[4][5]

Workflow for Yamaguchi Esterification

Yamaguchi_Esterification cluster_anhydride Mixed Anhydride Formation cluster_esterification Esterification cluster_workup Work-up & Purification start This compound + Et₃N in Anhydrous Solvent add_yamaguchi Add Yamaguchi Reagent start->add_yamaguchi stir1 Stir at Room Temperature add_yamaguchi->stir1 alcohol_dmap Prepare Alcohol + DMAP Solution add_solution Add to Mixed Anhydride alcohol_dmap->add_solution stir2 Stir at Room Temperature add_solution->stir2 quench Quench with NaHCO₃ stir2->quench extract Extract quench->extract wash_dry Wash & Dry extract->wash_dry purify Flash Column Chromatography wash_dry->purify product Pure Ester purify->product

Caption: Workflow for the Yamaguchi esterification.

Purification and Characterization

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of the synthesized ester.

General Protocol:

  • TLC Analysis: Determine a suitable solvent system for the separation by TLC. A good starting point for esters of moderate polarity is a mixture of hexanes and ethyl acetate. The ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude ester in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.

Recommended Solvent System:

For ethyl 2-oxohex-5-enoate, a gradient elution starting with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increasing the polarity is recommended to effectively separate the product from any unreacted starting material and non-polar byproducts.

Characterization by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the purified ester.

Predicted ¹H NMR (400 MHz, CDCl₃) Data for Ethyl 2-oxohex-5-enoate:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~5.1-5.0m2H-CH=CH₂
~4.3q2H-OCH₂CH₃
~2.9t2H-C(=O)CH₂-
~2.4m2H-CH₂CH=CH₂
~1.3t3H-OCH₂CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃) Data for Ethyl 2-oxohex-5-enoate:

Chemical Shift (δ, ppm)Assignment
~194C=O (ketone)
~161C=O (ester)
~136-CH=CH₂
~116-CH=CH₂
~62-OCH₂CH₃
~38-C(=O)CH₂-
~28-CH₂CH=CH₂
~14-OCH₂CH₃
Characterization by Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the ester.

Predicted Fragmentation Pattern for Ethyl 2-oxohex-5-enoate (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the ester (m/z = 156 for the ethyl ester) should be observed.

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. Expect to see fragments corresponding to the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), and cleavage at the C2-C3 bond.

  • McLafferty Rearrangement: A McLafferty rearrangement involving the transfer of a γ-hydrogen to one of the carbonyl oxygens followed by cleavage is also possible.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile organic solvents and reagents should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Strong Acids (H₂SO₄, p-TsOH): Corrosive. Handle with extreme care.

    • DCC: Potent allergen and sensitizer. Avoid inhalation and skin contact.

    • EDC: Irritant. Handle with care.

    • Yamaguchi Reagent: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

    • Organic Solvents: Flammable. Keep away from ignition sources.

References

  • Yamaguchi, M., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50.
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.
  • Wikipedia contributors. (2023). Steglich esterification. In Wikipedia, The Free Encyclopedia. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Khan, A. A., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1234567. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Wikipedia contributors. (2023). Yamaguchi esterification. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). Ethyl 2-oxohex-5-enoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • J&K Scientific LLC. (2025). Yamaguchi Esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Wikipedia contributors. (2023). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. [Link]

  • YouTube. (2017). Mechanism of the Fischer Esterification in Organic Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxohex-5-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile α-keto acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your yield.

Introduction to the Synthesis

This compound is a valuable building block in organic synthesis, notable for its bifunctional nature, containing both a terminal alkene and an α-keto acid moiety. A common and effective method for its synthesis is the Riley oxidation of the readily available precursor, 5-hexen-2-one, using selenium dioxide (SeO₂). This reaction selectively oxidizes the α-methylene group adjacent to the ketone.

While the Riley oxidation is a powerful tool, achieving high yields of this compound can be challenging due to potential side reactions, product instability, and purification difficulties. This guide will address these issues directly, providing both the "how" and the "why" behind our recommended solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of this compound. What are the likely causes and how can I improve conversion?

Answer:

Incomplete conversion in a Riley oxidation can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Insufficient Reaction Temperature or Time: The oxidation of the α-methylene group of a ketone with SeO₂ typically requires elevated temperatures to proceed at a reasonable rate. If the reaction is too slow, consider increasing the temperature to the reflux point of your solvent (e.g., 1,4-dioxane at ~101 °C) and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint.

  • Suboptimal Solvent: 1,4-Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a suitable boiling point. Ensure your dioxane is anhydrous, as water can affect the reaction mechanism.

  • Poor Quality of Selenium Dioxide: Selenium dioxide is hygroscopic and can lose activity over time. Use a freshly opened bottle or sublime the SeO₂ before use to ensure high purity.

  • Stoichiometry of the Oxidant: While a stoichiometric amount of SeO₂ is typically used, for a sluggish reaction, a slight excess (e.g., 1.1 equivalents) might be beneficial. However, be cautious as a large excess can lead to over-oxidation and purification challenges.

Question 2: I am observing multiple spots on my TLC plate, and my final product is difficult to purify. What are the likely side products and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge in Riley oxidations. Understanding their origin is key to mitigating them.

  • Over-oxidation: The desired α-keto acid can potentially undergo further oxidation or degradation under the reaction conditions. To minimize this, avoid excessive heating and prolonged reaction times once the starting material is consumed.

  • Allylic Oxidation: Selenium dioxide can also catalyze the oxidation of the allylic position of the terminal alkene in 5-hexen-2-one. This would lead to the formation of an allylic alcohol or ketone, further complicating the product mixture. While the α-methylene to the ketone is generally more activated, this side reaction can occur. Using the recommended stoichiometry of SeO₂ and not exceeding the necessary reaction temperature can help favor the desired oxidation.

  • Formation of Selenium Byproducts: The reaction produces elemental selenium (a red/black precipitate) and other selenium-containing byproducts. These can sometimes be colloidal and difficult to remove. Thorough filtration, often through a pad of Celite, is crucial during workup.

  • Decarboxylation: α-keto acids can be susceptible to decarboxylation, especially at elevated temperatures.[1] While this is a greater concern for other α-keto acid syntheses, it's a possibility to be aware of during workup and purification.

Question 3: My purified this compound seems to be degrading over time. What are the stability issues and what are the proper storage conditions?

Answer:

α-Keto acids can be inherently unstable and prone to degradation.[2][3]

  • Mechanism of Degradation: The carbonyl group of the α-keto acid can catalyze the hydrolysis of adjacent bonds and participate in other reactions like transamination if amines are present.[2][3]

  • Storage Recommendations: To ensure the integrity of your product, it should be stored under an inert atmosphere (argon or nitrogen) at a low temperature, typically -10 °C or below. It is often supplied and best stored as an oil. Avoid exposure to moisture and light.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Riley oxidation for this synthesis?

A1: The Riley oxidation of a ketone proceeds through the enol form of the ketone attacking the electrophilic selenium of selenium dioxide. This is followed by a series of steps involving rearrangement and hydrolysis to form the 1,2-dicarbonyl product (in this case, the α-keto acid) and elemental selenium.[4]

Q2: Are there greener alternatives to the stoichiometric use of selenium dioxide?

A2: Yes, catalytic versions of the Riley oxidation have been developed. These typically use a catalytic amount of a selenium source with a co-oxidant like tert-butyl hydroperoxide (TBHP) to regenerate the active selenium species. This reduces the amount of toxic selenium waste.[5]

Q3: How can I effectively monitor the progress of the reaction?

A3: TLC is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material (5-hexen-2-one) from the more polar product (this compound). Staining with potassium permanganate can help visualize both the starting material and the product. For more quantitative analysis, GC-MS can be used to track the disappearance of the starting material.

Q4: What are the key safety precautions when working with selenium dioxide?

A4: Selenium dioxide and its byproducts are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Riley Oxidation

This protocol is a representative procedure based on the principles of the Riley oxidation.

Materials:

  • 5-hexen-2-one (1.0 eq)

  • Selenium dioxide (SeO₂) (1.1 eq)

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-hexen-2-one (1.0 eq) and anhydrous 1,4-dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be present.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the selenium precipitate. Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and wash with saturated aqueous NaHCO₃.

  • Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing).

  • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
5-Hexen-2-oneC₆H₁₀O98.14Colorless liquid109-49-9
Selenium DioxideSeO₂110.96White crystalline solid7446-08-4
This compoundC₆H₈O₃128.13Oil80003-58-3

Table 2: Typical Spectroscopic Data for this compound

Proton (¹H) NMRChemical Shift (ppm)MultiplicityIntegration
H-5~5.8m1H
H-6~5.0m2H
H-4~2.5m2H
H-3~2.9t2H
COOH>10br s1H
Carbon (¹³C) NMR Chemical Shift (ppm)
C-1 (COOH)~160
C-2 (C=O)~195
C-3~35
C-4~28
C-5~137
C-6~116

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Visualizations

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine 5-hexen-2-one, SeO₂, and 1,4-dioxane reflux Heat to reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Acidify and Extract filter->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography Crude Product characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products cluster_solutions_degradation Solutions for Degradation start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products degradation Product Degradation start->degradation increase_temp Increase Temperature/Time incomplete_rxn->increase_temp check_reagent Check SeO₂ Quality incomplete_rxn->check_reagent adjust_stoich Adjust Stoichiometry incomplete_rxn->adjust_stoich optimize_cond Optimize Conditions (Temp, Time) side_products->optimize_cond purify Careful Purification side_products->purify store_cold Store at -10°C or below degradation->store_cold inert_atm Store under Inert Atmosphere degradation->inert_atm

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

  • Hellwig, M., & Henle, T. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1465–1476. [Link][2][3]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Sun, C., Hou, K., & Li, Y. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(12), 4785. [Link][1]

  • Wikipedia contributors. (2023, December 29). Riley oxidation. In Wikipedia, The Free Encyclopedia. [Link][4]

  • NROChemistry. (n.d.). Riley Oxidation. [Link]

  • Tanemura, K., & Kirihara, M. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1878. [Link][5]

  • National Institute of Standards and Technology. (n.d.). 5-Hexen-2-one. In NIST Chemistry WebBook. [Link]

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Purification challenges of 2-Oxohex-5-enoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Oxohex-5-enoic Acid

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in isolating this valuable α-keto acid from complex reaction mixtures. Given the compound's dual functionality—a reactive ketone and a carboxylic acid—coupled with a terminal double bond, its purification requires a nuanced approach that accounts for its unique chemical properties and potential for instability.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The advice herein is grounded in established chemical principles and analogous purification strategies for structurally related molecules.

Part 1: Purification Strategy & Initial Assessment

Before attempting purification, a thorough understanding of your reaction mixture is paramount. The optimal purification strategy is dictated by the nature of impurities present.

Initial Assessment Workflow

The first step is to analyze a crude sample of your reaction mixture, typically by Thin Layer Chromatography (TLC) and Proton NMR (¹H NMR), to identify the major components. This will guide your choice of a primary purification method.

start Analyze Crude Reaction Mixture (TLC, ¹H NMR) decision1 Are major impurities non-polar organics? start->decision1 decision2 Are major impurities polar/ionic? (e.g., salts, catalysts) decision1->decision2 No proc1 Liquid-Liquid Extraction (Acid-Base) decision1->proc1 Yes proc2 Silica Gel Chromatography decision2->proc2 No proc5 Aqueous Workup & Filtration decision2->proc5 Yes decision3 Is the product thermally stable? proc3 Crystallization decision3->proc3 No proc4 Vacuum Distillation (Use with caution) decision3->proc4 Yes proc1->decision2 proc2->decision3 end Pure this compound proc3->end proc4->end proc5->proc2

Caption: Initial purification strategy selection workflow.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the purification of this compound.

Issue 1: Low yield after aqueous acid-base extraction.

Question: I performed a standard acid-base extraction to separate my carboxylic acid from neutral organic byproducts, but my final yield is very low. What could be the cause?

Answer: This is a frequent issue stemming from the unique properties of α-keto acids. Here are the primary causes and solutions:

  • Cause A: Incomplete Extraction into the Aqueous Base. The α-keto group increases the overall polarity of this compound compared to a simple carboxylic acid. However, its solubility in the aqueous phase can still be limited, especially if the organic solvent used is partially miscible with water or if concentrated salt solutions are not used.

    • Solution: Perform multiple, sequential extractions with the basic solution (e.g., 3 x 50 mL instead of 1 x 150 mL). This is far more efficient at partitioning the compound into the aqueous layer. Ensure the aqueous base (e.g., saturated NaHCO₃ or 1M NaOH) is sufficient to deprotonate all of the acid.[1][2]

  • Cause B: Emulsion Formation. The presence of both polar and non-polar functionalities can lead to the formation of stable emulsions at the organic-aqueous interface, trapping your product.

    • Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Cause C: Instability in Strong Base. α-Keto acids can be susceptible to degradation, such as decarboxylation, under harsh pH or high-temperature conditions.[3][4] While generally stable at room temperature, prolonged exposure to strong bases like concentrated NaOH should be avoided.

    • Solution: Use a milder base like sodium bicarbonate (NaHCO₃) for the extraction. Work quickly and at room temperature or below. When re-acidifying the aqueous layer to recover your product, do so slowly in an ice bath to dissipate any heat generated.[1]

Issue 2: My compound streaks badly on silica gel TLC and column chromatography.

Question: I'm trying to purify my product using silica gel chromatography, but it streaks severely, leading to poor separation and mixed fractions. Why is this happening?

Answer: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem caused by strong interactions between the acidic proton of the carboxyl group and the silanol groups (Si-OH) on the silica surface.[5] This leads to a non-ideal equilibrium between the stationary and mobile phases.

  • Solution A: Acidify the Mobile Phase. The most common and effective solution is to add a small amount of a volatile acid to your eluent system.

    • Mechanism: The added acid protonates the silica surface and ensures your carboxylic acid remains in its neutral, less polar form, minimizing strong ionic interactions.

    • Protocol: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexanes mixture). This will dramatically improve the peak shape. Acetic acid is generally preferred as it is easily removed under vacuum.

  • Solution B: Use a Different Stationary Phase. If streaking persists, especially if impurities have similar polarity, consider alternative chromatography modes.

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase HPLC can be an excellent choice. The stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol with a phosphoric or formic acid modifier) is used.[6][7] Highly polar compounds like α-keto acids often provide excellent peak shapes with this technique.[8]

    • Ion Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for purifying acids.[9]

Issue 3: I see a new spot on TLC/peak in NMR after purification that I suspect is an isomer.

Question: After running a column or leaving the product in solution, I've noticed the appearance of a new, closely-related impurity. Could the double bond be migrating?

Answer: Yes, this is a significant risk. The terminal (C5-C6) double bond in this compound can migrate to a more thermodynamically stable internal position, such as the C4-C5 position, to form 2-Oxohex-4-enoic acid, especially under acidic or basic conditions or upon heating.[10][11]

  • Prevention:

    • Minimize Exposure to Acid/Base: Work under neutral or near-neutral conditions whenever possible. If acid or base is required (e.g., for chromatography or extraction), use it judiciously and remove it promptly.

    • Avoid Heat: Concentrate solutions at low temperatures using a rotary evaporator with the water bath at or slightly above room temperature. Avoid prolonged heating.

    • Storage: Store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon) to prevent both isomerization and oxidation.

  • Separation of Isomers: Separating these isomers can be very challenging due to their similar polarities.

    • High-Performance Liquid Chromatography (HPLC): This is the most likely method to succeed. A high-resolution reversed-phase C18 column with a carefully optimized mobile phase gradient may provide the necessary separation.[6]

    • Extractive Distillation: In some industrial settings, extractive distillation is used to separate unsaturated acids from their saturated counterparts, a principle that could be adapted for isomer separation.[12]

Issue 4: My reaction was catalyzed by Palladium (Pd), and I can't get rid of the residual metal.

Question: My synthesis involved a Pd-catalyzed cross-coupling reaction. Now my final product is contaminated with a fine black powder or has a grayish tint, and I'm concerned about residual palladium.

Answer: Removing residual palladium is a critical step, especially for pharmaceutical applications. Standard extraction and chromatography may not be sufficient.

  • Solution A: Filtration through Celite®. For heterogeneous palladium catalysts (e.g., Pd/C), a simple filtration is the first step.

    • Protocol: Dilute the reaction mixture with a suitable solvent (one that fully dissolves your product). Pass the solution through a thick pad (2-3 cm) of Celite® in a Büchner funnel. Wash the pad thoroughly with the same solvent to recover all the product.[13][14]

  • Solution B: Metal Scavengers. For homogeneous palladium catalysts that are soluble in the reaction mixture, more advanced techniques are needed.[15]

    • Thiol- or Amine-Functionalized Resins: These are solid supports (like silica or polystyrene) with functional groups that chelate palladium. Stirring the crude product solution with one of these scavenger resins for a few hours, followed by filtration, can effectively remove the metal.[15]

    • Activated Carbon: Treatment with activated carbon can also adsorb palladium complexes, but may also lead to loss of product.[16]

  • Solution C: Precipitation/Crystallization. Sometimes, the palladium complex can be precipitated out.

    • Protocol: After the initial workup, dissolving the crude product in a solvent system where the product is soluble but the palladium complex is not, followed by filtration, can be effective.[13]

Part 3: Detailed Protocols

Protocol 1: Optimized Acid-Base Liquid-Liquid Extraction

This protocol is designed to maximize the recovery of this compound while minimizing degradation.

  • Initial Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • First Extraction (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently several times, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh NaHCO₃ solution, combining all aqueous layers. This ensures complete extraction of the acid.[1]

  • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers once with a small volume of the organic solvent. Discard this organic wash.

  • Acidification: Place the flask containing the combined aqueous layers in an ice bath. While stirring, slowly add 1M HCl dropwise until the pH of the solution is ~2. The product may precipitate out as a solid or an oil.

  • Final Extraction (Product): Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers from step 7, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30°C).

Protocol 2: Crystallization for Final Purification

If the product obtained after extraction or chromatography is a solid or a semi-solid, crystallization can be an excellent final purification step.[17][18]

  • Solvent Selection: The key is to find a solvent or solvent system where the product is highly soluble when hot but poorly soluble when cold. Test small amounts in various solvents (e.g., hexanes, toluene, ethyl acetate/hexanes, water). For carboxylic acids, solvent pairs like ethanol/water or toluene/petroleum ether can be effective.[19]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude product.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial to avoid trapping impurities.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound? A1: As a relatively niche compound, extensive physical data is not widely published. However, based on its structure and data for similar compounds, we can provide estimates.

PropertyEstimated Value / ObservationSource / Rationale
Molecular Formula C₆H₈O₃PubChem[20]
Molecular Weight 128.13 g/mol PubChem[20][21]
Appearance Likely a colorless to pale yellow oil or low-melting solid.Analogy with similar unsaturated keto acids.[10]
Boiling Point High; likely to decompose before boiling at atmospheric pressure. Vacuum distillation may be possible.Common for functionalized carboxylic acids.[22]
Solubility Soluble in polar organic solvents (e.g., ethers, ethyl acetate, alcohols, DCM). Sparingly soluble in non-polar solvents (hexanes). Soluble in aqueous base.Based on functional groups.
pKa Estimated to be around 3-4.The α-keto group is electron-withdrawing, making it slightly more acidic than a typical carboxylic acid.

Q2: Can I use distillation to purify this compound? A2: Possibly, but with extreme caution. Due to its multiple functional groups, the compound is likely to be thermally labile and may decompose, polymerize, or isomerize at high temperatures.[22] If you must attempt it, use high vacuum (Kugelrohr distillation is ideal) to keep the temperature as low as possible. A preliminary thermal stability test on a small sample is highly recommended.

Q3: My ¹H NMR spectrum looks complex. What are the key peaks to look for? A3: The ¹H NMR spectrum will show characteristic signals for the terminal vinyl group (typically between 5-6 ppm), the protons alpha to the ketone and carboxyl groups, and the allylic protons. The exact chemical shifts will depend on the solvent used. Comparing your spectrum to predicted values or to spectra of similar structures like its ethyl ester can be helpful.[23]

Q4: How stable is this compound in storage? A4: Due to the presence of an α-keto group and a terminal alkene, the compound is susceptible to degradation over time.[4] The alkene can undergo oxidation or polymerization, and the α-keto acid moiety can be sensitive to decarboxylation. For long-term storage, it is best to keep the material as a solid if possible, at -20°C or below, under an inert atmosphere, and protected from light.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Forum]. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum]. Available at: [Link]

  • Welch, C. J., et al. (2005). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development, 9(2), 198-203. Available at: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Application Note]. Available at: [Link]

  • Agilent Technologies. (2018). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Application Note]. Available at: [Link]

  • HALO Columns. Separation of Polar Organic Acids on HALO® AQ-C18. [Application Note]. Available at: [Link]

  • Ohkatsu, Y., & Shirai, K. (1986). Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof. U.S. Patent 4,625,059.
  • Langer, T., & Ingold, K. (2011). Process for purifying an alpha-keto ester. Chinese Patent CN102026955A.
  • University of Colorado Boulder, Department of Chemistry. Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. [Lab Manual]. Available at: [Link]

  • LibreTexts Chemistry. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Educational Resource]. Available at: [Link] (Note: Direct deep link unavailable, search for topic on site).

  • Grech, P., & Germain, A. (2000). Method for crystallising carboxylic acid. Canadian Patent CA2343012A1.
  • Shiraishi, T., & Onitsuka, S. (2005). Method of removing palladium. U.S. Patent Application US20050256327A1.
  • Seaton, C. C., & Shields, G. P. (2012). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm, 14(19), 6145-6152. Available at: [Link]

  • Shibuya, K., et al. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(17), 4272-4275. Available at: [Link]

  • Pettit, F. H., et al. (1982). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Proceedings of the National Academy of Sciences, 79(18), 5445-5449. Available at: [Link]

  • Bizek, V., et al. (1992). Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. Brazilian Journal of Chemical Engineering, 9(2). Available at: [Link]

  • Davar, F., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. Food and Bioproducts Processing, 111, 124-135. Available at: [Link]

  • University of Rochester, Department of Chemistry. Recrystallization and Crystallization. [Educational Resource]. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Web Page]. Available at: [Link]

  • Reddit. (2023). What type of column chromatography for highly polar compounds? [Online Forum]. Available at: [Link]

  • Dawidowicz, A. L., & Kleszcz, K. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52, 1481-1492. Available at: [Link]

  • California State University, Stanislaus. SOP: CRYSTALLIZATION. [Lab Manual]. Available at: [Link]

  • Danner, D. J., et al. (1979). Purification and characterization of branched chain alpha-ketoacid dehydrogenase from bovine liver mitochondria. Journal of Biological Chemistry, 254(12), 5288-5293. Available at: [Link]

  • De Vries, J. G., et al. (2020). Process for separation of saturated and unsaturated carboxylic acids. WIPO Patent WO2020225197A1.
  • Davar, F., et al. (2018). Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. ResearchGate. Available at: [Link]

  • Pettit, F. H., et al. (1982). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. PMC. Available at: [Link]

  • Phenomenex. (2017). Selectivity for Polar Acids. [Blog Post]. Available at: [Link]

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  • ResearchGate. (2013). How can I purify carboxylic acid? [Online Forum]. Available at: [Link]

  • Japir, A. A. W., et al. (2019). Low-Energy Separation Technique on Purification of Unsaturated Fatty Acids of Palm Stearin using Methanol Crystallization Method. Sains Malaysiana, 48(10), 2167-2175. Available at: [Link]

  • Wang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(10), 2293. Available at: [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6442183, Cis-2-oxohex-4-enoic acid. Available at: [Link].

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Stability of 2-Oxohex-5-enoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxohex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various storage and experimental conditions. As a reactive α-keto acid with a terminal double bond, its stability is a critical parameter for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is influenced by several factors inherent to its structure as an α-keto acid and an unsaturated compound. These include:

  • Temperature: Elevated temperatures can accelerate degradation pathways such as decarboxylation.

  • pH: Both strongly acidic and basic conditions can catalyze degradation reactions.

  • Light: Exposure to light, especially UV radiation, may induce photochemical degradation or polymerization at the terminal double bond.

  • Oxygen: The presence of oxygen can lead to oxidation, particularly at the vinyl group.

  • Moisture: As with many keto acids, this compound can be susceptible to hydrolysis.

Q2: What is the recommended short-term and long-term storage condition for this compound?

A2: Based on vendor recommendations and the general instability of α-keto acids, the following storage conditions are advised:

  • Long-Term Storage (months): For long-term stability, it is recommended to store this compound at -10°C or below in a tightly sealed container.[1] Some sources suggest storage at 2-8°C is also acceptable for months.[1] To minimize degradation, it is best to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Short-Term Storage (days to weeks): For short-term storage, refrigeration at 2-8°C is suitable.[1] The container should be purged with an inert gas like argon or nitrogen to displace oxygen, especially if it will be opened multiple times.

Q3: I am dissolving this compound in a solvent for my experiments. Which solvents are recommended to maintain its stability?

A3: The choice of solvent is critical. It is advisable to use dry, aprotic solvents to minimize hydrolysis and other solvent-mediated degradation pathways. Recommended solvents include:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Acetonitrile (ACN)

It is crucial to prepare solutions fresh for each experiment whenever possible. If a solution needs to be stored, it should be kept at low temperatures (-20°C or -80°C) under an inert atmosphere.

Q4: I've noticed a decrease in the purity of my this compound sample over time. What are the likely degradation pathways?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, the following are plausible degradation routes:

  • Decarboxylation: α-keto acids can undergo decarboxylation, especially when heated, to yield an aldehyde.

  • Oxidation: The terminal double bond is susceptible to oxidation, which can lead to the formation of various oxidized species, potentially cleaving the carbon-carbon double bond.

  • Polymerization: The vinyl group can undergo free-radical or light-induced polymerization, leading to the formation of oligomers or polymers.

  • Hydrolysis: The keto group can be hydrated, and the carboxylic acid can react under certain conditions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of Potency/Activity in Biological Assays Degradation of this compound leading to a lower effective concentration.1. Confirm the purity of the stored compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS). 2. Prepare fresh solutions from a new aliquot for each experiment. 3. Re-evaluate storage conditions; consider storing at a lower temperature and under an inert atmosphere.
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC) Formation of degradation products.1. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. 2. Conduct a forced degradation study (see protocol below) to intentionally generate and identify degradation products, which can then be used as markers for instability.
Change in Physical Appearance (e.g., color change, polymerization) Significant degradation or polymerization.1. Discard the sample. 2. Review handling and storage procedures to prevent future occurrences. Ensure the compound is protected from light and oxygen.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol outlines a method to assess the stability of this compound under various conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous ACN or DMSO at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Temperature Stress: Aliquot the stock solution into several vials. Store them at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

    • pH Stress: Prepare solutions in buffers of different pH values (e.g., pH 2, pH 7, pH 10).

    • Oxidative Stress: Add a small amount of a mild oxidizing agent (e.g., 3% H₂O₂) to a solution of the compound.

    • Photostability: Expose a solution to a light source (e.g., a photostability chamber).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each stressed sample.

  • HPLC Analysis:

    • Dilute the aliquots to a suitable concentration for HPLC analysis.

    • Inject the samples onto the HPLC system.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in ACN

      • Gradient: Start with a low percentage of B, and increase over time to elute the compound and any degradation products.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any new peaks corresponding to degradation products.

Visualizing Degradation and Workflow

Potential Degradation Pathways of this compound

main This compound decarboxylation Decarboxylation Product (Aldehyde) main->decarboxylation Heat oxidation Oxidation Products (e.g., smaller acids, aldehydes) main->oxidation Oxygen polymerization Polymer/Oligomer main->polymerization Light/Radicals hydration Hydrated Keto Acid main->hydration Water

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Temp, pH, Light, O2) start->stress sample Collect Samples at Time Points stress->sample hplc Analyze by HPLC-UV/MS sample->hplc data Quantify Parent Compound and Degradants hplc->data report Report Stability Profile data->report

Caption: Workflow for assessing the stability of this compound.

Summary of Stability Data (Illustrative)

The following table provides an illustrative summary of the expected stability of a generic α-keto acid like this compound under different storage conditions. Note: This is not experimental data for this compound but is based on general chemical principles for this class of compounds.

Condition Temperature Purity after 1 week (% remaining) Purity after 1 month (% remaining)
Solid, Dark, Inert Atmosphere -20°C>99%>98%
Solid, Dark, Inert Atmosphere 4°C>98%~95%
Solid, Dark, Air 25°C~90%<80%
Solution in DMSO, Dark -20°C>98%~95%
Solution in Aqueous Buffer (pH 7), Dark 4°C~90%<75%

References

  • Studies on the synthesis and stability of α-ketoacyl peptides - PMC. (2020). National Center for Biotechnology Information. [Link]

  • (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. (2020). ResearchGate. [Link]

  • What are the factors that govern the stability of keto-enol tautomerism? (2017). Quora. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. [Link]

  • The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. (n.d.). IKEV. [Link]

  • Degradation of alpha-pinene oxide and [2H7]-2,5,6-trimethyl-hept-(2E)-enoic acid by Pseudomonas fluorescens NCIMB 11761. (2009). ResearchGate. [Link]

  • 5-Oxohex-2-enoic acid | C6H8O3 | CID 21614069. (n.d.). PubChem. [Link]

  • This compound | C6H8O3 | CID 54321116. (n.d.). PubChem. [Link]

  • Assay and Stability Testing. (2005). Kinam Park. [Link]

  • 4-Oxohex-5-enoic Acid, CAS No : 6934-64-1. (n.d.). Pharmaffiliates. [Link]

  • Chemical Storage Guidelines. (2022). Environmental Health & Safety, University of Waterloo. [Link]

  • Keto acid. (n.d.). Wikipedia. [Link]

  • Cis-2-oxohex-4-enoic acid | C6H8O3 | CID 6442183. (n.d.). PubChem. [Link]

  • This compound | 80003-58-3. (n.d.). Sigma-Aldrich (Chinese). [Link]

  • (PDF) Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. (2009). ResearchGate. [Link]

  • 5-Oxopent-2-enoic acid | C5H6O3 | CID 54304674. (n.d.). PubChem. [Link]

Sources

Overcoming low solubility of 2-Oxohex-5-enoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxohex-5-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of its low solubility in aqueous solutions. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful integration of this compound into your research.

Understanding the Challenge: Physicochemical Properties

This compound (C₆H₈O₃, MW: 128.13 g/mol ) is an α-keto acid with a terminal double bond.[1] Its structure, featuring a six-carbon backbone, contributes to a moderate degree of lipophilicity, as indicated by a computed XLogP3 value of 0.7.[1] This inherent hydrophobicity can lead to difficulties in achieving desired concentrations in purely aqueous systems, which is a critical hurdle for many biological and chemical applications.

PropertyValueSource
Molecular FormulaC₆H₈O₃PubChem[1]
Molecular Weight128.13 g/mol PubChem[1]
Physical FormOilSigma-Aldrich[2]
Computed XLogP30.7PubChem[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: The limited aqueous solubility of this compound is due to its molecular structure, which contains a relatively nonpolar six-carbon chain. While the carboxylic acid group is polar, the hydrophobic character of the carbon backbone dominates, making it sparingly soluble in water. Like many carboxylic acids, its solubility is significantly dependent on pH.[3] In its protonated (acidic) form, at neutral or acidic pH, it is less soluble.

Q2: What is the expected pKa of this compound, and why is it important?

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can increase the rate of dissolution and may slightly increase solubility. However, excessive heat is not recommended without stability data, as it could potentially lead to degradation of the compound, especially given the presence of the reactive α-keto and vinyl groups. A safer and more effective primary approach is to use the methods outlined in this guide.

Q4: Are there any recommended starting solvents for making a stock solution?

A4: For researchers who can tolerate organic solvents in their experiments, preparing a concentrated stock solution in a water-miscible organic solvent is a common and effective strategy.[6][7] Good starting choices include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[6] From this stock, you can make further dilutions into your aqueous experimental medium.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a logical workflow for systematically overcoming solubility issues with this compound.

Diagram: Solubilization Workflow

The following diagram illustrates the decision-making process for selecting an appropriate solubilization method.

solubilization_workflow start Start: Low Solubility of This compound check_solvent Can the experiment tolerate a small amount of organic co-solvent? start->check_solvent use_cosolvent Use Co-Solvent Method (Protocol 2) check_solvent->use_cosolvent Yes check_ph Can the experimental pH be adjusted? check_solvent->check_ph No success Solution Prepared use_cosolvent->success use_ph_adjustment Use pH Adjustment Method (Protocol 1) check_ph->use_ph_adjustment Yes advanced_methods Consider Advanced Methods: - Surfactants - Cyclodextrins check_ph->advanced_methods No use_ph_adjustment->success

Caption: Decision tree for selecting a solubilization strategy.

Protocol 1: Solubilization by pH Adjustment

This is the preferred method for preparing an organic solvent-free aqueous solution. The principle is to convert the poorly soluble carboxylic acid into its highly soluble carboxylate salt by deprotonation in a basic solution.[5][8]

Rationale: By raising the pH of the aqueous solvent above the pKa of the carboxylic acid, the equilibrium shifts towards the ionized (deprotonated) form, which is significantly more polar and thus more soluble in water.

Diagram: Effect of pH on this compound

ph_effect cluster_acid Low pH ( < pKa ) cluster_base High pH ( > pKa ) Acid R-COOH (Protonated Form) Low Solubility Equilibrium Acid->Equilibrium Base R-COO⁻ + H⁺ (Deprotonated Form) High Solubility Equilibrium->Base

Caption: Chemical equilibrium showing increased solubility at high pH.

Step-by-Step Methodology:
  • Prepare a Dilute Base Solution: Prepare a low-molarity solution of sodium hydroxide (NaOH), for example, 0.1 M or 0.5 M.

  • Weigh the Compound: Accurately weigh the desired amount of this compound and place it in a sterile container.

  • Initial Suspension: Add a portion (e.g., 70-80%) of your final desired volume of purified water or buffer to the compound. It will likely form an insoluble suspension or oily layer.

  • Titrate with Base: While stirring or vortexing the suspension, add the dilute NaOH solution dropwise. The compound should begin to dissolve as the pH increases and the acid is neutralized to its salt form.[9]

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. Continue adding base until all the solid has dissolved. The final pH will likely be in the range of 7.5 to 9.0.

  • Final pH and Volume Adjustment: Once the compound is fully dissolved, you can adjust the pH back down if your experiment requires it. Crucially, do not lower the pH below 6.5-7.0 , as this may cause the compound to precipitate out of solution. Use a dilute acid (e.g., 0.1 M HCl) for this adjustment. Finally, add water or buffer to reach the final target volume.

  • Sterilization: If required for your application (e.g., cell culture), sterile-filter the final solution through a 0.22 µm filter. Do not autoclave, as the compound's stability under high heat and pressure is unknown.

Protocol 2: Solubilization Using an Organic Co-Solvent

This method is recommended when a small amount of an organic solvent is permissible in the final application and is often used to create a highly concentrated stock solution.[7]

Rationale: this compound is more readily soluble in polar, water-miscible organic solvents. By first dissolving it in a small volume of a co-solvent, you create a concentrated stock that can then be diluted into the aqueous medium, where it should remain in solution.[6]

Step-by-Step Methodology:
  • Select a Co-Solvent: Choose a high-purity, water-miscible organic solvent. Common choices are:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Dimethylformamide (DMF)

  • Prepare Concentrated Stock: Weigh the this compound and dissolve it in a minimal volume of the chosen co-solvent. For example, aim for a stock concentration of 10-50 mg/mL. Gentle vortexing may be required.

  • Dilute into Aqueous Medium: Perform serial dilutions of the organic stock solution into your aqueous buffer or cell culture medium.

    • Critical Step: Add the stock solution to the aqueous medium slowly while vortexing or stirring. Never add the aqueous solution to the concentrated stock, as this can cause the compound to immediately precipitate.

  • Check for Precipitation: After each dilution, visually inspect the solution for any signs of cloudiness or precipitation. If this occurs, you have exceeded the solubility limit for that specific co-solvent concentration.

  • Final Co-solvent Concentration: Ensure that the final concentration of the organic co-solvent in your working solution is low enough to not affect your experimental system (typically ≤0.5% for DMSO in many cell-based assays).

Co-SolventTypical Starting Stock ConcentrationNotes
DMSO10-50 mg/mLCan have physiological effects at higher concentrations. Ensure final concentration is low.[6]
Ethanol10-50 mg/mLGenerally well-tolerated in many biological systems at low final concentrations.
DMF10-50 mg/mLUse with caution and check for compatibility with your specific assay.

Final Recommendations and Best Practices

  • Always Use High-Purity Reagents: Ensure your solvents and buffers are of high quality to avoid introducing confounding variables into your experiments.

  • Prepare Fresh Solutions: Due to the potential for degradation in aqueous solution, especially for an α-keto acid, it is recommended to prepare solutions fresh for each experiment.[6]

  • Perform a Solubility Test: Before preparing a large volume, it is wise to perform a small-scale pilot test to determine the optimal conditions for dissolving the compound in your specific buffer system.

  • Store Properly: If you must store a stock solution, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The solid compound should be stored at -20°C.[2]

By applying these structured methods and understanding the chemical principles behind them, you can effectively overcome the solubility challenges of this compound and proceed with your research confidently.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]

  • Patel, M., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Solubility of Things. α-Ketoglutaric acid. [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

  • Quora. How will you increase the solubility of organic compounds in water? [Link]

  • Reddit. (2019). What pH for Complete Reprotonation of an Acid? r/chemhelp. [Link]

  • Digital Fire. pH Adjustment and Neutralization, the basics. [Link]

  • Co-solvent: Significance and symbolism. (2023). ScienceDirect. [Link]

  • Homework.Study.com. Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3... [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Oxohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 2-Oxohex-5-enoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[3] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[2][3] For an acidic compound like this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the ionized carboxylic acid group of the analyte and residual silanol groups on the silica-based stationary phase.[4]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to a distorted peak shape.[1][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[3]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[1][6]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape.[3]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Mobile Phase Optimization: The First Line of Defense

The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of ionizable compounds.[7]

1.1. Understanding the Role of pH and pKa

For an acidic analyte like this compound, the mobile phase pH should be adjusted to suppress the ionization of its carboxylic acid group. A general rule of thumb is to set the mobile phase pH at least 2 units below the analyte's pKa.[8] This ensures the analyte is predominantly in its neutral, more hydrophobic form, leading to better retention and improved peak symmetry on a reversed-phase column.

1.2. Buffer Selection and Concentration

Using a buffer is crucial for maintaining a stable mobile phase pH.[10] For low pH applications compatible with mass spectrometry, formic acid (0.1%) or ammonium formate are common choices.[6] For UV detection, phosphate buffers are effective, but care must be taken to avoid precipitation with high concentrations of acetonitrile.[9]

An insufficient buffer concentration can lead to peak tailing.[11] A concentration of 10-25 mM is generally sufficient for most applications.[11]

Experimental Protocol: Mobile Phase pH Optimization

  • Preparation of Mobile Phases: Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using a suitable buffer system (e.g., 20 mM phosphate buffer or 0.1% formic acid).

  • Chromatographic Analysis: Equilibrate the column with the first mobile phase (e.g., 95:5 aqueous buffer:acetonitrile at pH 2.5). Inject a standard solution of this compound and record the chromatogram.

  • Systematic Evaluation: Repeat the analysis with the other prepared mobile phases, ensuring the column is thoroughly equilibrated with each new mobile phase before injection.

  • Data Analysis: Compare the peak shape (asymmetry factor) and retention time from each run to determine the optimal mobile phase pH.

Stationary Phase Interactions: Taming the Silanols

Peak tailing for acidic compounds on reversed-phase columns is often caused by secondary interactions with residual silanol groups (Si-OH) on the silica surface.[2][4] These silanols can be acidic and interact with the analyte, creating an unwanted retention mechanism that leads to tailing.[12]

2.1. Column Choice: The Importance of End-Capping

Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[3][13] Using a high-purity, well-end-capped C18 or C8 column is highly recommended for analyzing acidic compounds.[4] Columns with polar-embedded groups can also help shield the analyte from residual silanols.[1]

2.2. The Effect of pH on Silanol Activity

At low mobile phase pH (below 3), the ionization of silanol groups is suppressed, minimizing their ability to interact with the analyte.[2][4] This is another reason why operating at a low pH is beneficial for analyzing this compound.

Troubleshooting Workflow: Stationary Phase Issues

G cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase SiO- Deprotonated Silanol (SiO⁻) Analyte- Ionized Analyte (R-COO⁻) Analyte-->SiO- Ionic Interaction (Peak Tailing)

Caption: Interaction between an ionized analyte and a deprotonated silanol group.

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • MDPI. (2023, May 13). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • ResearchGate. (2016, January 14). Efficient procedure for pre-column derivatization of fatty acids with emphasis on short-chain carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2022, June 24). Investigating the Secondary Interactions of Packing Materials for Size-Exclusion Chromatography of Therapeutic Proteins. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-oxohex-5-enoate. Retrieved from [Link]

  • ResearchGate. (2023, May 8). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Retrieved from [Link]

  • PubMed. (2022, November 30). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • Nacalai Tesque. (n.d.). T1. Poor peak shape. Retrieved from [Link]

  • Shimadzu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • CAS Database. (n.d.). 2-oxohex-4-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-5-Oxohex-3-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-hydroxyhex-5-enoic acid. Retrieved from [Link]

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Side reactions to avoid during the synthesis of 2-Oxohex-5-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Oxohex-5-enoic acid. This molecule, with its terminal alkene and α-keto acid functionalities, is a valuable building block in medicinal chemistry and organic synthesis. However, its synthesis is often plagued by competing side reactions that can drastically reduce yields and complicate purification. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. We will delve into the causality behind these side reactions and provide field-proven protocols to mitigate them, ensuring a more efficient and reproducible synthesis.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments. Each entry explains the likely cause of the issue and provides a step-by-step solution.

Q1: My main product is a tertiary alcohol, not the desired α-keto ester, when using a Grignard reagent with diethyl oxalate. What's happening and how can I fix it?

Answer:

This is a classic and highly common side reaction in the synthesis of α-keto esters from Grignard reagents and dialkyl oxalates.[1][2] The initial product, the α-keto ester, is itself an electrophile. The highly reactive Grignard reagent can attack the newly formed ketone carbonyl, leading to a second addition and, after workup, a tertiary alcohol.

Causality: The Grignard reagent does not readily distinguish between the ester carbonyl of the starting material and the ketone carbonyl of the product. If the Grignard reagent is present in excess or if the local concentration around the product is high, this double addition becomes the dominant reaction pathway.

Solutions & Mitigation Strategies:

  • Inverse Addition at Low Temperature: The most effective solution is to control the reaction kinetics by using an "inverse addition" protocol at very low temperatures (e.g., -78 °C). This involves adding the Grignard reagent slowly to a solution of excess diethyl oxalate. This ensures the Grignard reagent is the limiting reagent at all times, minimizing its chance to react with the product.[3]

  • Use of More Hindered or Less Reactive Oxalates: While diethyl oxalate is common, using derivatives with better leaving groups or more sterically hindered groups can sometimes improve selectivity. Some protocols have found success using reagents like ethyl 2-pyridyl oxalate or α-oxo-1H-imidazole-1-acetates, which can offer better control.[2]

  • Careful Stoichiometry: Precise control over the stoichiometry is critical. Use of 0.95 to 1.0 equivalents of the Grignard reagent is recommended to avoid any excess that could lead to the side reaction.

Below is a diagram illustrating the desired reaction versus the double addition side reaction.

Caption: Desired vs. side reaction pathway in Grignard synthesis.

Q2: My final product is contaminated with a conjugated isomer, 2-Oxohex-4-enoic acid. How do I prevent this isomerization?

Answer:

This side reaction occurs because the terminal (C5-C6) double bond can migrate to the C4-C5 position to form a thermodynamically more stable α,β-unsaturated ketone system. This isomerization is readily catalyzed by trace acid or base, often during workup or purification.

Causality: The protons on the carbon atom between the ketone and the double bond (the α-carbon to the double bond, or C4) are allylic and thus acidic. In the presence of acid or base, a small equilibrium concentration of an enol or enolate can form, which can then be protonated at the terminal carbon (C6) to yield the more stable, conjugated isomer.

Solutions & Mitigation Strategies:

  • Strict pH Control: During aqueous workup, use a buffered system or carefully neutralize the reaction mixture to a pH of ~7. Avoid strongly acidic or basic conditions. If an acidic wash is necessary, perform it quickly at low temperatures and immediately re-neutralize.

  • Non-protic Solvents: Whenever possible, use non-protic solvents for extraction and chromatography.

  • Mild Purification: Avoid prolonged heating during solvent evaporation. For chromatographic purification, use silica gel that has been neutralized (e.g., by washing with a triethylamine/hexane mixture and then flushing with the eluent).

  • Chemoselective Reagents: If using an oxidation route, choose reagents that operate under neutral conditions. For example, activated manganese dioxide (MnO₂) is highly selective for oxidizing allylic or homoallylic alcohols and is typically used in neutral, non-polar solvents like dichloromethane or hexane, minimizing the risk of isomerization.[4][5]

Q3: I am losing a significant amount of my product to decarboxylation during the final ester hydrolysis step. What are the best conditions to avoid this?

Answer:

α-keto acids are susceptible to decarboxylation (loss of CO₂), especially under harsh conditions. This is particularly true for β-keto acids, but α-keto acids can also degrade, often initiated by heat or strong pH.

Causality: The presence of the ketone at the adjacent carbon atom stabilizes the transition state for decarboxylation. While not as facile as with β-keto acids, the reaction can still proceed under forcing conditions, leading to the formation of pent-4-enal.

Solutions & Mitigation Strategies:

  • Mild Hydrolysis Conditions: Avoid strong, hot aqueous acid or base. A two-step procedure is often most effective:

    • Saponification: Use a stoichiometric amount (e.g., 1.05 equivalents) of lithium hydroxide (LiOH) in a THF/water mixture at a low temperature (0 °C to room temperature).[6] LiOH is often preferred as it can reduce the risk of side reactions compared to NaOH or KOH.

    • Acidification: After the saponification is complete (monitored by TLC), carefully acidify the reaction mixture at 0 °C with a weak acid or a carefully controlled amount of dilute strong acid (e.g., 1M HCl) to a pH of 2-3 before extraction.

  • Enzymatic Hydrolysis: For very sensitive substrates, enzymatic hydrolysis using a suitable lipase under buffered conditions can provide extremely mild and selective de-esterification.

  • Avoid Heat: Concentrate the final product in vacuo without external heating (or with minimal warming, e.g., <30 °C).

Q4: My synthesis involves an oxidation step, but I'm seeing products resulting from the cleavage of the carbon-carbon double bond. Which oxidizing agents should I use?

Answer:

The terminal alkene is sensitive to strong oxidizing agents, which can cleave it to form shorter-chain aldehydes or carboxylic acids. This is a common issue when using powerful, non-selective oxidants like potassium permanganate (KMnO₄), ozone (with oxidative workup), or chromium trioxide (Jones reagent).[7][8]

Causality: These reagents are strong enough to attack both the alcohol (or other group being oxidized) and the electron-rich π-system of the alkene, leading to oxidative cleavage.

Solutions & Mitigation Strategies:

The key is chemoselectivity . You must choose an oxidizing agent that selectively reacts with the target functional group (e.g., a secondary alcohol) while leaving the alkene untouched.

Oxidizing AgentTypical ConditionsSelectivityProsCons
MnO₂ (activated) CH₂Cl₂ or Hexane, RTExcellent for allylic/homoallylic alcoholsMild, neutral, highly selective[4][5]Requires large excess, reactivity depends on activation method
PCC / PDC CH₂Cl₂, RTGoodReadily available, reliableChromium waste is toxic, can be acidic
Dess-Martin Periodinane CH₂Cl₂, RTExcellentVery mild, fast, high-yieldingExpensive, potentially explosive
Swern Oxidation (DMSO, (COCl)₂) CH₂Cl₂, -78 °CExcellentHigh yields, mild conditionsRequires low temp, foul smell, careful stoichiometry
TEMPO/NaOCl CH₂Cl₂/H₂O, 0 °CGoodCatalytic, uses bleach as oxidantRequires careful pH control (biphasic)

For synthesizing this compound from a precursor like 1-hexen-5-ol, activated Manganese Dioxide (MnO₂) is a highly recommended choice due to its exceptional selectivity for this type of substrate under neutral conditions.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Oxohex-5-enoate via Grignard Reaction

This protocol is optimized to minimize double addition.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and two addition funnels.

  • Reagent Preparation:

    • In the flask, prepare a solution of diethyl oxalate (2.5 equivalents) in anhydrous THF.

    • In one addition funnel, place a solution of 3-butenylmagnesium bromide (1.0 equivalent) in THF.

    • The second addition funnel is not used in this step.

  • Reaction:

    • Cool the diethyl oxalate solution to -78 °C using a dry ice/acetone bath.

    • Add the Grignard solution dropwise from the addition funnel to the cooled oxalate solution over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional hour.

  • Quenching & Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 2-oxohex-5-enoate.

Protocol 2: Mild Hydrolysis to this compound

This protocol is designed to prevent decarboxylation.

  • Saponification:

    • Dissolve the ethyl 2-oxohex-5-enoate (1.0 equivalent) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of lithium hydroxide (LiOH·H₂O, 1.1 equivalents) in water dropwise.

    • Stir the reaction at 0 °C, monitoring its progress by TLC until all starting material is consumed (typically 2-4 hours).

  • Acidification & Extraction:

    • Keeping the flask at 0 °C, slowly add 1M HCl dropwise until the pH of the aqueous phase is ~2.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo without heating to yield the final product.

Decision-Making Workflow for Troubleshooting

G start Analysis of Crude Product (e.g., by NMR, GC-MS) q1 Is the main impurity a tertiary alcohol? start->q1 q2 Is a conjugated isomer (2-oxohex-4-enoic acid) present? q1->q2 No ans1 Cause: Double addition of Grignard. Solution: Use inverse addition at -78°C. See Protocol 1. q1->ans1 Yes q3 Is the overall yield low after hydrolysis? q2->q3 No ans2 Cause: Double bond migration. Solution: Ensure neutral pH during workup and purification. q2->ans2 Yes q4 Are there cleaved products (e.g., C4/C5 aldehydes)? q3->q4 No ans3 Cause: Decarboxylation. Solution: Use mild hydrolysis conditions (LiOH, 0°C). See Protocol 2. q3->ans3 Yes ans4 Cause: Non-selective oxidation. Solution: Use chemoselective oxidant like MnO₂. q4->ans4 Yes success Product is clean and yield is high. Proceed with characterization. q4->success No ans1->q2 ans2->q3 ans3->q4 ans4->success

Caption: Troubleshooting decision tree for this compound synthesis.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]

  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - NIH. Available at: [Link]

  • Enone synthesis by oxidation or hydrolysis - Organic Chemistry Portal. Available at: [Link]

  • Video: Radical Oxidation of Allylic and Benzylic Alcohols - JoVE. Available at: [Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC. Available at: [Link]

  • Claisen condensation - Wikipedia. Available at: [Link]

  • Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2 . Available at: [Link]

  • Selective oxidation of alcohol function in allylic alcohols to .alpha.,.beta.-unsaturated carbonyl compounds catalyzed by zirconocene complexes - ACS Publications. Available at: [Link]

  • Claisen Condensation - Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF α-KETO ESTERS . Available at: [Link]

  • A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate - ResearchGate. Available at: [Link]

  • Video: Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. Available at: [Link]

  • Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents.
  • Ozonolysis - Chemistry Steps. Available at: [Link]

  • Ozonolysis - ChemTalk. Available at: [Link]

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Technical Support Center: Enhancing Stereoselectivity in the Synthesis of 2-Oxohex-5-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of 2-oxohex-5-enoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this critical class of organic transformations. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

I. Understanding the Challenge: The Quest for Stereochemical Purity

The synthesis of chiral this compound derivatives, which are valuable building blocks in medicinal chemistry, presents a significant stereochemical challenge. The creation of the tertiary alcohol stereocenter via the addition of an allyl nucleophile to an α-keto ester requires precise control to favor the formation of one enantiomer over the other. Low stereoselectivity can lead to difficulties in purification, reduced biological activity of the target molecule, and overall lower process efficiency. This guide will address the common hurdles and provide solutions grounded in mechanistic principles.

II. Troubleshooting Guide & FAQs: Navigating Common Experimental Issues

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My asymmetric allylation of ethyl pyruvate results in low enantiomeric excess (ee). What are the most likely causes?

A1: Low enantiomeric excess is a common issue that can stem from several factors. A systematic investigation is crucial for pinpointing the root cause. Key areas to investigate include:

  • Catalyst Integrity and Activity:

    • Purity and Activation: The chiral catalyst may be impure or improperly activated. Ensure the catalyst is of high purity and, if necessary, activated according to established protocols.

    • Catalyst Degradation: Palladium catalysts, for instance, can be sensitive to air and moisture, leading to the formation of palladium black, an indicator of catalyst decomposition.[1] Store and handle catalysts under an inert atmosphere.

    • Incorrect Loading: The catalyst loading is a critical parameter. Too low a concentration may result in a slow, non-selective background reaction, while too high a concentration can sometimes lead to the formation of less selective catalytic species.

  • Reagent and Solvent Quality:

    • Impurities: Trace impurities in the substrate, allylating agent, or solvent can poison the catalyst or interfere with the chiral environment. For instance, water or protic impurities in Grignard reagents can quench the reagent and affect the reaction.[2]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity. It is often beneficial to screen a range of solvents.

  • Reaction Conditions:

    • Temperature: Temperature plays a crucial role in stereoselectivity. Generally, lower temperatures favor higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. However, some catalytic systems have an optimal temperature range, and deviations can lead to reduced selectivity.

    • Reaction Time: Allowing the reaction to proceed for too long after completion can sometimes lead to racemization of the product, especially if the product is sensitive to the reaction conditions.

Q2: I am observing the formation of significant side products in my Nozaki-Hiyama-Kishi (NHK) reaction. What are they, and how can I minimize them?

A2: The Nozaki-Hiyama-Kishi reaction is known for its high chemoselectivity towards aldehydes, but side reactions can still occur.[3][4] A common side product is the homocoupling of the allyl halide to form a diene. This is particularly prevalent when the concentration of the nickel co-catalyst is too high.[5]

  • Minimization Strategy:

    • Control Nickel Loading: Carefully control the amount of the nickel(II) salt used as a co-catalyst. The optimal loading is typically in the range of 1-10 mol%.

    • Slow Addition: Slow addition of the allyl halide to the reaction mixture can help to maintain a low concentration of the organonickel intermediate, thus disfavoring the homocoupling reaction.

    • Purity of Chromium Salts: The success of the NHK reaction is highly dependent on the source and purity of the chromium(II) chloride.[4][6] Using high-purity, anhydrous CrCl₂ is essential.

Q3: My Grignard reaction with ethyl pyruvate is giving a mixture of products and low yield. What could be the issue?

A3: Grignard reactions with α-keto esters can be complicated by several factors:

  • Enolization of the Keto Ester: The Grignard reagent can act as a base and deprotonate the α-keto ester, leading to the formation of an enolate and reducing the yield of the desired tertiary alcohol.

  • Reduction of the Ketone: If the Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol.

  • Addition to the Ester: Grignard reagents can also add to the ester functionality, leading to the formation of a tertiary alcohol with two identical alkyl groups from the Grignard reagent.[7]

  • Impure Magnesium: The purity of the magnesium used to prepare the Grignard reagent is critical. Impurities such as iron and manganese can have a detrimental effect on the reaction.[8]

  • Troubleshooting Steps:

    • Use a Non-Enolizable Keto Ester (if possible): If the substrate allows, using an α-keto ester without α-protons can prevent enolization.

    • Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can disfavor enolization and other side reactions.

    • Inverse Addition: Adding the Grignard reagent slowly to the keto ester can help to minimize side reactions by keeping the concentration of the Grignard reagent low.

    • Use High-Purity Magnesium: Ensure the use of high-purity magnesium turnings for the preparation of the Grignard reagent.[9]

Q4: How do I choose the right chiral ligand for my asymmetric allylation?

A4: The selection of the chiral ligand is arguably the most critical factor in achieving high enantioselectivity. The "best" ligand is often substrate-dependent, and some screening is usually necessary. However, some general guidelines can be followed:

  • Well-Established Ligand Families: For palladium-catalyzed asymmetric allylic alkylations, ligands such as (R)- or (S)-BINAP and their derivatives are often a good starting point.[10] For other metal-catalyzed reactions, ligands like PHOX (phosphinooxazoline) have shown great success.[11]

  • Consider the Mechanism: The ligand influences the stereochemical outcome by creating a chiral pocket around the metal center, which then dictates the facial selectivity of the nucleophilic attack. Understanding the proposed transition state models for a given reaction can aid in ligand selection.

  • Consult the Literature: A thorough literature search for similar transformations is the most effective way to identify promising ligand candidates.

Q5: What are the best practices for purifying the chiral 2-hydroxy-2-allyl-5-hexenoic acid ester product to improve its enantiomeric purity?

A5: If the enantiomeric excess of the crude product is not satisfactory, purification is necessary.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating enantiomers.[12] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[13][14][15] Method development involves screening different chiral columns and mobile phases to achieve baseline separation.

  • Diastereomeric Recrystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by recrystallization. The desired diastereomer is then treated to remove the chiral auxiliary, yielding the enantiomerically pure product.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC with a chiral stationary phase can be an option.

III. Data Presentation: Comparative Analysis of Chiral Ligands

The following table summarizes the performance of various chiral ligands in the asymmetric allylation of a model α-keto ester, providing a comparative overview to guide your experimental design.

Chiral LigandMetal CatalystSubstrateAllylating AgentSolventTemp (°C)ee (%)Reference
(R)-BINAP[Pd(allyl)Cl]₂Ethyl PyruvateAllyltributyltinTHF-2088[10]
(S,S)-Chiraphos[Pd(allyl)Cl]₂Methyl PyruvateAllyl AcetateCH₂Cl₂075Literature Precedent
(R)-Tol-BINAPCu(OTf)₂Ethyl BenzoylformateAllylboronic acid pinacol esterToluene2592[16]
PHOXPd(OAc)₂2-acetylcyclohexanoneAllyl acetateDioxane2595[11]
Salen-Cr(III)CrCl₂/NiCl₂BenzaldehydeAllyl BromideDME2592[3]

IV. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key synthetic methods discussed in this guide.

Protocol 1: Palladium-Catalyzed Asymmetric Allylation of Ethyl Pyruvate using (R)-BINAP

This protocol is adapted from established procedures for the asymmetric allylation of α-keto esters.[10]

Materials:

  • [Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Ethyl pyruvate

  • Allyltributyltin

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.01 mmol, 3.6 mg) and (R)-BINAP (0.022 mmol, 13.7 mg) in anhydrous THF (2 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Add ethyl pyruvate (1.0 mmol, 116 mg) to the reaction mixture.

  • Slowly add allyltributyltin (1.2 mmol, 397 mg) dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of KF (5 mL) and stir vigorously for 1 hour to precipitate the tin salts.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-hydroxy-2-allyl-5-hexenoic acid ethyl ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Nozaki-Hiyama-Kishi (NHK) Reaction for the Synthesis of a Chiral Homoallylic Alcohol

This protocol provides a general procedure for the NHK reaction.[5][17]

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Ethyl pyruvate

  • Allyl bromide

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CrCl₂ (4.0 mmol, 492 mg) and NiCl₂ (0.1 mmol, 13 mg).

  • Add anhydrous DMF (10 mL) and stir the suspension at room temperature.

  • In a separate flask, prepare a solution of ethyl pyruvate (1.0 mmol, 116 mg) and allyl bromide (1.5 mmol, 181 mg) in anhydrous DMF (5 mL).

  • Add the solution of the substrates to the CrCl₂/NiCl₂ suspension dropwise over 20 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by pouring it into 50 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic alcohol.

V. Visualization of Key Concepts

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.

Diagram 1: General Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Workflow start Low Enantioselectivity Observed cat_check Catalyst Integrity Check (Purity, Activity, Loading) start->cat_check reagent_check Reagent & Solvent Purity Check start->reagent_check cond_check Reaction Condition Optimization (Temperature, Time, Concentration) start->cond_check analysis_check Analytical Method Validation (Chiral HPLC/GC) start->analysis_check solution High Enantioselectivity Achieved cat_check->solution Issue Resolved reagent_check->solution Issue Resolved cond_check->solution Issue Resolved analysis_check->solution Issue Resolved

Caption: A systematic approach to troubleshooting low enantioselectivity.

Diagram 2: Mechanistic Rationale for Stereochemical Control in Asymmetric Allylation

Stereocontrol_Mechanism cluster_catalyst Chiral Catalyst Environment cluster_transition_states Diastereomeric Transition States cluster_products Enantiomeric Products catalyst [M-L*] substrate α-Keto Ester ts_re TS-Re (Higher Energy) catalyst->ts_re Re-face attack ts_si TS-Si (Lower Energy) catalyst->ts_si Si-face attack allyl Allyl Nucleophile substrate->ts_re Re-face attack substrate->ts_si Si-face attack allyl->ts_re Re-face attack allyl->ts_si Si-face attack prod_s (S)-Product (Minor) ts_re->prod_s prod_r (R)-Product (Major) ts_si->prod_r

Caption: The chiral catalyst creates diastereomeric transition states, leading to the preferential formation of one enantiomer.

VI. References

  • NROChemistry. (n.d.). Nozaki-Hiyama-Kishi Reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Investigation of the diastereoselectivity in the addition of organometallics to the α-keto esters of axially chiral 1,1′-binaphthalen-2-ol derivatives. [Link]

  • University of Illinois Urbana-Champaign. (2002). THE NOZAKI-HIYAMA-KISHI REACTION. [Link]

  • Harvard University. (n.d.). The Nozaki-Hiyama-Kishi Reaction, Asymmetric Additions to Carbonyl Compounds. [Link]

  • Unknown Source. (n.d.). Nozaki-Hiyama-Kishi Reaction. [Link]

  • SciSpace. (1992). Diastereoselective Addition of Organometallics to α‐Keto Esters Bearing chiro‐Inositol Derivatives as Chiral Auxiliaries. [Link]

  • SciSpace. (n.d.). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. [Link]

  • PubMed Central. (n.d.). Unusual Allylpalladium Carboxylate Complexes: Identification of the Resting State of Catalytic Enantioselective Decarboxylative Ketone Allylic Alkylation Reactions. [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. [Link]

  • Wikipedia. (n.d.). Nozaki–Hiyama–Kishi reaction. [Link]

  • ACS Publications. (n.d.). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. [Link]

  • ACS Publications. (n.d.). Nozaki−Hiyama−Kishi Reactions Catalytic in Chromium. [Link]

  • PubMed Central. (n.d.). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. [Link]

  • ResearchGate. (n.d.). Unusual Allylpalladium Carboxylate Complexes: Identification of the Resting State of Catalytic Enantioselective Decarboxylative Allylic Alkylation Reactions of Ketones. [Link]

  • Semantic Scholar. (n.d.). The Stereochemistry of the Nozaki-Hiyama-Kishi Reaction and the Construction of 10-Membered Lactones. The Enantioselective Total. [Link]

  • Unknown Source. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. [Link]

  • PubMed Central. (2023). Asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes by synergistic Pd/chiral primary amine catalysis. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • PubMed Central. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]

  • PubMed. (2024). Mechanistic Insights into Sc(III)-Catalyzed Asymmetric Homologation of Ketones with Diazo Compounds: How Trans Influence Assists in Controlling Stereochemistry. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • PubMed. (2003). Asymmetric allylation of unsymmetrical 1,3-diketones using a BINAP-palladium catalyst. [Link]

  • Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. [Link]

  • ResearchGate. (n.d.). Enantioselective allylation of β-keto esters a Enantioselective.... [Link]

  • Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). [Link]

  • PubMed Central. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. [Link]

  • Unknown Source. (n.d.). Asymmetric reactions_synthesis. [Link]

  • PubMed. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. [Link]

  • ETH Zurich. (2015). Key Concepts in Stereoselective Synthesis. [Link]

  • OUCI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • PubMed Central. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. [Link]

  • PubMed Central. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. [Link]

  • TDX (Tesis Doctorals en Xarxa). (n.d.). Palladium-catalyzed asymmetric allylic amination. development and synthetic applications. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • PubMed Central. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • PubMed Central. (n.d.). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. [Link]

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Technical Support Center: Purification of Synthetic 2-Oxohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic 2-Oxohex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this versatile α-keto acid. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with robust and reliable solutions.

Introduction: The Challenge of Purity

Synthetic this compound is a valuable building block in organic synthesis. However, its purification can be challenging due to its reactive nature, containing a carboxylic acid, a ketone, and an alkene functional group. Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, and degradation of the product itself. This guide provides a systematic approach to identifying and removing these impurities, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise during the purification of this compound.

Q1: My final product is an oil, but I expected a solid. What could be the reason?

A1: this compound is reported to be an oil at room temperature. If you were expecting a solid, it might be due to literature discrepancies or the presence of impurities that are preventing crystallization. The first step is to confirm the identity of your product using analytical techniques like NMR and Mass Spectrometry. If the product is correct, the oily nature is likely inherent. If significant impurities are present, they can lower the melting point or inhibit crystallization.

Q2: I have a persistent impurity with a similar polarity to my product that co-elutes during column chromatography. How can I separate them?

A2: This is a common challenge. Here are a few strategies to tackle this:

  • Optimize your chromatography:

    • Solvent System Modification: A slight change in the polarity of your eluent system can significantly alter the separation. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the selectivity. Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape of acidic compounds and may aid in separation.

    • Gradient Elution: If you are using isocratic elution, switching to a shallow gradient can often resolve closely eluting compounds.

    • Different Stationary Phase: If you are using standard silica gel, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like C18 (reverse-phase).

  • Chemical Derivatization: In some cases, you can temporarily derivatize your product or the impurity to drastically change its polarity. For example, you could esterify the carboxylic acid, perform the chromatography, and then hydrolyze the ester back to the acid.

  • Recrystallization: If your product is an oil, you might be able to crystallize it from a suitable solvent system at low temperatures. See the detailed protocol below.

Q3: My NMR spectrum shows signals that I suspect are from unreacted starting materials. How can I remove them?

A3: The removal strategy depends on the starting materials used. A common synthetic route is the oxidation of 5-hexen-2-one.

  • Removing unreacted 5-hexen-2-one: This neutral ketone can be effectively removed using an acid-base extraction. Your product, being a carboxylic acid, will be deprotonated by a mild base like sodium bicarbonate and move into the aqueous layer, while the neutral ketone will remain in the organic layer.[1][2][3][4][5]

Q4: I suspect the presence of aldehydic impurities. How can I confirm and remove them?

A4: Aldehydic impurities can arise from over-oxidation or side reactions.

  • Confirmation: Aldehydic protons typically appear in the 9-10 ppm region of a ¹H NMR spectrum. Specific chemical tests like the 2,4-dinitrophenylhydrazine (DNPH) test can also indicate the presence of aldehydes and ketones.

  • Removal:

    • Bisulfite Extraction: Aldehydes and some unhindered ketones react with sodium bisulfite to form water-soluble adducts, which can be removed by extraction.

    • Selective Oxidation: Under carefully controlled conditions, aldehydes can be selectively oxidized to the corresponding carboxylic acids using mild oxidizing agents. The resulting carboxylic acid might be easier to separate from your desired keto acid.

Q5: My product seems to be degrading over time, even after purification. How can I improve its stability?

A5: The presence of both an α-keto acid and a terminal alkene makes this compound susceptible to degradation.

  • Storage: Store the purified compound at low temperatures (-20°C is recommended) under an inert atmosphere (nitrogen or argon) to minimize oxidation and polymerization.

  • Avoid Strong Acids and Bases: Strong acids or bases can catalyze isomerization of the double bond or other unwanted reactions. Ensure your purification steps avoid prolonged exposure to harsh pH conditions.

  • Light Sensitivity: Unsaturated compounds can be light-sensitive. Store your product in an amber vial to protect it from light.

Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective purification methods for this compound.

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This protocol is highly effective for removing non-acidic impurities, such as unreacted starting material (e.g., 5-hexen-2-one).

Experimental Workflow Diagram:

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., Ether) add_base Add Saturated NaHCO3 Solution start->add_base separate Separate Layers (Separatory Funnel) add_base->separate organic_layer Organic Layer: Neutral Impurities separate->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium 2-oxohex-5-enoate separate->aqueous_layer Bottom Layer acidify Acidify with Cold 2M HCl to pH ~2 aqueous_layer->acidify extract_product Extract with Organic Solvent (e.g., Ether) acidify->extract_product dry_evaporate Dry (Na2SO4), Filter, and Evaporate extract_product->dry_evaporate pure_product Pure this compound dry_evaporate->pure_product

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate (EtOAc).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the sodium salt of your carboxylic acid. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product is extracted. Combine the aqueous layers.

  • Backwash (Optional but Recommended): To remove any neutral impurities that may have been carried over into the aqueous layer, wash the combined aqueous layers with a small portion of the organic solvent. Discard this organic wash.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2 (test with pH paper). Your product will precipitate out if it's a solid at this temperature, or the solution will become cloudy if it's an oil.

  • Product Extraction: Extract the acidified aqueous solution three times with fresh portions of the organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Flash Column Chromatography

This method is useful for separating compounds with different polarities.

Experimental Workflow Diagram:

ColumnChromatography start Prepare Slurry of Silica Gel in Eluent pack_column Pack Column with Slurry start->pack_column load_sample Load Crude Product (adsorbed on silica or in minimal solvent) pack_column->load_sample elute Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4. A common starting point for a molecule like this would be a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure with air or nitrogen.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Troubleshooting Common Column Chromatography Issues

IssuePotential CauseSuggested Solution
Poor Separation Inappropriate solvent system.Optimize the eluent polarity based on TLC analysis. Try a different solvent system (e.g., DCM/MeOH).
Column overload.Use a larger column or load less sample.
Tailing Peaks Compound is too polar for the eluent or interacting strongly with the silica.Add a small amount (0.1-1%) of acetic acid to the eluent to suppress deprotonation of the carboxylic acid.
Cracked Column Bed Improper packing or running the column dry.Ensure the column is packed evenly and never let the solvent level drop below the top of the silica.
Protocol 3: Low-Temperature Recrystallization

Even though this compound is an oil at room temperature, it may be possible to crystallize it at lower temperatures. This can be a highly effective purification technique.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at low temperatures but more soluble at room temperature (or slightly above). A good starting point would be a mixed solvent system, such as diethyl ether/hexanes or ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude oil in a minimal amount of the more polar solvent (e.g., diethyl ether) at room temperature.

  • Induce Cloudiness: Slowly add the less polar solvent (e.g., hexanes) dropwise with stirring until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the more polar solvent until the solution becomes clear again.

  • Crystallization: Loosely cap the flask and place it in a refrigerator (-4°C), and then move it to a freezer (-20°C). Allow it to stand undisturbed for several hours to overnight.

  • Isolation: If crystals have formed, quickly filter the cold solution through a pre-chilled Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • SpectraBase. (n.d.). (Z)-2-Hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid. Retrieved from [Link]

  • Pivnitsky, K. K., et al. (2000). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Russian Chemical Bulletin, 49(1), 81-85. Retrieved from [Link]

  • Sandrock, D. L., & Scheidt, K. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments: JoVE, (134), 57321. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Niemczyk, M. (2010, September 2). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54321116, this compound. Retrieved from [Link]

Sources

Technical Support Center: Enhancing 2-Oxohex-5-enoic Acid Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-Oxohex-5-enoic acid. This resource is designed for researchers, scientists, and drug development professionals who are looking to overcome the challenges associated with detecting this small organic acid by mass spectrometry. As a reactive α-keto acid, this compound presents unique difficulties in stability and ionization. This guide provides in-depth, field-proven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to help you develop a robust and sensitive analytical method.

Section 1: Foundational Challenges & Initial Troubleshooting

This section addresses the most common initial hurdles encountered when developing a method for this compound.

Q1: I am not seeing any signal, or my signal for this compound is extremely low and inconsistent. What is the most likely cause?

A: The most probable causes are a combination of poor ionization efficiency and analyte loss due to matrix effects or instability. This compound, being a small carboxylic acid, can be challenging to analyze directly.[1]

  • Poor Ionization Efficiency: Small, polar molecules like this compound often exhibit poor ionization in standard electrospray ionization (ESI) sources. The molecule lacks easily ionizable functional groups that readily accept or lose a proton.[1]

  • Matrix Effects: When analyzing complex biological samples (e.g., plasma, urine, tissue extracts), co-eluting endogenous components like phospholipids, salts, and proteins can interfere with the ionization of your target analyte.[2][3] This interference can either suppress or, less commonly, enhance the signal, leading to poor accuracy and reproducibility.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.

  • Analyte Instability: α-keto acids can be reactive and may degrade during sample processing, especially with changes in temperature or pH.[1][5] This leads to a direct loss of the analyte before it even reaches the instrument.

Q2: How can I determine if matrix effects are the primary issue in my assay?

A: A systematic assessment is crucial to confirm and quantify the impact of the sample matrix. The post-extraction spike method is considered the gold standard for this purpose.

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the final, clean reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire extraction procedure. In the final step, spike the resulting clean extract with the analytical standard to the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the analytical standard into a blank matrix sample before starting the extraction procedure. This set is used to evaluate recovery, not the matrix effect itself.

  • Analyze and Calculate the Matrix Factor (MF):

    • Inject and analyze multiple replicates from Set A and Set B.

    • Calculate the Matrix Factor using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Interpret the Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression is occurring.

    • MF > 1: Ion enhancement is occurring.

A significant deviation from 1 indicates that your method is being adversely affected by the matrix and requires optimization of the sample cleanup, chromatography, or both.[6]

Section 2: The Power of Derivatization: A Strategy for Success

For challenging molecules like this compound, chemical derivatization is often the most effective strategy to dramatically improve detection limits.

Q3: What is chemical derivatization, and how can it improve my detection limit?

A: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties. For this compound, the goals are twofold:

  • Increase Stability: The reaction can "cap" the reactive keto group, preventing degradation during sample handling and analysis.[5]

  • Enhance Ionization Efficiency: A derivatizing agent can introduce a functional group that is easily ionized (e.g., a group with high proton affinity or a permanent charge). This significantly boosts the signal intensity in the mass spectrometer.[1]

Several derivatization agents are highly effective for keto acids. The choice depends on your sample matrix and instrumentation (LC-MS vs. GC-MS).

Derivatization AgentTarget GroupKey AdvantageReference
o-Phenylenediamine (OPD) α-Keto groupForms a stable quinoxalinol product that ionizes well in positive ESI mode. Widely used and reliable.[7][8]
PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) Keto groupCreates a derivative with high electron affinity, excellent for negative ion mode ESI or Electron Capture Negative Ionization (ECNI) GC-MS.[9]
Dansylhydrazine Carbonyl groupIntroduces a dansyl group, which has excellent ionization efficiency and is also fluorescent, allowing for orthogonal detection.[1]
Q4: Can you provide a reliable protocol for derivatizing this compound for LC-MS analysis?

A: Absolutely. The following protocol is based on the well-established derivatization of α-keto acids with o-phenylenediamine (OPD).[7] This procedure converts the keto acid into a stable and readily ionizable 3-alkyl-2-quinoxalinol derivative.

Experimental Protocol: OPD Derivatization for LC-MS/MS

  • Sample Preparation:

    • Start with your deproteinized sample extract (e.g., from a protein precipitation with methanol or acetonitrile).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or low heat (<40°C).

  • Derivatization Reaction:

    • Prepare a fresh OPD solution: 1 mg/mL of o-phenylenediamine in 2 M hydrochloric acid (HCl).

    • Reconstitute the dried sample extract in 100 µL of the OPD solution.

    • Add 50 µL of a 20 mg/mL solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to catalyze the reaction.

    • Vortex briefly and incubate the reaction mixture at 60°C for 30 minutes in a sealed vial.

  • Extraction of Derivative:

    • After incubation, cool the sample to room temperature.

    • Neutralize the reaction by adding 50 µL of 1 M sodium hydroxide (NaOH).

    • Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at >2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) containing the derivatized analyte to a new tube.

  • Final Preparation for Injection:

    • Evaporate the ethyl acetate to dryness under nitrogen.

    • Reconstitute the final residue in a suitable mobile phase (e.g., 100 µL of 50:50 Methanol:Water with 0.1% Formic Acid).

    • The sample is now ready for LC-MS/MS analysis.

Section 3: Optimizing LC-MS Parameters

Even with derivatization, fine-tuning your instrument settings is critical for achieving the lowest possible detection limit.

Q5: What are the optimal Liquid Chromatography (LC) conditions for analyzing the derivatized this compound?

A: The goal of chromatography is to achieve a sharp, symmetrical peak shape and to separate the analyte from any remaining matrix components that could cause ion suppression.

  • Column Choice: A standard C18 reversed-phase column (e.g., 2.1 mm ID, <3 µm particle size) is an excellent starting point for the OPD derivative, which is significantly less polar than the original molecule.

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid. The formic acid is crucial as it provides a source of protons to promote efficient ionization in positive ESI mode.[10][11]

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid. Acetonitrile is often preferred for its lower viscosity and ability to produce sharp peaks.

  • Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B to elute the derivative, hold for a brief wash, and then re-equilibrate. A higher organic content during elution improves desolvation efficiency in the ESI source, boosting sensitivity.[12]

Q6: How should I set up the mass spectrometer for maximum sensitivity?

A: This involves optimizing both the ion source and the mass analyzer (e.g., for Multiple Reaction Monitoring, MRM).

1. Ion Source Optimization: This should be done by infusing a standard solution of the derivatized analyte and systematically adjusting parameters to maximize the signal.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) for the OPD derivative.

  • Capillary Voltage: Typically 3.0 - 4.5 kV. Find the "sweet spot" where the signal is maximal and stable.

  • Gas Flows (Nebulizer and Drying Gas): These must be optimized to ensure efficient desolvation of the droplets. Higher flow rates can improve desolvation but may reduce sensitivity if set too high.

  • Source Temperature: A higher temperature aids in solvent evaporation but can cause degradation if excessive. Typical values range from 300-450°C.[7]

2. Mass Analyzer (MRM) Optimization: For quantitative analysis, MRM is the preferred mode for its selectivity and sensitivity.

  • Precursor Ion (Q1): This will be the protonated molecular ion [M+H]⁺ of the OPD-derivatized this compound.

    • Molecular Formula of this compound: C₆H₈O₃ (Exact Mass: 128.0473 Da).[13]

    • The OPD derivatization reaction involves condensation and the loss of two water molecules, forming a quinoxalinol derivative. You must calculate the exact mass of this derivative to set your precursor ion m/z.

  • Product Ions (Q3): Infuse the derivatized standard and perform a product ion scan to identify the most intense and stable fragment ions. These will be your product ions for the MRM transitions. Common fragmentations involve cleavages of the side chain.[14][15]

  • Collision Energy (CE): For each MRM transition, optimize the collision energy to find the voltage that produces the most abundant product ion.

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (for OPD derivative)The quinoxalinol structure readily accepts a proton.
Mobile Phase Additive 0.1% Formic AcidProvides a proton source to enhance [M+H]⁺ formation.[11]
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity by filtering for both a specific precursor and product ion.
Collision Energy Optimize empirically (e.g., 10-40 eV)The optimal energy for fragmentation is compound-specific and must be determined experimentally.
Section 4: Systematic Troubleshooting Workflow

When faced with a persistent sensitivity issue, a logical workflow can help isolate the problem.

Q7: I've tried the suggestions above, but my signal is still poor. What is a systematic way to troubleshoot this?

A: Use the following workflow to diagnose the issue. Start at the top and work your way down. This ensures you are not trying to optimize the MS when the problem lies in your sample preparation.

// Nodes Start [label="Symptom: Low or No Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Standard [label="Q: Is the analytical standard okay?\nInject a fresh, concentrated standard directly.", fillcolor="#FBBC05", fontcolor="#202124"]; Signal_OK [label="Signal is Strong", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Signal [label="Signal is Still Weak/Absent", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample_Prep_Issue [label="Problem Area: Sample Prep / Derivatization", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deriv_Check [label="Verify derivatization efficiency.\nCheck reagent age/purity.\nOptimize reaction time/temp."]; Extraction_Check [label="Assess extraction recovery with a pre-extraction spike."];

LC_Issue [label="Problem Area: LC System", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peak_Shape [label="Check for peak broadening/splitting.\nEnsure correct mobile phase pH.\nCheck for system leaks or blockages."];

MS_Issue [label="Problem Area: Mass Spectrometer", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tune_Cal [label="Is the MS tuned and calibrated?\nRun system suitability test."]; Source_Clean [label="Clean the ion source (capillary, cone).\nContamination is a common cause of sensitivity loss."]; Source_Params [label="Re-optimize source parameters:\nVoltage, Gas Flows, Temperature."];

// Connections Start -> Check_Standard; Check_Standard -> Signal_OK; Check_Standard -> No_Signal;

Signal_OK -> Sample_Prep_Issue [label="Indicates issue is with sample matrix or processing"]; Sample_Prep_Issue -> Deriv_Check; Sample_Prep_Issue -> Extraction_Check;

No_Signal -> LC_Issue [label="If standard is bad, suspect LC or MS"]; LC_Issue -> Peak_Shape;

No_Signal -> MS_Issue [label="If LC is okay, focus on MS"]; MS_Issue -> Tune_Cal; Tune_Cal -> Source_Clean [label="If calibrated, check for dirt"]; Source_Clean -> Source_Params [label="If clean, re-optimize"]; } .dot

Caption: Systematic troubleshooting workflow for low MS signal.

References
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC–MS bioanalysis. (2019). National Institutes of Health. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Allied Academies. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved from [Link]

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (2016). ACS Publications. Retrieved from [Link]

  • Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (2014). National Institutes of Health. Retrieved from [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). J-STAGE. Retrieved from [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Nicole Paul. Retrieved from [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2018). National Institutes of Health. Retrieved from [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). MDPI. Retrieved from [Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. (2003). PubMed. Retrieved from [Link]

  • Low sensitivity with mass spectrometer - WKB54045. (n.d.). Waters. Retrieved from [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022). Chromatography Online. Retrieved from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI, Inc. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. (2021). Technology Networks. Retrieved from [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013). ResearchGate. Retrieved from [Link]

  • Formic acid in MS. (2024). Reddit. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery: 2-Oxohex-5-enoic Acid vs. 2-Oxohex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the nuanced structural differences between isomeric small molecules can lead to vastly different pharmacological profiles. This guide provides a detailed comparative analysis of two such isomers: 2-Oxohex-5-enoic acid and 2-Oxohex-4-enoic acid. Both are six-carbon α-keto acids, a class of compounds known for their diverse biological activities and synthetic versatility.[1] The key distinction lies in the position of the carbon-carbon double bond, which dictates the electronic properties and, consequently, the reactivity and biological potential of each molecule. 2-Oxohex-4-enoic acid possesses a conjugated system where the double bond is in conjugation with the α-keto-acid moiety, rendering it an α,β-unsaturated carbonyl compound. In contrast, this compound features a non-conjugated, terminal double bond. This guide will dissect these structural differences, proposing experimental workflows to synthesize, characterize, and evaluate these compounds, thereby providing a framework for researchers to explore their potential as novel therapeutic agents.

I. Physicochemical and Spectroscopic Properties: A Comparative Overview

A fundamental step in evaluating any potential drug candidate is the thorough characterization of its physicochemical and spectroscopic properties. While experimental data for these specific compounds is not widely published, we can predict their properties based on their structures and data from similar compounds.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Oxohex-4-enoic acidRationale for Differences
IUPAC Name This compound[2](4Z)-2-oxohex-4-enoic acid (cis) / (4E)-2-oxohex-4-enoic acid (trans)[3][4]Position of the double bond.
CAS Number 80003-58-3[2]17298-80-5 (cis isomer)[3]Unique identifiers for distinct chemical structures.
Molecular Formula C₆H₈O₃[2]C₆H₈O₃[3]Isomers share the same molecular formula.
Molecular Weight 128.13 g/mol [2]128.13 g/mol [3]Isomers have the same molecular weight.
Predicted Boiling Point HigherLowerThe terminal double bond in the 5-enoic acid allows for less restricted rotation and potentially stronger intermolecular forces compared to the more rigid conjugated system of the 4-enoic acid.
Predicted Solubility Similar in polar solventsSimilar in polar solventsBoth molecules possess a polar carboxylic acid group, conferring solubility in polar solvents.[3]
Predicted pKa ~3-4~3-4The acidity is primarily determined by the carboxylic acid group, which is electronically distant from the double bond in both isomers, leading to similar expected pKa values.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

  • This compound:

    • A terminal vinyl group (CH₂=CH-) would show characteristic signals in the 5-6 ppm region with complex splitting patterns.

    • Protons on the carbon adjacent to the carbonyl group (C3) would appear around 2.8-3.2 ppm.

  • 2-Oxohex-4-enoic acid:

    • Vinylic protons of the conjugated system would be deshielded and appear further downfield compared to the 5-enoic acid, likely in the 6-7.5 ppm range.

    • The coupling constant between the vinylic protons would be indicative of the double bond geometry (cis or trans).

Expected ¹³C NMR Spectral Features:

  • This compound:

    • Two sp² carbons for the terminal alkene around 115-140 ppm.

    • The α-keto carbonyl carbon would be significantly deshielded, appearing around 190-200 ppm.

    • The carboxylic acid carbonyl would be around 170-180 ppm.

  • 2-Oxohex-4-enoic acid:

    • The β-carbon of the conjugated system would be significantly deshielded due to resonance, while the α-carbon would be more shielded.

    • The carbonyl carbons would show similar shifts to the 5-enoic acid isomer.

Expected IR Spectral Features:

  • Both compounds will exhibit a strong, broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

  • Both will show two distinct C=O stretching bands: one for the α-keto group (~1720-1740 cm⁻¹) and one for the carboxylic acid (~1700-1720 cm⁻¹).

  • The C=C stretch for the non-conjugated double bond in this compound will be weaker and around 1640-1680 cm⁻¹, while the conjugated C=C stretch in 2-oxohex-4-enoic acid will be stronger and at a slightly lower frequency (1600-1640 cm⁻¹).

II. Comparative Stability and Reactivity

The key difference in the electronic structure of these two isomers has profound implications for their stability and chemical reactivity.

Stability:

The conjugated system of double bonds in 2-oxohex-4-enoic acid allows for the delocalization of π-electrons across the C=C and C=O bonds. This delocalization results in a more stable molecule compared to the non-conjugated this compound, where the double bond is isolated from the carbonyl groups. This increased stability of conjugated systems is a well-established principle in organic chemistry.

Reactivity:

The differing electronic landscapes of the two molecules dictate their susceptibility to nucleophilic attack.

  • This compound: The reactive sites are the carbonyl carbons and the terminal double bond. The double bond will undergo typical electrophilic addition reactions.

  • 2-Oxohex-4-enoic acid: As an α,β-unsaturated carbonyl compound, it possesses two electrophilic sites: the carbonyl carbon and the β-carbon. This makes it susceptible to 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon), also known as a Michael addition.[5] This opens up a wider range of potential reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.

G Reactivity of 2-Oxohex-4-enoic Acid 2-Oxohex-4-enoic_Acid 2-Oxohex-4-enoic Acid (α,β-unsaturated carbonyl) Addition_1_2 1,2-Addition (at Carbonyl Carbon) 2-Oxohex-4-enoic_Acid->Addition_1_2 Addition_1_4 1,4-Conjugate Addition (Michael Addition at β-Carbon) 2-Oxohex-4-enoic_Acid->Addition_1_4 Nucleophile Nucleophile (e.g., R-SH) Nucleophile->2-Oxohex-4-enoic_Acid Attack

Caption: Potential nucleophilic attack pathways on 2-Oxohex-4-enoic acid.

III. Proposed Experimental Workflow: Synthesis and Characterization

To enable a direct comparison of their biological activities, a robust and reproducible synthesis of both isomers is paramount. The following section outlines proposed synthetic routes and a comprehensive characterization workflow.

G General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start_5 Starting Material for This compound Synth_5 Proposed Synthesis of This compound Start_5->Synth_5 Product_5 Crude this compound Synth_5->Product_5 Purify_5 Chromatography Product_5->Purify_5 Start_4 Starting Material for 2-Oxohex-4-enoic Acid Synth_4 Proposed Synthesis of 2-Oxohex-4-enoic Acid Start_4->Synth_4 Product_4 Crude 2-Oxohex-4-enoic Acid Synth_4->Product_4 Purify_4 Chromatography Product_4->Purify_4 NMR_5 NMR (¹H, ¹³C) Purify_5->NMR_5 MS_5 Mass Spectrometry Purify_5->MS_5 IR_5 IR Spectroscopy Purify_5->IR_5 NMR_4 NMR (¹H, ¹³C) Purify_4->NMR_4 MS_4 Mass Spectrometry Purify_4->MS_4 IR_4 IR Spectroscopy Purify_4->IR_4 Bio_Eval Comparative Assays (Cytotoxicity, Enzyme Inhibition) IR_5->Bio_Eval IR_4->Bio_Eval

Caption: A generalized workflow for the synthesis, purification, and characterization of the two isomers.

A. Proposed Synthesis of this compound

A plausible route to the non-conjugated isomer involves the oxidation of a suitable precursor. A potential starting material is 1-hexen-5-one, which can be synthesized via various methods.

Protocol:

  • Oxidation of 1-hexen-5-one: To a solution of 1-hexen-5-one in a suitable solvent such as dichloromethane, add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the oxidant byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

B. Proposed Synthesis of 2-Oxohex-4-enoic Acid

The synthesis of the conjugated isomer can be achieved through the oxidation of the corresponding α-hydroxy acid, which can be prepared from commercially available starting materials. A likely route involves the oxidation of trans-4-hexenoic acid.[6]

Protocol:

  • α-Bromination of trans-4-hexenoic acid: Treat trans-4-hexenoic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN.

  • Hydrolysis to α-hydroxy acid: Hydrolyze the resulting α-bromo acid using aqueous base to form the corresponding α-hydroxy acid.

  • Oxidation to α-keto acid: Oxidize the α-hydroxy acid to the desired 2-oxohex-4-enoic acid using a suitable oxidizing agent, such as manganese dioxide (MnO₂) or a Swern oxidation.

  • Purification: Purify the final product by column chromatography or recrystallization.

C. Analytical Characterization

The identity and purity of the synthesized compounds should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial to confirm the proposed structures and to distinguish between the two isomers based on the chemical shifts and coupling constants of the vinylic protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy will verify the presence of the key functional groups (carboxylic acid, ketone, and carbon-carbon double bond) and can help differentiate between the conjugated and non-conjugated systems.

IV. Comparative Biological Activity: A Mechanistic Perspective

The structural and reactivity differences between this compound and 2-oxohex-4-enoic acid are expected to translate into distinct biological activities. The presence of the α,β-unsaturated carbonyl moiety in 2-oxohex-4-enoic acid makes it a potential Michael acceptor, a feature often associated with the biological activity of various natural products and synthetic compounds.[7]

A. Proposed Mechanism of Action: Enzyme Inhibition

Many enzymes, particularly those with a cysteine residue in their active site, are susceptible to inhibition by Michael acceptors. The nucleophilic thiol group of cysteine can attack the electrophilic β-carbon of the α,β-unsaturated carbonyl system in 2-oxohex-4-enoic acid, leading to covalent modification and irreversible inhibition of the enzyme.[1] In contrast, this compound, lacking this conjugated system, is not expected to act as a Michael acceptor and is therefore less likely to inhibit enzymes through this mechanism.

G Proposed Enzyme Inhibition by 2-Oxohex-4-enoic Acid Enzyme Enzyme with Active Site Cysteine (Cys-SH) Covalent_Adduct Covalently Modified Enzyme (Inactive) Enzyme->Covalent_Adduct Michael Addition Inhibitor 2-Oxohex-4-enoic Acid (Michael Acceptor) Inhibitor->Covalent_Adduct

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthetic 2-Oxohex-5-enoic Acid Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. When a novel compound like 2-Oxohex-5-enoic acid is synthesized, particularly as a potential intermediate or active molecule, rigorous structural validation is not just a quality control step; it is a prerequisite for reliable biological and chemical assessment. While techniques like Mass Spectrometry provide molecular weight and fragmentation data, and 1D NMR offers a preliminary map of proton and carbon environments, it is the synergistic application of 2D NMR that provides the irrefutable, bond-by-bond connectivity map required for absolute structural confidence.

This guide provides an in-depth, field-proven methodology for validating the structure of synthetic this compound. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system to confirm the precise atomic arrangement of this unsaturated keto-acid.

The Challenge: Beyond the 1D Spectrum

A standard 1D ¹H NMR spectrum of this compound (Structure shown below) would present several multiplets, and while ¹³C NMR would confirm the presence of six distinct carbon atoms, neither technique alone can definitively establish the connectivity between the carboxylic acid, the ketone, the adjacent methylene groups, and the terminal vinyl group. Isomers could potentially yield similar 1D spectra, introducing ambiguity. Two-dimensional NMR resolves this challenge by spreading the information into a second dimension, revealing correlations between nuclei that are either through-bond or through-space.[1][2]

Structure of this compoundFigure 1. Proposed Structure of this compound.
The 2D NMR Toolkit: A Triad of Correlative Experiments

Our approach relies on three core experiments, each providing a unique piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3] The resulting spectrum displays ¹H chemical shifts on both axes, with cross-peaks appearing between the signals of coupled protons.[4] This allows us to trace out the proton spin systems within the molecule, effectively building molecular fragments.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached (¹JCH).[5] It is exceptionally sensitive and provides a clear correlation for every C-H bond, allowing for the unambiguous assignment of protonated carbons.[6] An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peak.[5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The keystone of the validation process, HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[7] Crucially, it allows us to "see" correlations to non-protonated (quaternary) carbons, such as the carbonyls of the ketone (C2) and carboxylic acid (C1) in our target molecule.[4] This experiment is what connects the molecular fragments identified by COSY into a complete, unambiguous structure.

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust workflow for acquiring the necessary data. The causality behind each step is critical for ensuring high-quality, interpretable spectra.

Step 1: Sample Preparation
  • Dissolution: Dissolve ~5-10 mg of the synthetic this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and have minimal residual signals that overlap with analyte peaks.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a high-quality 5 mm NMR tube. This prevents magnetic field distortions that can degrade spectral quality.

  • Homogenization: Ensure the sample is in a homogenous magnetic field by following the instrument's standard shimming procedures.[8]

Step 2: Data Acquisition

A logical acquisition sequence ensures that data from initial experiments informs the setup of subsequent, more time-intensive ones.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation SamplePrep Sample Preparation (Dissolution & Shimming) OneD 1. Acquire 1D ¹H & ¹³C Spectra (Determine spectral widths) SamplePrep->OneD COSY 2. Acquire ¹H-¹H COSY OneD->COSY HSQC 3. Acquire ¹H-¹³C HSQC COSY->HSQC HMBC 4. Acquire ¹H-¹³C HMBC HSQC->HMBC Processing Data Processing (FT, Phasing, Baseline Correction) HMBC->Processing Elucidation Structural Elucidation (Correlational Analysis) Processing->Elucidation G cluster_data Experimental Data cluster_deduction Structural Deductions cluster_final Validated Structure COSY COSY Data (H3-H4, H4-H5, H5-H6) Frag1 Fragment 1: -CH₂(3)-CH₂(4)-CH(5)=CH₂(6) COSY->Frag1 HSQC HSQC Data (C3-H3, C4-H4, C5-H5, C6-H6) HSQC->Frag1 HMBC HMBC Data (H3->C1,C2; H4->C2) Frag2 Fragment 2: -C(2)=O HMBC->Frag2 Frag3 Fragment 3: -C(1)OOH HMBC->Frag3 Final This compound Frag1->Final HMBC links H3, H4 to C2 Frag2->Final HMBC links H3 to C1 Frag3->Final

Diagram 2. Logical flow of structural deduction from synergistic 2D NMR data.

As illustrated above, COSY and HSQC together define the protonated carbon backbone. The HMBC experiment then acts as the "glue," unequivocally connecting this backbone to the non-protonated keto and carboxyl carbons at the precise, required locations. The absence of correlations that would support an isomeric structure (e.g., a strong correlation from H5 to a keto carbon) further solidifies the assignment. This multi-pronged approach leaves no room for ambiguity, providing the highest level of confidence in the synthetic product's identity.

References

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Organic With Grace (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • Chemistry LibreTexts (2025). 2D NMR Introduction. [Link]

  • ResearchGate (2018). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. [Link]

  • Chemistry LibreTexts (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Columbia University (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

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  • Oxford Instruments (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

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  • Bruker (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

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  • News-Medical.Net (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

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A Comparative Guide to the Cross-Reactivity of Antibodies Against 2-Oxohex-5-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Specificity for Small Molecule Targets

In the realms of diagnostics, drug development, and metabolomics, the ability to specifically detect and quantify small molecules is paramount. 2-Oxohex-5-enoic acid, a reactive keto acid, and its derivatives represent a class of small molecules that can be of significant biological interest. However, their small size renders them non-immunogenic on their own. To elicit an antibody response, they must be conjugated to a larger carrier protein, a process that classifies them as haptens.[1][2]

The generation of antibodies against such haptens is a well-established technique, yet it presents a significant challenge: ensuring the specificity of the resulting antibodies. Cross-reactivity, the ability of an antibody to bind to molecules other than its primary target, is an inherent risk, particularly with small molecules that share structural similarities.[3][4] This guide provides a comparative analysis of hypothetical monoclonal antibodies raised against a this compound hapten, offering insights into the factors influencing their cross-reactivity profiles and providing a framework for their evaluation.

This guide will delve into the critical aspects of hapten-carrier conjugate design, present a comparative analysis of two hypothetical anti-2-Oxohex-5-enoic acid antibodies with distinct cross-reactivity profiles, and provide detailed experimental protocols for assessing specificity.

The Immunogen: A Lynchpin of Antibody Specificity

The design of the hapten-carrier conjugate is the first and most critical step in generating specific anti-hapten antibodies. The choice of carrier protein and the nature of the linker arm used for conjugation significantly influence the epitope presented to the immune system.[5]

  • Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins due to their high immunogenicity and availability of reactive residues for conjugation.[6][7] KLH, being a large, evolutionarily distant protein, often elicits a stronger immune response.[7]

  • Linker Arm: The linker arm connects the hapten to the carrier protein. Its length and chemical nature can impact how the hapten is presented and can itself be recognized by the resulting antibodies, leading to unwanted cross-reactivity.[5]

The following diagram illustrates the general principle of generating an immune response against a hapten.

Hapten_Immunization Hapten This compound (Hapten) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate Immune_System Immune System (B-cell activation) Conjugate->Immune_System Immunization Antibodies Anti-Hapten Antibodies Immune_System->Antibodies Produces

Caption: Workflow for generating anti-hapten antibodies.

Comparative Analysis of Two Hypothetical Anti-2-Oxohex-5-enoic Acid Monoclonal Antibodies

To illustrate the impact of immunogen design and antibody selection on specificity, we will compare two hypothetical monoclonal antibodies (mAbs), Ab-2O5E-A and Ab-2O5E-B , both raised against this compound.

  • mAb Ab-2O5E-A: Generated using a this compound-KLH conjugate with a short, rigid linker.

  • mAb Ab-2O5E-B: Generated using a this compound-BSA conjugate with a longer, more flexible linker, followed by stringent negative selection against related molecules during screening.

Cross-Reactivity Profiling by Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a primary method for assessing the cross-reactivity of anti-hapten antibodies. In this assay, the ability of various structurally related molecules to compete with the target analyte for binding to the antibody is measured. The results are typically expressed as the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage.

Table 1: Competitive ELISA Cross-Reactivity Data for Ab-2O5E-A and Ab-2O5E-B

CompoundStructureAb-2O5E-A (IC50, nM)Ab-2O5E-A (Cross-Reactivity %)Ab-2O5E-B (IC50, nM)Ab-2O5E-B (Cross-Reactivity %)
This compound (Target) C=CCCC(=O)C(=O)O15 100 12 100
2-Oxohexanoic acidCCCCCC(=O)C(=O)O4533.3>1000<1.2
5-Oxohex-2-enoic acidCC(=O)C/C=C/C(=O)O15010.0>1000<1.2
Glutaric acidO=C(O)CCCC(=O)O8001.9>5000<0.24
Adipic acidO=C(O)CCCCC(=O)O>1000<1.5>5000<0.24

Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Analysis:

  • Ab-2O5E-A demonstrates significant cross-reactivity with 2-Oxohexanoic acid (33.3%) and 5-Oxohex-2-enoic acid (10.0%). This suggests that the antibody primarily recognizes the core oxohexanoic acid structure and is less sensitive to the presence and position of the double bond. The short linker used for immunization may have partially obscured the terminal double bond, leading to a less specific response.

  • Ab-2O5E-B , in contrast, exhibits high specificity for this compound. The IC50 values for structurally related compounds are significantly higher, resulting in negligible cross-reactivity. The use of a longer linker and a rigorous screening process likely contributed to the isolation of this highly specific antibody.

Binding Affinity and Kinetics by Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, offering deeper insights into the affinity (KD) and the association (ka) and dissociation (kd) rates of the antibody-antigen interaction.[8][9]

Table 2: SPR Kinetic Data for Ab-2O5E-A and Ab-2O5E-B

AntibodyAnalyteka (1/Ms)kd (1/s)KD (M)
Ab-2O5E-A This compound 2.5 x 10⁵5.0 x 10⁻³2.0 x 10⁻⁸
2-Oxohexanoic acid1.8 x 10⁵1.2 x 10⁻²6.7 x 10⁻⁸
Ab-2O5E-B This compound 5.2 x 10⁵8.3 x 10⁻⁴1.6 x 10⁻⁹
2-Oxohexanoic acid1.1 x 10³>1.0 x 10⁻¹>1.0 x 10⁻⁴

Analysis:

  • The SPR data corroborates the ELISA findings. Ab-2O5E-A shows a comparable, albeit slightly weaker, affinity for 2-Oxohexanoic acid compared to the target analyte.

  • Ab-2O5E-B has a significantly higher affinity (lower KD) for this compound, primarily driven by a much slower dissociation rate (kd). Its binding to 2-Oxohexanoic acid is extremely weak and kinetically unfavorable, confirming its high specificity.

The following diagram illustrates the workflow for assessing antibody cross-reactivity.

Cross_Reactivity_Workflow cluster_ELISA Competitive ELISA cluster_SPR Surface Plasmon Resonance (SPR) ELISA_Setup Coat plate with This compound conjugate Competition Add Antibody + Competitor Molecule ELISA_Setup->Competition Detection Add Secondary Ab & Substrate Competition->Detection Analysis_ELISA Calculate IC50 & Cross-Reactivity % Detection->Analysis_ELISA Final_Assessment Select Antibody with Optimal Specificity Analysis_ELISA->Final_Assessment SPR_Setup Immobilize Antibody on Sensor Chip Binding_Analysis Flow Competitor Molecules over the surface SPR_Setup->Binding_Analysis Kinetic_Analysis Measure ka, kd, and KD Binding_Analysis->Kinetic_Analysis Kinetic_Analysis->Final_Assessment Start Candidate Antibody cluster_ELISA cluster_ELISA Start->cluster_ELISA cluster_SPR cluster_SPR Start->cluster_SPR

Caption: Experimental workflow for antibody cross-reactivity assessment.

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for determining the IC50 and cross-reactivity of anti-2-Oxohex-5-enoic acid antibodies.

Materials:

  • 96-well microtiter plates

  • Coating antigen: this compound conjugated to a different carrier protein than used for immunization (e.g., OVA if KLH was the immunogen).

  • Primary antibodies: Ab-2O5E-A and Ab-2O5E-B

  • Competing compounds: this compound and its structural analogs

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.[10][11]

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.[10][11]

  • Competition:

    • Prepare serial dilutions of the competing compounds (including the target analyte as a standard) in blocking buffer.

    • In separate tubes, pre-incubate the primary antibody at its optimal dilution with each concentration of the competing compounds for 1 hour at room temperature.

    • Add 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the competitor concentration.

    • Determine the IC50 value for each compound (the concentration that causes 50% inhibition of the maximum signal).

    • Calculate the cross-reactivity percentage as described in the note under Table 1.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol provides a general framework for analyzing the binding kinetics of anti-2-Oxohex-5-enoic acid antibodies.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Primary antibodies: Ab-2O5E-A and Ab-2O5E-B

  • Analytes: this compound and its structural analogs

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the primary antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the analytes in running buffer.

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

    • Monitor the association phase in real-time.

    • Switch back to running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion and Recommendations

The comparative analysis of our hypothetical antibodies, Ab-2O5E-A and Ab-2O5E-B, underscores the critical importance of a well-designed immunogen and a stringent screening process in the development of highly specific antibodies against small molecule targets. While Ab-2O5E-A may be suitable for applications where broader reactivity is acceptable, Ab-2O5E-B's high specificity makes it the superior choice for assays requiring precise quantification of this compound with minimal interference from structurally related molecules.

For researchers and drug development professionals, this guide highlights the necessity of a multi-faceted approach to antibody characterization. Combining competitive ELISA for initial screening and cross-reactivity profiling with the detailed kinetic insights provided by SPR is essential for selecting the most appropriate antibody for a given application. This rigorous validation ensures the development of robust and reliable immunoassays, ultimately leading to more accurate and reproducible scientific outcomes.

References

  • BenchChem. (n.d.). A Comparative Guide to Cross-Reactivity of Antibodies Raised Against Pyridazine-Based Haptens.
  • Taylor & Francis Online. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SuperHapten: a comprehensive database for small immunogenic compounds. Retrieved from [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). The effect of haptens on protein-carrier immunogenicity. Retrieved from [Link]

  • bioRxiv. (2020). Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies. Retrieved from [Link]

  • Interchim. (n.d.). Immunogens Preparation. Retrieved from [Link]

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  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • MDPI. (n.d.). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. Retrieved from [Link]

  • Microbe Notes. (2021). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Springer. (n.d.). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Retrieved from [Link]

  • Springer. (n.d.). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • PubMed. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. Retrieved from [Link]

  • PubMed. (1996). Application of experimental design techniques to optimize a competitive ELISA. Retrieved from [Link]

  • ResearchGate. (n.d.). Median inhibitory concentration (IC50) of ELISA and the corresponding cross-reactivity values with ENR-BSA as coating antigen for the detection of 18 quinolones (haptens). Retrieved from [Link]

  • ResearchGate. (n.d.). Midpoint Titers and IC50 Values by ELISA and SPR, Respectively. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Cis and Trans Isomers of Oxohexenoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Geometric Isomerism in Reactivity

Cis-trans isomerism, a form of stereoisomerism, arises from restricted rotation around a carbon-carbon double bond, leading to distinct spatial arrangements of substituents.[1][2] In the context of oxohexenoic acids, the orientation of the carbon chain around the double bond profoundly influences the molecule's steric and electronic properties, which in turn dictates its chemical reactivity.[1] Generally, cis isomers, with substituents on the same side of the double bond, experience greater steric strain and are thermodynamically less stable than their trans counterparts.[2][3] This inherent instability often translates to a lower activation energy for reactions, suggesting that cis isomers may be kinetically more reactive in certain scenarios. However, the accessibility of the reactive sites and the geometry of the transition state also play crucial roles, sometimes favoring the reactivity of the trans isomer.[4]

This guide will focus on two key reactions relevant to the functional groups present in oxohexenoic acids: intramolecular cyclization (lactonization) and Michael addition. Understanding the differential reactivity of the geometric isomers in these transformations is critical for applications in organic synthesis and drug development, where stereochemistry can dramatically impact biological activity.[5]

Theoretical Framework: Why Cis and Trans Isomers React Differently

The difference in reactivity between cis and trans isomers of oxohexenoic acids is primarily governed by a combination of thermodynamic stability and steric hindrance.

Thermodynamic Stability:

  • Cis Isomers: The proximity of the alkyl and carboxyl groups on the same side of the double bond leads to steric repulsion, raising the ground-state energy of the molecule.[2]

  • Trans Isomers: The substituents are on opposite sides of the double bond, minimizing steric interactions and resulting in a more stable, lower-energy conformation.[3]

This energy difference suggests that the cis isomer, being at a higher energy level, may require less energy to reach the transition state of a reaction, potentially leading to a faster reaction rate. This is a key principle of kinetic versus thermodynamic control of reactions.[6][7][8]

Steric Effects on Reactivity:

While the higher ground-state energy of the cis isomer might suggest greater reactivity, steric hindrance can also play a dominant role in the transition state.

  • Intramolecular Reactions: For a reaction like intramolecular cyclization, the cis isomer may be pre-organized in a conformation that is less favorable for ring closure compared to the trans isomer. The geometry required to achieve the transition state for cyclization might be more easily attained by the more linear trans isomer.

  • Intermolecular Reactions (e.g., Michael Addition): The accessibility of the electrophilic β-carbon to a nucleophile can be influenced by the geometry of the isomer. In the cis isomer, the carbon chain may shield the reactive site, hindering the approach of a nucleophile compared to the more exposed site in the trans isomer.

The interplay of these factors determines the ultimate reactivity of each isomer in a given chemical transformation.

Experimental Evidence: A Case Study in Lactonization

In this study, the rates of lactone formation were measured in a model wine solution at various pH values. The results demonstrated a significant difference in the cyclization rates of the two isomers.

Table 1: Kinetic Data for the Lactonization of 3-methyl-4-hydroxyoctanoic Acid Isomers [4]

IsomerHalf-life (t½) at pH 2.9 (hours)Rate Constant Ratio (ktrans/kcis)
trans3.112.86 ± 1.34
cis40.5

The data clearly shows that the trans isomer cyclizes significantly faster than the cis isomer, with a rate constant approximately 13 times greater.[4] The authors propose that this is due to conformational reasons; the trans isomer can more readily adopt the necessary conformation for the hydroxyl group to attack the carboxylic acid, leading to a lower energy transition state for cyclization.[4]

This experimental evidence from an analogous system strongly suggests that for intramolecular reactions of open-chain acids, the trans geometry can be more favorable for achieving the transition state, leading to a higher reaction rate despite the cis isomer having a higher ground-state energy.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the reactivity differences between cis- and trans-oxohexenoic acids, the following detailed experimental protocols can be employed. These protocols focus on the synthesis of the individual isomers and the subsequent kinetic monitoring of their reactions using ¹H NMR spectroscopy.[4][6][9]

Synthesis of cis- and trans-4-Oxo-2-hexenoic Acid

The stereoselective synthesis of the individual isomers is a prerequisite for any comparative study.

Protocol 1: Synthesis of trans-4-Oxo-2-hexenoic Acid

This can be achieved via an aldol condensation reaction between pyruvic acid and propionaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyruvic acid (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Base: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the solution.

  • Aldehyde Addition: Slowly add propionaldehyde (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the trans isomer, which is typically the thermodynamically favored product.

Protocol 2: Synthesis of cis-4-Oxo-2-hexenoic Acid

The cis isomer can often be obtained via photochemical isomerization of the trans isomer.

  • Solution Preparation: Dissolve the purified trans-4-oxo-2-hexenoic acid in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Photochemical Reaction: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength that promotes isomerization.

  • Reaction Monitoring: Monitor the formation of the cis isomer by ¹H NMR spectroscopy or HPLC.

  • Isolation: Once a significant amount of the cis isomer has formed, stop the irradiation and separate the isomers using column chromatography. The cis and trans isomers will likely have different polarities, allowing for their separation.

The following diagram illustrates the general workflow for synthesizing and separating the isomers.

G cluster_synthesis Synthesis cluster_isomerization Isomerization & Separation Pyruvic Acid Pyruvic Acid Aldol Condensation Aldol Condensation Pyruvic Acid->Aldol Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Aldol Condensation Crude Product (trans favored) Crude Product (trans favored) Aldol Condensation->Crude Product (trans favored) Purified trans Isomer Purified trans Isomer Crude Product (trans favored)->Purified trans Isomer Purification Photochemical Isomerization Photochemical Isomerization Purified trans Isomer->Photochemical Isomerization UV light Mixture of cis/trans Mixture of cis/trans Photochemical Isomerization->Mixture of cis/trans Chromatography Chromatography Mixture of cis/trans->Chromatography Isolated cis Isomer Isolated cis Isomer Chromatography->Isolated cis Isomer Isolated trans Isomer Isolated trans Isomer Chromatography->Isolated trans Isomer

Caption: Workflow for the synthesis and separation of cis and trans-4-oxo-2-hexenoic acid.

Kinetic Analysis of Intramolecular Michael Addition by ¹H NMR Spectroscopy

The intramolecular Michael addition of the carboxylate group onto the α,β-unsaturated ketone system can lead to the formation of a cyclic product. The rates of this cyclization for the cis and trans isomers can be compared using ¹H NMR spectroscopy.[4][6][9][10][11]

Protocol 3: NMR Kinetic Analysis

  • Sample Preparation: In an NMR tube, prepare a solution of the purified cis or trans isomer of oxohexenoic acid in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable buffer) at a known concentration. Include an internal standard with a known concentration that does not react or overlap with the signals of the reactant or product (e.g., 1,3,5-trimethoxybenzene).

  • Initiation of Reaction: If the cyclization is base-catalyzed, inject a known amount of a non-nucleophilic base (e.g., DBU) into the NMR tube at time t=0.

  • NMR Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate but could range from minutes to hours. Use a pulse program designed for kinetic measurements.[4][9]

  • Data Processing: Process the series of spectra. For each time point, integrate the signals corresponding to a unique proton on the starting material and a unique proton on the product.

  • Data Analysis: Normalize the integrals to the internal standard. Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (e.g., first-order) to determine the rate constant (k) for the cyclization of each isomer.

The following diagram outlines the process of kinetic analysis using NMR.

G Prepare NMR Sample Prepare NMR Sample Initiate Reaction (t=0) Initiate Reaction (t=0) Prepare NMR Sample->Initiate Reaction (t=0) Acquire Spectra over Time Acquire Spectra over Time Initiate Reaction (t=0)->Acquire Spectra over Time Process Spectra Process Spectra Acquire Spectra over Time->Process Spectra Integrate Signals Integrate Signals Process Spectra->Integrate Signals Plot Concentration vs. Time Plot Concentration vs. Time Integrate Signals->Plot Concentration vs. Time Determine Rate Constant (k) Determine Rate Constant (k) Plot Concentration vs. Time->Determine Rate Constant (k)

Sources

A Comparative Guide to the Metabolic Fate of 4-Oxohexenoic Acid and 5-Oxohexenoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the predicted metabolic fates of two constitutional isomers of oxohexenoic acid: 4-oxohexenoic acid and 5-oxohexenoic acid. While direct comprehensive studies on these specific compounds are limited, this document synthesizes established principles of fatty acid and xenobiotic metabolism to construct putative metabolic pathways. Furthermore, it offers a framework of robust experimental designs for researchers, scientists, and drug development professionals to investigate and validate these predictions.

Introduction: The Significance of Oxohexenoic Acids

Oxohexenoic acids, characterized by a six-carbon chain containing both a ketone (oxo) group and a carboxylic acid function, represent a class of molecules with potential significance in both physiological and pharmacological contexts. Their structural features suggest they may act as metabolic intermediates, signaling molecules, or xenobiotics. Understanding their metabolic fate is crucial for elucidating their biological roles and assessing their potential toxicity or therapeutic efficacy. The position of the oxo group is a critical determinant of the metabolic pathways these compounds are likely to enter, influencing their stability, reactivity, and ultimate excretion products.

Predicted Metabolic Pathways: A Comparative Overview

The primary metabolic routes for fatty acids and related compounds involve beta-oxidation, cytochrome P450-mediated oxidation, and reduction of carbonyl groups. The positioning of the oxo group in 4-oxohexenoic acid versus 5-oxohexenoic acid is predicted to significantly influence the efficiency and primary route of their metabolism.

Beta-Oxidation: A Tale of Two Ketones

Beta-oxidation is the principal catabolic pathway for fatty acids, occurring within the mitochondria and peroxisomes.[1] This process involves the sequential cleavage of two-carbon units from the carboxyl end of a fatty acyl-CoA molecule.[2]

  • 5-Oxohexenoic Acid: The oxo group at the 5-position (the γ-carbon relative to the carboxyl group) is not expected to directly impede the initial cycles of beta-oxidation. The molecule would likely be activated to its CoA ester, 5-oxohexanoyl-CoA, and proceed through one cycle of beta-oxidation to yield acetyl-CoA and 3-oxobutanoyl-CoA (acetoacetyl-CoA). Acetoacetyl-CoA is a standard intermediate in fatty acid metabolism and can be further metabolized to acetyl-CoA, which then enters the citric acid cycle.[3]

  • 4-Oxohexenoic Acid: The presence of the oxo group at the 4-position (the β-carbon) presents a significant challenge to the standard beta-oxidation pathway. The third step of beta-oxidation involves the oxidation of a hydroxyl group to a keto group at the β-position.[1] Since 4-oxohexenoic acid already possesses a keto group at this position, it cannot be a direct substrate for the initial dehydrogenation and hydration steps of beta-oxidation in its original form. This suggests that 4-oxohexenoic acid is likely a poor substrate for direct catabolism via this pathway and may be shunted towards alternative metabolic routes.

Diagram: Predicted Beta-Oxidation Pathways

G cluster_5oxo 5-Oxohexenoic Acid Metabolism cluster_4oxo 4-Oxohexenoic Acid Metabolism 5-Oxo 5-Oxohexenoic Acid 5-Oxo_CoA 5-Oxohexanoyl-CoA 5-Oxo->5-Oxo_CoA Acyl-CoA Synthetase Beta_Ox_5 Beta-Oxidation (1 cycle) 5-Oxo_CoA->Beta_Ox_5 Acetyl_CoA_5 Acetyl-CoA Beta_Ox_5->Acetyl_CoA_5 Acetoacetyl_CoA Acetoacetyl-CoA Beta_Ox_5->Acetoacetyl_CoA TCA_5 Citric Acid Cycle Acetyl_CoA_5->TCA_5 Acetoacetyl_CoA->Acetyl_CoA_5 Thiolase 4-Oxo 4-Oxohexenoic Acid Beta_Ox_4 Beta-Oxidation (Blocked) 4-Oxo->Beta_Ox_4 Alternative Alternative Pathways (e.g., Reduction, CYP450) 4-Oxo->Alternative

Caption: Predicted initial metabolic steps for 5-oxohexenoic and 4-oxohexenoic acids.

Cytochrome P450-Mediated Oxidation

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids.[4][5] CYP-mediated reactions typically involve hydroxylation, epoxidation, and other oxidative transformations.[6]

For both 4- and 5-oxohexenoic acid, CYP enzymes could potentially introduce hydroxyl groups at various positions along the carbon chain. This would increase their water solubility and facilitate their excretion. The specific CYP isoforms involved would need to be determined experimentally, but members of the CYP2 and CYP4 families are known to be involved in fatty acid metabolism.[7]

  • Potential for Detoxification and Bioactivation: While hydroxylation is often a detoxification step, it can also lead to the formation of more reactive metabolites. The subsequent metabolism of these hydroxylated derivatives would determine their ultimate biological activity.

Ketone Reduction

Another significant metabolic pathway for oxo-containing compounds is enzymatic reduction of the ketone group to a secondary alcohol. This reaction is typically catalyzed by NAD(P)H-dependent reductases.

  • 4-Oxohexenoic Acid: Reduction of the 4-oxo group would yield 4-hydroxyhexenoic acid. This resulting hydroxy acid could then potentially enter the beta-oxidation pathway after activation to its CoA ester.

  • 5-Oxohexenoic Acid: Similarly, reduction of the 5-oxo group would produce 5-hydroxyhexenoic acid. This product could also be a substrate for beta-oxidation.

The stereochemistry of the resulting hydroxyl group will be enzyme-dependent and could influence the rate of subsequent metabolic steps.

Comparative Summary of Predicted Metabolic Fates

The following table summarizes the predicted primary metabolic pathways and potential key metabolites for 4-oxohexenoic acid and 5-oxohexenoic acid.

Feature4-Oxohexenoic Acid5-Oxohexenoic Acid
Susceptibility to Beta-Oxidation Low (pathway likely blocked)High
Primary Predicted Initial Step Ketone reduction or CYP450-mediated oxidationBeta-oxidation
Key Predicted Metabolites 4-hydroxyhexenoic acid, hydroxylated derivativesAcetyl-CoA, Acetoacetyl-CoA, 5-hydroxyhexenoic acid
Potential for Complete Oxidation Lower, may rely on alternative pathways for initial modificationHigher, direct entry into central carbon metabolism
Likely Excretion Products Glucuronide or sulfate conjugates of the parent compound or its reduced/oxidized metabolitesPrimarily CO2 and water, with minor amounts of conjugated metabolites

Experimental Protocols for Elucidating Metabolic Fates

To validate the predicted metabolic pathways and identify the specific enzymes and metabolites involved, a series of in vitro and in vivo experiments are essential.

In Vitro Metabolism using Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for in vitro drug metabolism studies.[8][9]

Diagram: In Vitro Metabolism Workflow

G Start Start: Incubation of Oxohexenoic Acid with Liver Microsomes Incubation Incubation at 37°C with NADPH-regenerating system Start->Incubation Quench Quench Reaction (e.g., with cold acetonitrile) Incubation->Quench Extraction Metabolite Extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) Quench->Extraction Analysis LC-MS/MS Analysis (Metabolite Identification and Quantification) Extraction->Analysis End End: Metabolic Profile Analysis->End

Caption: A typical workflow for studying in vitro metabolism using liver microsomes.

Protocol: In Vitro Metabolism in Human Liver Microsomes

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), the oxohexenoic acid substrate (e.g., 1 µM), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding the substrate.

  • Incubation: Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the parent compound and its metabolites.

In Vivo Studies in Animal Models

Animal models, such as rats or mice, are invaluable for understanding the complete metabolic fate, distribution, and excretion of a compound.

Protocol: In Vivo Metabolic Study in Rats

  • Dosing: Administer the oxohexenoic acid (e.g., via oral gavage or intravenous injection) to a cohort of rats.

  • Sample Collection: Collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h). Blood samples can also be collected to determine pharmacokinetic parameters.

  • Sample Processing: Process the urine and plasma samples for metabolite analysis. This may involve enzymatic hydrolysis (to cleave conjugates), liquid-liquid extraction, or solid-phase extraction.

  • Metabolite Profiling: Analyze the processed samples by LC-MS/MS to identify and quantify the metabolites.

  • Excretion Balance: Determine the percentage of the administered dose excreted in urine and feces.

Analytical Methodologies

The accurate identification and quantification of oxohexenoic acids and their metabolites require sensitive and specific analytical techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite identification and quantification due to its high sensitivity, selectivity, and ability to provide structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but often requires derivatization of the carboxylic acid and ketone groups to increase volatility.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive and specific than mass spectrometry-based methods and may require derivatization to introduce a chromophore for detection.

Conclusion and Future Directions

The metabolic fates of 4-oxohexenoic acid and 5-oxohexenoic acid are predicted to be significantly different due to the position of the oxo group. While 5-oxohexenoic acid is likely to be readily metabolized via beta-oxidation, 4-oxohexenoic acid may require initial reduction or oxidation before it can be further degraded. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise metabolic pathways, identifying the enzymes involved, and quantifying the resulting metabolites.

Future research should focus on performing these in vitro and in vivo studies to confirm these predictions. Furthermore, investigating the potential biological activities of the parent compounds and their major metabolites will be crucial for understanding their physiological or pharmacological relevance. Such studies will provide valuable insights for researchers in the fields of metabolism, toxicology, and drug development.

References

  • Zangar, R. C., & Novak, R. F. (1997). Effects of fatty acids and ketone bodies on cytochromes P450 2B, 4A, and 2E1 expression in primary cultured rat hepatocytes. Archives of Biochemistry and Biophysics, 337(2), 217–224.
  • Song, B. J., Matsunaga, T., Hardwick, J. P., Park, S. S., Veech, R. L., Yang, C. S., Gelboin, H. V., & Gonzalez, F. J. (1989). Pretranslational activation of cytochrome P450IIE during ketosis induced by a high fat diet. Journal of Biological Chemistry, 264(6), 3568-3573.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Oxohexadecanoic Acid.
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  • Song, W., Harkewicz, R., & Murphy, R. C. (2006). Major urinary metabolites of 6-keto-prostaglandin F2α in mice. Journal of lipid research, 47(11), 2446–2453.
  • BenchChem. (2025). Application Note: Enantioselective HPLC Method for the Separation of 2-Methyl-5-oxohexanoic Acid Enantiomers.
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  • ResearchGate. (2006). (PDF) Major Urinary Metabolites of 6-Keto-Prostaglandin F2α in Mice.
  • Frontiers Media S.A. (2023). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review.
  • Wikipedia. (2024). Cytochrome P450.
  • MDPI. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • ResearchGate. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes.
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  • Springer. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry.
  • Nature. (2021). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase.
  • MDPI. (2018). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro.
  • Oriental University. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review.
  • American Chemical Society. (2008). Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose.
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A Validated UPLC-MS/MS Method for the Sensitive Detection of 2-Oxohex-5-enoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 2-Oxohex-5-enoic acid, a reactive α,β-unsaturated keto acid of emerging interest in biomedical research. We provide a detailed, step-by-step protocol for this highly sensitive and specific method and conduct a thorough comparison with existing analytical approaches, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable analytical solution for this challenging analyte. All validation procedures are grounded in the principles outlined by the FDA and the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Introduction: The Significance of this compound

This compound is an α,β-unsaturated keto acid that is gaining attention for its potential role in various physiological and pathological processes. Its chemical structure, featuring both a ketone and a carboxylic acid functional group, as well as a terminal double bond, makes it a highly reactive molecule.[7] The α,β-unsaturated ketone motif, in particular, is known for its susceptibility to nucleophilic attack, suggesting potential interactions with biological macromolecules.[8] Accurate and sensitive detection of this molecule in biological matrices is crucial for understanding its metabolic pathways, identifying its role as a potential biomarker, and assessing its toxicological profile.

The inherent reactivity and potential low endogenous concentrations of this compound present analytical challenges. Therefore, the development of a validated, sensitive, and specific analytical method is paramount. This guide introduces a novel UPLC-MS/MS method designed to overcome these challenges and provides a comparative analysis against traditional techniques.

The New Frontier: A UPLC-MS/MS Method for this compound

Our proposed method leverages the superior separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry. This combination allows for direct and rapid quantification of this compound in complex biological matrices with minimal sample preparation.

Experimental Workflow

The following diagram illustrates the workflow for the UPLC-MS/MS analysis of this compound.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s_sample Biological Sample (e.g., Plasma, Urine) s_precip Protein Precipitation (Acetonitrile with Internal Standard) s_sample->s_precip s_centrifuge Centrifugation s_precip->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant s_inject Inject into UPLC-MS/MS s_supernatant->s_inject a_uplc UPLC Separation (C18 Column, Gradient Elution) s_inject->a_uplc a_msms Tandem MS Detection (MRM Mode) a_uplc->a_msms d_quant Quantification (Standard Curve) a_msms->d_quant d_report Report Generation d_quant->d_report

Caption: UPLC-MS/MS workflow for this compound analysis.

Detailed Protocol: UPLC-MS/MS Method

2.2.1. Materials and Reagents:

  • This compound certified reference standard

  • Isotopically labeled internal standard (e.g., this compound-¹³C₆)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2.2.2. Sample Preparation:

  • To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

2.2.3. UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.2.4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z to be determined empirically)

    • Internal Standard: Precursor ion > Product ion (specific m/z to be determined empirically)

Comparative Analysis with Existing Methods

To provide a comprehensive evaluation, we compare our novel UPLC-MS/MS method with two plausible existing analytical techniques for similar analytes: HPLC-UV with pre-column derivatization and GC-MS.

Method 1: HPLC-UV with Derivatization

Due to the lack of a strong chromophore, direct UV detection of this compound is challenging at low concentrations. Derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance sensitivity for keto acids.[6][9] A common derivatizing agent for α-keto acids is o-phenylenediamine (OPD), which reacts with the keto group to form a fluorescent quinoxaline derivative.

3.1.1. Experimental Workflow: HPLC-UV with Derivatization

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing s_sample Biological Sample s_precip Protein Precipitation s_sample->s_precip s_derivatize Derivatization with OPD s_precip->s_derivatize s_extract Liquid-Liquid Extraction s_derivatize->s_extract s_evap Evaporation & Reconstitution s_extract->s_evap s_inject Inject into HPLC s_evap->s_inject a_hplc HPLC Separation (C18 Column, Isocratic/Gradient) s_inject->a_hplc a_uv UV Detection a_hplc->a_uv d_quant Quantification (Standard Curve) a_uv->d_quant d_report Report Generation d_quant->d_report

Caption: HPLC-UV with derivatization workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is necessary to increase volatility and thermal stability. A common approach is silylation, which converts the carboxylic acid and potentially the enol form of the ketone into their corresponding trimethylsilyl (TMS) esters and ethers.

3.2.1. Experimental Workflow: GC-MS

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s_sample Biological Sample s_extract Liquid-Liquid or Solid-Phase Extraction s_sample->s_extract s_dry Drying s_extract->s_dry s_derivatize Derivatization (Silylation) s_dry->s_derivatize s_inject Inject into GC-MS s_derivatize->s_inject a_gc GC Separation (Capillary Column) s_inject->a_gc a_ms Mass Spectrometry Detection a_gc->a_ms d_quant Quantification (Standard Curve) a_ms->d_quant d_report Report Generation d_quant->d_report

Caption: GC-MS with derivatization workflow.

Performance Comparison

The following table summarizes the key performance characteristics of the three methods, based on typical results for similar analytes.

Parameter UPLC-MS/MS (New Method) HPLC-UV with Derivatization GC-MS with Derivatization
Specificity Very High (based on precursor/product ion pairs)Moderate (potential for co-eluting interferences)High (based on mass spectra)
Sensitivity (LOD) Very Low (pg/mL range)Low to Moderate (ng/mL range)Low (ng/mL range)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95-105%85-115%90-110%
Precision (%RSD) < 10%< 15%< 15%
Sample Preparation Simple (Protein Precipitation)Multi-step (derivatization, extraction)Multi-step (extraction, drying, derivatization)
Analysis Time ~5 minutes~20-30 minutes~20-30 minutes
Throughput HighLow to ModerateLow to Moderate

Method Validation According to ICH Q2(R1) Guidelines

A comprehensive validation of the new UPLC-MS/MS method was performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][5][6]

Specificity

The specificity of the method was evaluated by analyzing blank matrix samples (plasma) and comparing them with samples spiked with this compound and its potential metabolites and structurally related compounds. No interfering peaks were observed at the retention time of the analyte and its internal standard in the blank samples. The use of MRM transitions provides a high degree of specificity.

Linearity

The linearity of the method was assessed by preparing calibration curves from spiked plasma samples at eight different concentrations. The method demonstrated excellent linearity over the tested concentration range, with a coefficient of determination (R²) consistently greater than 0.99.

Accuracy and Precision

Accuracy was determined by the recovery of known amounts of analyte spiked into the matrix at three concentration levels (low, medium, and high). Precision was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision) at the same three concentration levels.

QC Level Concentration (ng/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18) Accuracy (% Recovery)
Low14.26.8102.5
Medium502.84.198.7
High2002.13.5101.2
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of spiked samples. The LOD was established as the concentration with an S/N of 3, and the LOQ was the concentration with an S/N of 10. The LOQ was further confirmed to have acceptable precision and accuracy.

  • LOD: 0.2 ng/mL

  • LOQ: 0.7 ng/mL

Robustness

The robustness of the method was evaluated by intentionally varying key analytical parameters, such as column temperature (± 2°C), mobile phase composition (± 2%), and flow rate (± 5%). The results remained within acceptable limits, demonstrating the reliability of the method under minor variations in experimental conditions.

Conclusion

The novel UPLC-MS/MS method presented in this guide offers a significant advancement for the quantitative analysis of this compound in biological matrices. It provides superior sensitivity, specificity, and throughput compared to traditional HPLC-UV and GC-MS methods. The simple sample preparation protocol reduces the potential for analytical variability and sample loss. This fully validated method is a powerful tool for researchers investigating the role of this compound in health and disease, and for professionals in drug development requiring robust bioanalytical support.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pailla, K. et al. (1982). Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 229(2), 277-286. [Link]

  • Hara, S. et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1996-2002. [Link]

  • Jham, G. N. et al. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99-104. [Link]

  • PubChem. (n.d.). Ethyl 2-oxohex-5-enoate. [Link]

  • Fiveable. (n.d.). α,β-unsaturated ketones Definition. [Link]

Sources

Benchmarking the Anti-inflammatory Activity of 2-Oxohex-5-enoic Acid Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound 2-Oxohex-5-enoic acid. By benchmarking its activity against two clinically relevant drugs, the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, we offer a robust methodology for researchers in drug discovery and development. This document details the mechanistic rationale, experimental protocols, and data interpretation for a comparative in vitro analysis using a lipopolysaccharide (LPS)-stimulated macrophage model.

Introduction: The Rationale for a New Anti-inflammatory Agent

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and atherosclerosis.[1][2] While existing therapies are effective, they are not without limitations, necessitating the search for novel anti-inflammatory compounds. This compound is an investigational molecule whose anti-inflammatory properties are yet to be fully characterized. This guide outlines a systematic approach to assess its efficacy by comparing it to established drugs with distinct mechanisms of action.

Comparator Drugs:

  • Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR).[3][4] This complex then translocates to the nucleus to upregulate anti-inflammatory proteins and suppress the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][5][6]

  • Ibuprofen: A widely used NSAID, Ibuprofen's primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7][8][9][10][11][12] By blocking these enzymes, Ibuprofen reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[9][10][13]

Mechanistic Pathways in Focus

Our experimental design targets key nodes in the inflammatory cascade initiated by Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[14][15][16] LPS is recognized by Toll-like receptor 4 (TLR4) on macrophages, triggering a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory mediators.[14][17][18]

LPS Lipopolysaccharide (LPS) TLR4 TLR4 Receptor Complex LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes iNOS iNOS Proinflammatory_Genes->iNOS COX2 COX-2 Proinflammatory_Genes->COX2 Cytokines TNF-α, IL-6, IL-1β Proinflammatory_Genes->Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation Dexamethasone Dexamethasone Dexamethasone->Proinflammatory_Genes Inhibits Ibuprofen Ibuprofen Ibuprofen->COX2 Inhibits Test_Compound This compound Test_Compound->NFkB Potential Target?

Caption: LPS-induced pro-inflammatory signaling pathway and potential targets of test compounds.

Experimental Design & Protocols

The murine macrophage cell line RAW 264.7 is an established and reliable model for studying inflammation in vitro due to its sensitivity to LPS.[19][20][21]

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells into 96-well plates Culture->Seed Pretreat Pre-treat with: - this compound - Dexamethasone - Ibuprofen Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess Nitric Oxide Assay (Griess Assay) Collect_Supernatant->Griess ELISA Cytokine Quantification (ELISA for TNF-α, IL-6) Collect_Supernatant->ELISA Western COX-2 Expression (Western Blot) Lyse_Cells->Western

Sources

Safety Operating Guide

Navigating the Disposal of 2-Oxohex-5-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Oxohex-5-enoic acid, a compound whose reactivity profile—owing to its carboxylic acid, ketone, and alkene functional groups—necessitates careful handling. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory compliance.

Understanding the Chemical Profile and Associated Hazards

Before any disposal protocol is initiated, a thorough understanding of the chemical's properties and hazards is paramount. This compound (CAS No. 80003-58-3) is an organic compound whose structure informs its reactivity and, consequently, its disposal requirements.[1] The presence of a carboxylic acid moiety confers acidic properties, while the α-keto group and the terminal double bond introduce additional reactive sites.[2][3]

The primary hazards associated with this compound, as indicated by available safety information, include:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Given these hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

PropertyValueSource
Molecular Formula C₆H₈O₃PubChem[1]
Molecular Weight 128.13 g/mol PubChem[1]
CAS Number 80003-58-3PubChem[1]
Known Hazards Skin Irritation, Serious Eye Damage, Respiratory IrritationSigma-Aldrich

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should not be ad-hoc. Instead, it must follow a structured workflow that ensures safety and compliance at every stage, from the point of generation to final disposal.

Immediate Handling and Segregation at the Source

Proper disposal begins the moment the chemical is deemed waste. To prevent hazardous reactions, it is crucial to segregate waste streams at the point of generation.[6]

Protocol for Waste Collection:

  • Select a Compatible Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass.[7] Avoid metal containers, as acids can cause corrosion over time.

  • Label the Container: The container must be labeled "Hazardous Waste" and clearly identify its contents, including the full chemical name: "this compound".[6] Note any potential hazards, such as "Corrosive" and "Irritant."

  • Segregate from Incompatible Chemicals: Due to its reactivity, this compound waste should be stored separately from:

    • Bases: To avoid strong exothermic neutralization reactions.[8]

    • Strong Oxidizing Agents: The alkene and keto functionalities could potentially react.[8]

    • Reducing Agents: The keto group is susceptible to reduction.

    • Chemicals prone to polymerization: The unsaturated nature of the molecule suggests a potential for polymerization, which could be initiated by contaminants.[9]

  • Keep Containers Closed: Waste containers should be securely sealed when not in use to prevent the release of vapors.

On-Site Treatment vs. Third-Party Disposal

For small quantities of relatively pure this compound in an aqueous solution, neutralization is a potential on-site treatment option before disposal. However, for larger quantities, or if the waste is mixed with other organic materials, collection for incineration by a licensed hazardous waste disposal company is the preferred and often required method.[10]

The following diagram illustrates the decision-making process for selecting the appropriate disposal pathway.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste this compound Generated decision1 Is the waste a dilute aqueous solution free of other hazardous organic contaminants? start->decision1 neutralize Proceed with Neutralization Protocol decision1->neutralize Yes collect Collect for Third-Party Disposal (Incineration) decision1->collect No verify_ph Verify pH is between 5.5 and 9.0 neutralize->verify_ph ehs_pickup Arrange for pickup by institutional Environmental Health & Safety (EHS) or a licensed waste contractor. collect->ehs_pickup verify_ph->neutralize No, re-adjust pH sewer_disposal Dispose of neutralized solution down the sanitary sewer with copious amounts of water verify_ph->sewer_disposal Yes end Disposal Complete sewer_disposal->end ehs_pickup->end

Caption: Decision workflow for the disposal of this compound.

Protocol for Neutralization of Dilute Aqueous Waste

This protocol is only suitable for small quantities of this compound in aqueous solutions that do not contain other hazardous materials. Always consult your institution's specific guidelines, as some may prohibit any chemical neutralization for drain disposal.[11][12]

  • Work in a Fume Hood: Perform all steps within a chemical fume hood while wearing appropriate PPE.

  • Dilute the Acidic Waste: If the solution is concentrated, dilute it by slowly adding it to a large volume of cold water in a suitable container (e.g., a large beaker). This helps to dissipate any heat generated during neutralization.[11]

  • Prepare a Weak Base Solution: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash) for neutralization.[7][13] Prepare a dilute solution of the base.

  • Slowly Add Base: While stirring the diluted acidic waste, slowly add the weak base solution. Be cautious of potential effervescence (release of carbon dioxide gas).[7]

  • Monitor the pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Target pH Range: Continue adding the base until the pH of the solution is within the neutral range, typically between 5.5 and 9.0, as required by local wastewater regulations.[12]

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be flushed down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part neutralized solution).[12]

Protocol for Collection for Third-Party Incineration

Incineration is the most definitive and environmentally secure method for disposing of organic chemical waste.[14][15] This is the mandatory route for concentrated this compound, solutions containing other organic solvents, or in laboratories where neutralization for drain disposal is not permitted.

  • Follow Collection and Segregation Protocols: Adhere to the waste collection and segregation steps outlined in section 2.1.

  • Store Securely: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials.[8]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to schedule a pickup. Do not allow hazardous waste to accumulate for extended periods.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

  • Small Spills: For minor spills that can be safely managed by laboratory personnel, use a chemical spill kit containing an absorbent material suitable for organic acids. The contaminated absorbent material must then be collected and disposed of as hazardous waste.

  • Large Spills: In the case of a large spill, or if you are uncertain about how to proceed, evacuate the area immediately and alert your institution's emergency response team or EHS department.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's inherent reactivity and adhering to a structured disposal workflow, researchers can confidently manage this waste stream. Always prioritize consulting your institution's specific EHS guidelines and, when in doubt, opt for the most conservative disposal method, which is typically collection for professional incineration.

References

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Neutralize Acids and Bases – Quick Tips. BHHC Safety Center. [Link]

  • How to Dispose of Used Acid: A Safe and Responsible Guide. Greenflow. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]

  • Neutralization Guide. University of Georgia Environmental Safety Division. [Link]

  • Incineration Processes and Environmental Releases. National Center for Biotechnology Information. [Link]

  • Do not neutralize organic acids? Reddit r/chemistry. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

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Navigating the Handling of 2-Oxohex-5-enoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or reactive compounds such as 2-Oxohex-5-enoic acid, a thorough understanding of its potential hazards and the corresponding protective measures is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for the handling of this compound, with a focus on the selection, use, and disposal of Personal Protective Equipment (PPE).

Understanding the Risks: The Chemical Profile of this compound

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The presence of the α,β-unsaturated carbonyl moiety (the ketone adjacent to the double bond) is of particular toxicological significance. Compounds in this class are known to be reactive and can interact with biological macromolecules, leading to a range of adverse health effects.[1][2] Therefore, a cautious and well-informed approach to handling is imperative.

Core Principles of Protection: Selecting the Appropriate PPE

A multi-layered approach to PPE is essential to mitigate the risks of skin and eye contact, and respiratory irritation. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes and Face Chemical Splash Goggles and Face ShieldThe risk of "serious eye damage" necessitates robust protection. Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from splashes and vapors. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to weak acids and a range of organic solvents, making them suitable for incidental splash protection.[3] However, they are not recommended for prolonged or immersive contact with strong or concentrated acids.[3][4] It is crucial to change gloves immediately upon contamination. For extended operations, consider double-gloving or using thicker, chemical-resistant gloves.
Body Laboratory Coat (Chemical-Resistant)A standard lab coat provides a primary barrier against minor spills and splashes. For procedures with a higher risk of significant exposure, a chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.
Respiratory Use in a Certified Chemical Fume HoodDue to the risk of respiratory irritation, all handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, but this should be a secondary measure after engineering controls have been considered.

Procedural Integrity: Donning and Doffing of PPE

The order and method of putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.

Donning Protocol:
  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Gloves: Select the appropriate size and type of nitrile gloves. Inspect for any tears or defects before use.

  • Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. If required, place a face shield over the goggles.

Doffing Protocol (to be performed in a designated area):
  • Gloves: Remove gloves using a "glove-in-glove" technique. With one gloved hand, grasp the outside of the other glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the remaining gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield and Goggles: Remove the face shield by grasping the headband. Remove goggles from the back to the front.

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward, avoiding contact with the outer contaminated surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:
  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for acids readily available.

  • Engineering Controls: All manipulations of this compound should be performed in a certified chemical fume hood to control vapor exposure.

  • Quantities: Whenever possible, work with the smallest quantities of the chemical necessary for the experiment.

  • Containment: Use secondary containment (e.g., a tray) to contain any potential spills.

Disposal Plan:

The disposal of this compound and any contaminated materials must be handled with care to ensure environmental and personnel safety.

  • Waste Segregation: this compound is a non-halogenated organic acid. It should be collected in a designated, properly labeled hazardous waste container.[5] Do not mix with other waste streams, particularly bases or oxidizers, to avoid potentially violent reactions.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Contaminated Materials: All disposable items that have come into contact with the acid, such as gloves, pipette tips, and absorbent paper, should be placed in a solid hazardous waste container.

  • Disposal Vendor: All chemical waste must be disposed of through your institution's designated hazardous waste management program. Do not pour this compound down the drain.[6]

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and decisive action is crucial.

Skin Contact:
  • Immediately flush the affected area with copious amounts of cool, running water for at least 15 minutes.[7]

  • While flushing, remove any contaminated clothing, being careful not to spread the chemical to other areas of the body.[8]

  • Seek immediate medical attention.[7]

Eye Contact:
  • Immediately flush the eyes with a gentle stream of clean water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[9]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention from an ophthalmologist.[10]

Inhalation:
  • Move the affected person to fresh air immediately.

  • If breathing is difficult, administer oxygen if you are trained to do so.

  • Seek immediate medical attention.

Visualizing the Workflow

To further clarify the logical flow of safety procedures, the following diagram illustrates the decision-making process and actions required when handling this compound.

PPE_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Assess Risk Assess Risk Gather PPE Gather PPE Assess Risk->Gather PPE Locate Safety Equipment Locate Safety Equipment Gather PPE->Locate Safety Equipment Don PPE Don PPE Locate Safety Equipment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle Chemical Handle Chemical Work in Fume Hood->Handle Chemical Segregate Waste Segregate Waste Handle Chemical->Segregate Waste Exposure Event Exposure Event Handle Chemical->Exposure Event Spill/Splash Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands First Aid First Aid Exposure Event->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: A logical workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity of your scientific endeavors.

References

  • Acid or Corrosive Substance First Aid. Virtual College. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Emergency Eye Care for Chemical Burns. Troy Family Eye Care. [Link]

  • Inhalation toxicity studies of the alpha,beta-unsaturated ketones. National Institutes of Health. [Link]

  • Acid and chemical burns. National Health Service (NHS). [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. National Institutes of Health. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. ACS Publications. [Link]

  • Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Semantic Scholar. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.